4-Chloro-4'-fluoro-3-nitrobenzophenone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO3/c14-11-6-3-9(7-12(11)16(18)19)13(17)8-1-4-10(15)5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMMQWOIAMKUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185356 | |
| Record name | 4-Chloro-4'-fluoro-3-nitrobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31431-16-0 | |
| Record name | (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-4'-fluoro-3-nitrobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-4'-fluoro-3-nitrobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-4'-fluoro-3-nitrobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 4-Chloro-4'-fluoro-3-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-4'-fluoro-3-nitrobenzophenone is a substituted benzophenone derivative of significant interest in synthetic organic chemistry and drug discovery. Its trifunctionalized core, featuring chloro, fluoro, and nitro groups, makes it a versatile intermediate for the synthesis of more complex molecular architectures, including heterocyclic compounds and potential pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, ensuring reproducibility in experimental protocols, informing purification strategies, and guiding formulation development.
This technical guide provides a detailed examination of the key physical and chemical properties of this compound. It is designed to be a practical resource for scientists, offering not only established data but also the underlying methodologies for property determination.
Chemical Identity and Molecular Structure
The structural integrity of a compound is the foundation of its chemical behavior. This compound is characterized by two phenyl rings linked by a ketone functional group. One ring is substituted with a chlorine atom and a nitro group, while the other bears a fluorine atom.
The IUPAC name for this compound is (4-chloro-3-nitrophenyl)(4-fluorophenyl)methanone.[1][2] Its molecular structure dictates its reactivity, polarity, and intermolecular interactions, which in turn govern its physical properties.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and application. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 31431-16-0 | [2][3] |
| Molecular Formula | C₁₃H₇ClFNO₃ | [2][3][4] |
| Molecular Weight | 279.65 g/mol | [2][3][4] |
| Appearance | Yellow solid | [3] |
| Melting Point | 77-80 °C | [5] |
| Boiling Point | 419.2 °C at 760 mmHg | [1] |
| Density | 1.43 - 1.54 g/cm³ | [1][5] |
| Solubility | Good solubility in organic solvents (e.g., ethanol, DMSO) | [5] |
| Flash Point | 207.3 °C | [1] |
| Purity | ≥97% (commercially available) | [3] |
| InChI Key | ZUMMQWOIAMKUOT-UHFFFAOYSA-N | [1][4] |
Spectroscopic Profile
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex aromatic signals. The protons on the fluorinated ring will exhibit splitting due to the fluorine atom, in addition to proton-proton coupling. The protons on the chloro-nitro-substituted ring will be influenced by the electron-withdrawing effects of the nitro and chloro groups, shifting their signals downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display 13 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon will appear significantly downfield (typically >180 ppm). Carbons attached to the electronegative atoms (F, Cl, N) will also show characteristic shifts and, in the case of the fluorinated ring, carbon-fluorine coupling.
FT-IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands:
-
C=O Stretch: A strong, sharp peak around 1660-1680 cm⁻¹ for the benzophenone carbonyl group.
-
NO₂ Stretch: Two strong bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
-
C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
Mass Spectrometry: Using a hard ionization technique like Electron Ionization (EI), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 279. The isotopic pattern of this peak would reveal the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns would involve the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions.
Methodologies for Physical Property Determination
To ensure the accuracy and reproducibility of the physical data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. The capillary method is a standard and reliable technique.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder the dry sample of this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a packed column height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): For an unknown compound, perform a rapid heating run (5-10 °C/min) to get an approximate melting range.
-
Accurate Determination: For a precise measurement, start with the apparatus about 15-20 °C below the expected melting point. Heat at a controlled rate of 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For a pure compound, this range should be narrow (0.5-2 °C).
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone-31431-16-0 [ganeshremedies.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 4-Chloro-3-nitrobenzophenone | C13H8ClNO3 | CID 41743 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Chloro-4'-fluoro-3-nitrobenzophenone (CAS No. 31431-16-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-4'-fluoro-3-nitrobenzophenone, a key chemical intermediate with the CAS number 31431-16-0. The document details its chemical and physical properties, outlines a robust synthesis protocol via Friedel-Crafts acylation, and explores its primary application as a crucial precursor in the manufacture of the anthelmintic drug Flubendazole. Furthermore, this guide delves into the burgeoning field of drug repurposing, discussing the significant anticancer properties of Flubendazole and the associated molecular mechanisms, thereby highlighting the extended relevance of its synthetic intermediates. Safety protocols and characterization data are also addressed to provide a complete resource for laboratory and development settings.
Introduction
This compound is a polysubstituted diaryl ketone that serves as a pivotal building block in synthetic organic chemistry. Its strategic importance is primarily linked to its role as a late-stage intermediate in the synthesis of Flubendazole, a broad-spectrum benzimidazole anthelmintic agent. The fluorinated and chlorinated phenyl rings, along with the nitro group, provide multiple sites for further chemical modification, making it a versatile scaffold for medicinal chemistry explorations. The growing interest in repurposing established drugs like Flubendazole for new therapeutic indications, particularly in oncology, further elevates the significance of its synthetic precursors.[1] This guide aims to provide a detailed technical resource for professionals engaged in the synthesis, research, and development of related pharmaceutical compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 31431-16-0 | [2][3] |
| Molecular Formula | C₁₃H₇ClFNO₃ | [4][5] |
| Molecular Weight | 279.65 g/mol | [4][5] |
| IUPAC Name | (4-chloro-3-nitrophenyl)(4-fluorophenyl)methanone | [5] |
| Appearance | Expected to be a solid, likely yellow, based on related compounds. | N/A |
| Solubility | Expected to be soluble in common organic solvents. | N/A |
Synthesis of this compound
The most logical and widely employed synthetic route to this compound is the Friedel-Crafts acylation of fluorobenzene with 4-chloro-3-nitrobenzoyl chloride.[6][7] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[8][9] The overall synthesis can be conceptualized as a two-step process: the preparation of the acyl chloride from the corresponding carboxylic acid, followed by the Friedel-Crafts acylation.
Synthesis of the Acyl Chloride Precursor: 4-Chloro-3-nitrobenzoyl chloride
The necessary precursor, 4-chloro-3-nitrobenzoyl chloride, can be efficiently synthesized from 4-chloro-3-nitrobenzoic acid. A common and effective method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzoyl chloride
-
Reaction Setup: To a stirred suspension of 4-chloro-3-nitrobenzoic acid (1 equivalent) in dichloromethane, add a catalytic amount of DMF.
-
Addition of Chlorinating Agent: Slowly add a solution of oxalyl chloride (1.3 equivalents) in dichloromethane to the suspension over a period of 1 hour at room temperature.
-
Reaction Progression: Stir the reaction mixture at a slightly elevated temperature (e.g., 30°C) for several hours until the reaction becomes homogeneous. Continue stirring at ambient temperature overnight.
-
Work-up and Isolation: Evaporate the solvent under reduced pressure. The resulting crude solid can be triturated with a non-polar solvent like hexane and dried to yield 4-chloro-3-nitrobenzoyl chloride.[10]
Friedel-Crafts Acylation: Synthesis of this compound
The final step involves the Lewis acid-catalyzed acylation of fluorobenzene with the synthesized 4-chloro-3-nitrobenzoyl chloride.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, typically 1.1 to 1.5 equivalents) in an excess of fluorobenzene, which serves as both the reactant and the solvent. Cool the mixture in an ice bath (0-5°C).[8]
-
Addition of Acyl Chloride: Slowly add a solution of 4-chloro-3-nitrobenzoyl chloride (1 equivalent) in a minimal amount of fluorobenzene to the cooled AlCl₃ suspension. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional period (e.g., 1-2 hours) to ensure completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.[11]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine. Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can then be purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
Intermediate for Flubendazole Synthesis
The primary and well-established application of this compound is as a key intermediate in the synthesis of Flubendazole.[5] Flubendazole is a benzimidazole-based anthelmintic used in both human and veterinary medicine to treat parasitic worm infections.[5] The synthesis of Flubendazole from this intermediate typically involves the reduction of the nitro group to an amine, followed by cyclization and subsequent carbamoylation reactions.
Potential in Anticancer Drug Discovery: The Case of Flubendazole Repurposing
The concept of drug repurposing—finding new applications for existing drugs—is a highly effective strategy in drug discovery. Flubendazole, synthesized from this compound, has emerged as a promising candidate for anticancer therapy.[12][13] Extensive research has demonstrated its efficacy against a range of cancer types, including leukemia, myeloma, breast cancer, and colorectal cancer.[12][13]
Mechanism of Anticancer Action of Flubendazole:
Flubendazole exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on the disruption of microtubule dynamics.[12][14][15]
-
Microtubule Disruption: Similar to its anthelmintic action, Flubendazole binds to tubulin, inhibiting its polymerization and disrupting the microtubule structure. This leads to cell cycle arrest at the G2/M phase and induces mitotic catastrophe in cancer cells.[12][14]
-
Induction of Apoptosis and Autophagy: The disruption of microtubule function triggers programmed cell death (apoptosis) and can modulate autophagy in cancer cells.[13][14]
-
Inhibition of Angiogenesis: Flubendazole has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[14]
-
Suppression of Cancer Stem Cells: It can also target cancer stem cell populations, which are often responsible for tumor recurrence and resistance to therapy.[14]
-
Modulation of Signaling Pathways: Flubendazole has been found to interfere with key cancer-related signaling pathways, including STAT3, NF-κB, and PI3K/AKT.[13][14]
Caption: Molecular mechanisms of Flubendazole's anticancer activity.
Spectroscopic Characterization (Predicted)
While specific, publicly available spectra for this compound are limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the two substituted phenyl rings. The electron-withdrawing effects of the nitro, chloro, and carbonyl groups will cause downfield shifts of the adjacent protons.
-
¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon at a downfield chemical shift (typically >190 ppm). Multiple signals will be present in the aromatic region, with their chemical shifts influenced by the various substituents.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the carbonyl (C=O) stretch (around 1650-1670 cm⁻¹), the C-NO₂ asymmetric and symmetric stretches (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and C-Cl and C-F stretches at lower wavenumbers.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic [M+2]⁺ peak with an intensity ratio of approximately 3:1, indicative of the presence of a single chlorine atom.[16] Fragmentation patterns would likely involve the loss of CO, NO₂, and halogen atoms.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound (CAS 31431-16-0) should be consulted before handling.[2] Based on the safety data for related compounds, the following general precautions are advised:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17]
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[17]
Conclusion
This compound is a valuable and versatile chemical intermediate with a critical role in the synthesis of the anthelmintic drug Flubendazole. The growing body of research on the anticancer properties of Flubendazole underscores the continued importance of its synthetic precursors. This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing the compound's properties, synthesis, and applications, thereby facilitating further innovation in medicinal chemistry and pharmaceutical development.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aaronchem.com [aaronchem.com]
- 3. 007chemicals.com [007chemicals.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone-31431-16-0 [ganeshremedies.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer role of flubendazole: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer role of flubendazole: Effects and molecular mechanisms (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Chloro-4'-fluoro-3-nitrobenzophenone: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-4'-fluoro-3-nitrobenzophenone, a key chemical intermediate in the synthesis of the anthelmintic drug Flubendazole.[1] This document delves into the molecular structure, physicochemical properties, and a detailed protocol for its synthesis via Friedel-Crafts acylation. Furthermore, it presents a detailed analysis of its spectroscopic characteristics, offering a vital resource for researchers in synthetic and medicinal chemistry.
Introduction: A Pivotal Intermediate in Medicinal Chemistry
This compound, with the IUPAC name (4-chloro-3-nitrophenyl)(4-fluorophenyl)methanone, is a polysubstituted aromatic ketone of significant interest in the pharmaceutical industry.[1] Its primary application lies in its role as a precursor in the manufacturing of Flubendazole, a broad-spectrum benzimidazole anthelmintic used to treat parasitic worm infections in animals.[1] The specific arrangement of its functional groups—a nitro group ortho to a chlorine atom on one phenyl ring and a fluorine atom on the other—makes it a versatile building block for more complex molecular architectures. Understanding its chemical properties and synthesis is crucial for optimizing the production of Flubendazole and for the potential development of new chemical entities.
Molecular Structure and Physicochemical Properties
The molecular integrity of this compound is defined by its unique assembly of atoms, which dictates its reactivity and physical characteristics.
Molecular Structure
The structure comprises a central carbonyl group (ketone) linking two substituted phenyl rings. One ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. The second phenyl ring is substituted with a fluorine atom at the 4'-position.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below. This data is essential for handling, storage, and for designing synthetic and analytical procedures.
| Property | Value | Source |
| Molecular Formula | C₁₃H₇ClFNO₃ | [2][3] |
| Molecular Weight | 279.65 g/mol | [2][3] |
| CAS Number | 31431-16-0 | [2] |
| Appearance | Yellow solid | [2] |
| IUPAC Name | (4-chloro-3-nitrophenyl)(4-fluorophenyl)methanone | [1] |
| Boiling Point | 419.2 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.43 g/cm³ (Predicted) | [4] |
| InChI Key | ZUMMQWOIAMKUOT-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=C(C=C1C(=O)C2=CC=C(C=C2)F)Cl)--INVALID-LINK--[O-] | [3] |
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6][7]
Reaction Mechanism
The reaction proceeds via the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction with fluorobenzene.
Friedel-Crafts Acylation Workflow
Caption: General workflow for the Friedel-Crafts acylation synthesis.
Experimental Protocol
Materials:
-
4-Chloro-3-nitrobenzoyl chloride
-
Fluorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid, concentrated
-
Crushed ice
-
Sodium bicarbonate solution, saturated
-
Brine, saturated
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath to 0-5 °C.
-
Addition of Acyl Chloride: Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride, maintaining the temperature below 10 °C.
-
Addition of Fluorobenzene: After the addition of the acyl chloride is complete, add fluorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains low.
-
Reaction Progression: Once the addition of fluorobenzene is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then cautiously pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic peaks for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~1670-1650 | Strong | C=O (ketone) stretch |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretches |
| ~1530, ~1350 | Strong | Asymmetric and symmetric N-O stretches of the nitro group |
| ~1230-1210 | Strong | C-F stretch |
| ~850-800 | Strong | C-Cl stretch |
Note: These are expected ranges and may vary slightly based on the specific molecular environment and the sample preparation method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the fluorinated ring will likely appear as a complex multiplet due to coupling with the fluorine atom. The protons on the chloro-nitro substituted ring will also show distinct splitting patterns based on their positions relative to the electron-withdrawing groups.
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon will have a characteristic downfield shift (typically >190 ppm). The aromatic carbons will appear in the range of 115-150 ppm, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 279. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z 281 with an intensity of approximately one-third of the M⁺ peak is expected, which is a characteristic isotopic signature for a monochlorinated compound.
Expected Fragmentation Pattern:
-
Loss of NO₂: A fragment corresponding to the loss of the nitro group (M - 46).
-
Formation of Acylium Ions: Cleavage on either side of the carbonyl group can lead to the formation of [C₇H₄FNO]⁺ (m/z 137) and [C₆H₃ClNO₂]⁺ (m/z 156) acylium ions.
-
Further Fragmentation: These primary fragments can undergo further fragmentation, such as the loss of CO.
Mass Spectrometry Fragmentation Pathway
References
- 1. (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone-31431-16-0 [ganeshremedies.com]
- 2. chembk.com [chembk.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 3-Chloro-4-fluoronitrobenzene(350-30-1) 1H NMR [m.chemicalbook.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profiling of 4-Chloro-4'-fluoro-3-nitrobenzophenone: A Predictive and Comparative Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 4-Chloro-4'-fluoro-3-nitrobenzophenone. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and comparative data from structurally analogous compounds to construct a reliable predictive profile. This guide is intended for researchers, scientists, and professionals in drug development, offering valuable insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Such predictive analysis is crucial for compound identification, structural verification in novel synthetic routes, and understanding structure-activity relationships.
Introduction: The Rationale for Predictive Spectroscopic Analysis
This compound is an unsymmetrical diaryl ketone, a structural motif of significant interest in medicinal chemistry and materials science. The precise substitution pattern on its two phenyl rings—a chloro and a nitro group on one, and a fluoro group on the other—creates a unique electronic and steric environment that dictates its chemical behavior and potential applications. Accurate spectroscopic data is the cornerstone of chemical research, enabling unambiguous structure elucidation and purity assessment.
However, for many novel or commercially minor compounds, comprehensive spectral data is not always readily available in public databases. In such instances, a robust, theory-grounded predictive analysis becomes an invaluable tool. By dissecting the molecule into its constituent parts and analyzing the expected influence of each functional group and substituent, we can forecast the key features of its NMR, IR, and Mass spectra. This guide will follow this predictive methodology, substantiated by experimental data from closely related analogs, to provide a detailed and scientifically rigorous spectroscopic profile.
Molecular Structure and Key Features
A thorough understanding of the molecular architecture is a prerequisite for predicting its spectroscopic behavior.
Figure 1: Molecular Structure of this compound.
The molecule consists of two phenyl rings linked by a carbonyl group.
-
Ring A (left): Substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. Both are electron-withdrawing groups. The nitro group is strongly deactivating, while the chlorine is deactivating but ortho, para-directing.
-
Ring B (right): Substituted with a fluorine atom at the 4'-position. Fluorine is an electron-withdrawing but ortho, para-directing substituent.
-
Carbonyl Bridge: The ketone group is electron-withdrawing and will influence the chemical shifts of adjacent protons and carbons.
This substitution pattern leads to a highly electron-deficient molecule with no plane of symmetry, suggesting that all aromatic protons and carbons will have unique chemical shifts in NMR spectroscopy.
Synthesis Methodology: The Friedel-Crafts Acylation Approach
The most probable and widely used method for synthesizing unsymmetrical diaryl ketones like the target compound is the Friedel-Crafts acylation .[1] This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.
Proposed Synthetic Workflow
Figure 2: Proposed synthetic workflow for this compound via Friedel-Crafts acylation.
Detailed Experimental Protocol
Causality Behind Experimental Choices:
-
Reactant Choice: Fluorobenzene is chosen as the substrate for acylation because the fluorine atom is a weakly activating (or minimally deactivating) ortho, para-director. The other ring, containing two strong deactivating groups (nitro and chloro), would be highly unreactive towards Friedel-Crafts acylation. Therefore, the acylation must proceed by adding the 4-chloro-3-nitrobenzoyl group to the fluorobenzene ring.[2]
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is a classic and potent Lewis acid catalyst required to generate the highly electrophilic acylium ion from the acyl chloride.[3]
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide is used as it will not react with the Lewis acid or the electrophile.
-
Temperature Control: The initial reaction is carried out at low temperatures (0°C) to control the exothermic nature of the complex formation between AlCl₃ and the acyl chloride. The reaction is then allowed to warm to room temperature to drive it to completion.
-
Work-up: The reaction is quenched with an ice/acid mixture to decompose the aluminum chloride complex and protonate any intermediates. Standard extraction and purification techniques are then employed to isolate the final product.
Predicted Spectroscopic Data and Analysis
This section details the predicted NMR, IR, and Mass spectra for this compound. The predictions are based on established principles of spectroscopy and are supported by comparative data from the analogous compounds: 4-Chloro-3-nitrobenzophenone and 4-Fluoro-4'-nitrobenzophenone .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum is expected to show signals exclusively in the aromatic region (typically 7.0-8.5 ppm). Due to the lack of symmetry, all seven aromatic protons should be distinct and exhibit complex splitting patterns (coupling).
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~ 8.2 - 8.4 | d | 1H | H-2 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-6. |
| ~ 7.9 - 8.1 | dd | 1H | H-6 | This proton is ortho to the carbonyl group and meta to the nitro group. It will be shifted downfield and appear as a doublet of doublets, coupling with H-2 and H-5. |
| ~ 7.8 - 8.0 | t | 2H | H-2', H-6' | These protons are ortho to the carbonyl group and meta to the fluorine atom. They will be downfield due to the ketone and will likely appear as a triplet due to coupling with the two adjacent fluorine-coupled protons. |
| ~ 7.6 - 7.7 | d | 1H | H-5 | This proton is ortho to the chlorine atom and meta to the carbonyl group. It will appear as a doublet, coupling with H-6. |
| ~ 7.2 - 7.4 | t | 2H | H-3', H-5' | These protons are ortho to the fluorine atom and meta to the carbonyl group. They will be the most upfield of the aromatic signals and will appear as a triplet due to coupling with the adjacent protons and the fluorine atom. |
-
Comparative Insight: In the ¹H NMR spectrum of 4-fluoronitrobenzene, the protons ortho to the nitro group are significantly downfield (~8.2-8.3 ppm), while those ortho to the fluorine are more upfield (~7.2-7.3 ppm).[4] This supports the predicted chemical shift ranges for the target molecule.
The ¹³C NMR spectrum will provide information about the carbon environment. Due to the lack of symmetry, 13 distinct signals are expected.
| Predicted Chemical Shift (ppm) | Assignment | Rationale and Comparative Analysis |
| ~ 193 - 196 | C=O | The carbonyl carbon will be significantly downfield. In substituted benzophenones, this peak typically appears in this range.[5] |
| ~ 160 - 165 (d) | C-4' | The carbon directly attached to fluorine will show a large coupling constant (¹JC-F) and will be shifted downfield due to the electronegativity of fluorine. |
| ~ 148 - 152 | C-3 | The carbon bearing the nitro group will be downfield due to the strong electron-withdrawing effect of -NO₂. |
| ~ 130 - 145 | Quaternary Carbons (C-1, C-4, C-1') | These carbons will have no attached protons and their chemical shifts will be influenced by the attached substituents. |
| ~ 115 - 135 | CH Carbons | The remaining seven aromatic carbons with attached protons will appear in this region, with their specific shifts determined by the electronic effects of the substituents. The carbons ortho and para to the electron-withdrawing groups will be shifted further downfield. |
-
Comparative Insight: In the ¹³C NMR of 4-nitrobenzophenone, the carbonyl carbon is at ~195 ppm, and the carbon attached to the nitro group is at ~150 ppm, which aligns with our predictions.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The analysis is based on the absorption of infrared radiation, which causes molecular vibrations.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale and Comparative Analysis |
| ~ 1660 - 1680 | C=O Stretch | Ketone | Strong | The diaryl ketone C=O stretch is very characteristic and strong. For 4-chloro-3-nitrobenzophenone, a strong peak is observed around 1670 cm⁻¹.[6][7][8] |
| ~ 1520 - 1540 | N-O Asymmetric Stretch | Nitro Group | Strong | The asymmetric stretch of the nitro group is a very strong and reliable absorption. This is a key diagnostic peak. |
| ~ 1340 - 1360 | N-O Symmetric Stretch | Nitro Group | Strong | The symmetric stretch of the nitro group is also strong and confirms the presence of this functional group. For 4-nitrobenzophenone, these nitro group peaks are prominent.[9] |
| ~ 1580 - 1600 | C=C Stretch | Aromatic Ring | Medium-Strong | Multiple bands are expected in this region corresponding to the vibrations of the aromatic rings. |
| ~ 1200 - 1250 | C-F Stretch | Aryl-Fluoride | Strong | The C-F stretch is typically strong and appears in this region. |
| ~ 1000 - 1100 | C-Cl Stretch | Aryl-Chloride | Medium-Strong | The C-Cl stretch for aryl chlorides is found in this region. |
| ~ 3000 - 3100 | C-H Stretch | Aromatic | Medium-Weak | These peaks correspond to the C-H stretching vibrations of the aromatic protons. |
-
Self-Validating System: The presence of strong, distinct peaks for the carbonyl, nitro, C-F, and C-Cl groups would provide a highly confident identification of the molecule's key functional groups, creating a self-validating spectral fingerprint.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
-
Molecular Ion (M⁺): The molecular weight of C₁₃H₇ClFNO₃ is approximately 279.65 g/mol . A strong molecular ion peak is expected at m/z ≈ 279. The presence of chlorine will result in a characteristic M+2 peak at m/z ≈ 281 with an intensity of about one-third of the M⁺ peak, which is a definitive indicator for a single chlorine atom.
-
Key Fragmentation Pathways:
Figure 3: Predicted major fragmentation pathways for this compound.
-
Rationale for Fragmentation:
-
Acylium Ion Formation: The most common fragmentation pathway for benzophenones is the cleavage of the C-C bond adjacent to the carbonyl group. This would lead to the formation of the 4-fluorobenzoyl cation (m/z = 123 ) and the 4-chloro-3-nitrophenyl radical, or the 4-chloro-3-nitrobenzoyl cation and the 4-fluorophenyl radical. The peak at m/z = 123 is expected to be very prominent.
-
Loss of CO: The benzoyl cations can further fragment by losing a molecule of carbon monoxide (CO), leading to the formation of the corresponding aryl cations. The 4-fluorophenyl cation would appear at m/z = 95 .
-
Nitro Group Fragmentation: The 4-chloro-3-nitrophenyl fragment could lose the nitro group (NO₂) to give a fragment at m/z = 110/112 .
-
-
Comparative Insight: The mass spectrum of 4-chloro-3-nitrobenzophenone shows a molecular ion at m/z = 261/263 and a base peak corresponding to the benzoyl cation at m/z = 105, followed by the phenyl cation at m/z = 77 after loss of CO.[10] This supports the proposed fragmentation mechanism of cleavage at the carbonyl bridge.
Conclusion: A Framework for Characterization
This technical guide has established a detailed, predictive spectroscopic profile for this compound. By integrating fundamental principles with comparative data from analogous structures, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The proposed Friedel-Crafts acylation protocol provides a logical and experimentally sound method for its synthesis.
For researchers working on the synthesis or application of this molecule, this guide serves as a valuable reference for confirming its identity and assessing its purity. The predicted data tables and fragmentation patterns provide a clear roadmap for interpreting experimentally acquired spectra. While predictive, this analysis is grounded in the established and reliable principles of chemical spectroscopy, offering a high degree of confidence in the expected outcomes. The acquisition of experimental data for this compound would be a valuable contribution to the chemical community, allowing for the validation and refinement of the predictions made herein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. 4-Fluoronitrobenzene(350-46-9) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 4-Chloro-3-nitrobenzophenone | C13H8ClNO3 | CID 41743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloro-3-nitrobenzophenone [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. 4-Chloro-3-nitrobenzophenone [webbook.nist.gov]
A Technical Guide to the Solubility of 4-Chloro-4'-fluoro-3-nitrobenzophenone in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-4'-fluoro-3-nitrobenzophenone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a deep understanding of this compound's behavior in various solvent systems. This document combines theoretical principles with practical, field-proven methodologies for solubility determination, ensuring scientific integrity and empowering researchers to make informed decisions in their experimental designs.
Introduction: The Significance of Solubility in a Research Context
Solubility is a critical physicochemical parameter that governs the fate of a compound in a variety of applications, from its efficacy as a pharmaceutical agent to its reactivity in a synthesis protocol. For a molecule like this compound, an intermediate in the synthesis of Flubendazole, an anthelmintic drug, understanding its solubility is paramount.[1] Poor solubility can lead to challenges in formulation, reduced bioavailability, and difficulties in achieving desired reaction kinetics. This guide, therefore, aims to provide a foundational understanding of the solubility of this compound and to equip the researcher with the necessary tools to determine this crucial property.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Chemical Name | (4-chloro-3-nitrophenyl)(4-fluorophenyl)methanone | [2] |
| CAS Number | 31431-16-0 | [3] |
| Molecular Formula | C₁₃H₇ClFNO₃ | [2][3][4] |
| Molecular Weight | 279.65 g/mol | [3][4] |
| Appearance | Yellow solid | [3] |
| Boiling Point | 419.2°C at 760 mmHg | [2] |
| Flash Point | 207.3°C | [2] |
| Density | 1.43 g/cm³ | [2] |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the following intermolecular forces are at play:
-
Dipole-Dipole Interactions: The presence of polar bonds such as C-Cl, C-F, C=O, and the nitro group (NO₂) creates significant dipole moments within the molecule, leading to strong dipole-dipole interactions.
-
Van der Waals Forces: These non-specific attractive forces are present between all molecules and contribute to the overall intermolecular attractions.
-
4-Chloro-3-nitrobenzoic acid is soluble in organic solvents such as ethanol, methanol, and acetone, and is sparingly soluble in water.[5][6][7]
-
4-Chloro-3-nitrobenzophenone is described as being "soluble in organic solvents".[8]
-
4-Nitrobenzophenone is moderately soluble in organic solvents like ethanol and acetone, with lower solubility in water.[9]
Based on these analogs, a qualitative prediction of the solubility of this compound in common laboratory solvents is presented below. It is crucial to emphasize that these are predictions and must be validated through experimental determination.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low | The large, non-polar aromatic rings and the lack of significant hydrogen bond donating capabilities are likely to limit solubility in water. |
| Methanol | Polar Protic | High | The polarity of methanol and its ability to engage in dipole-dipole interactions should facilitate the dissolution of the compound. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to lead to good solubility. |
| Acetone | Polar Aprotic | High | Acetone's strong dipole moment should effectively solvate the polar regions of the molecule. |
| Acetonitrile | Polar Aprotic | Moderate to High | As a polar aprotic solvent, acetonitrile should be a reasonably good solvent. |
| Dichloromethane | Polar Aprotic | Moderate | While polar, dichloromethane is less polar than the other organic solvents listed, which may result in slightly lower solubility. |
| Toluene | Non-polar | Low | The significant polarity of the solute makes it unlikely to be highly soluble in a non-polar solvent like toluene. |
| Hexane | Non-polar | Very Low | Due to the large disparity in polarity, solubility in hexane is expected to be minimal. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method . This section provides a detailed, self-validating protocol for determining the solubility of this compound in a chosen solvent.
Materials and Equipment
-
This compound (solid)
-
Selected laboratory solvents (e.g., water, methanol, ethanol, acetone, etc.)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or glass, depending on the wavelength)
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of scintillation vials. The key is to have undissolved solid remaining at the end of the experiment.
-
Pipette a precise volume (e.g., 5.0 mL) of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a constant temperature environment (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is truly saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle for at least one hour.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to the syringe and filter the solution into a clean vial to remove any undissolved particles.
-
-
UV-Vis Analysis:
-
Prepare a series of accurate serial dilutions of the filtered saturated solution using the same solvent.
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a diluted sample.
-
Measure the absorbance of each dilution at the λmax.
-
-
Quantification:
-
Prepare a standard calibration curve by dissolving a known mass of this compound in the solvent to create a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution and measure their absorbance at the λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Use the equation of the line from the calibration curve to determine the concentration of the saturated solution from its measured absorbance.
-
-
Calculation of Solubility:
-
The concentration determined from the calibration curve represents the solubility of this compound in that solvent at the specified temperature. The solubility can be expressed in various units, such as mg/mL, g/100 mL, or molarity.
-
Safety and Handling Precautions
As a nitroaromatic compound, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid creating dust. In case of spills, clean them up promptly using appropriate methods to prevent dispersal.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. While specific quantitative solubility data is not widely published, a strong theoretical basis suggests good solubility in polar organic solvents and limited solubility in non-polar solvents and water. The detailed experimental protocol provided herein, based on the reliable shake-flask method, empowers researchers to accurately determine the solubility of this compound in any solvent system of interest. A thorough understanding and experimental determination of solubility are critical for the successful application of this compound in research and development.
References
- 1. (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone-31431-16-0 [ganeshremedies.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Page loading... [guidechem.com]
- 7. sdichem.com [sdichem.com]
- 8. 4-CHLORO-3-NITROBENZOPHENONE Manufacturer, Supplier from Surat [gauranginternational.in]
- 9. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]
A Comprehensive Safety Guide to 4-Chloro-4'-fluoro-3-nitrobenzophenone for Laboratory Professionals
This technical guide provides an in-depth analysis of the safety data for 4-Chloro-4'-fluoro-3-nitrobenzophenone (CAS No: 31431-16-0), a key intermediate in pharmaceutical synthesis, notably for the anthelmintic agent Flubendazole.[1] Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet (MSDS) to offer a synthesized, practical framework for safe handling, emergency preparedness, and risk mitigation. The core philosophy of this guide is to explain the causality behind safety protocols, ensuring a proactive and informed approach to laboratory work with this compound.
Core Chemical Identity and Physical Characteristics
A foundational understanding of a compound's physical properties is the first step in a robust safety assessment. These characteristics dictate storage conditions, predict its behavior in various experimental setups, and inform the appropriate personal protective equipment (PPE) required. For instance, its solid-state and defined melting point indicate that the primary exposure risk during handling is through the inhalation of fine particulates or direct skin contact, rather than vapor inhalation at ambient temperatures.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3][4] |
| Synonyms | (4-chloro-3-nitrophenyl)(4-fluorophenyl)methanone | [1][3][5] |
| CAS Number | 31431-16-0 | [1][2][3][6] |
| Molecular Formula | C₁₃H₇ClFNO₃ | [2][3][4] |
| Molecular Weight | 279.65 g/mol | [1][2][3][4] |
| Physical State | Yellow Solid | [2] |
| Melting Point | 87-89 °C | [5] |
| Boiling Point | 419.2 °C at 760 mmHg | [3] |
| Density | 1.43 g/cm³ | [3] |
Hazard Profile and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[3][5] This is not a systemic toxicity concern but a localized one, meaning the hazard manifests at the point of contact. Understanding this distinction is crucial: the primary safety goal is to create a barrier between the compound and the researcher.
-
H315 - Causes skin irritation (Category 2): Direct contact with the solid or dust can lead to inflammation, redness, or discomfort. This necessitates the use of appropriate chemical-resistant gloves.[5]
-
H319 - Causes serious eye irritation (Category 2): The compound is particularly hazardous to the eyes, where it can cause significant, potentially painful irritation. This underscores the mandatory use of safety goggles or a face shield.[5]
-
H335 - May cause respiratory irritation (Category 3): Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. This classification is the primary driver for requiring the use of engineering controls like a fume hood.[5]
References
- 1. (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone-31431-16-0 [ganeshremedies.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 31431-16-0 Name: this compound [xixisys.com]
An In-depth Technical Guide to the Discovery and History of Substituted Nitrobenzophenones
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted nitrobenzophenones. Primarily recognized as pivotal intermediates in the synthesis of 1,4-benzodiazepines, a class of drugs that revolutionized the treatment of anxiety and insomnia, these compounds possess a rich history intertwined with the golden age of pharmaceutical discovery. This document delves into the seminal synthetic methodologies, explores the critical structure-activity relationships that drove their development, and presents detailed experimental protocols for their preparation and subsequent transformation. Designed for researchers, scientists, and professionals in drug development, this guide aims to be an authoritative resource, bridging historical context with practical, field-proven insights and methodologies.
Introduction: The Benzophenone Scaffold and the Dawn of a New Therapeutic Era
The benzophenone framework, characterized by a diaryl ketone structure, is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] However, the strategic introduction of nitro and amino substituents onto this framework in the mid-20th century marked a pivotal moment in pharmaceutical history. This chemical innovation was not an isolated academic exercise but was driven by the urgent need for safer and more effective treatments for anxiety and sleep disorders, which were then dominated by barbiturates—a class of drugs fraught with issues of tolerance, dependence, and a narrow therapeutic window.[2]
The story of substituted nitrobenzophenones is inextricably linked to the groundbreaking work of Dr. Leo Sternbach and his team at Hoffmann-La Roche.[3][4] Their quest for new tranquilizers led them to revisit a class of compounds they had previously synthesized, which ultimately resulted in the serendipitous discovery of chlordiazepoxide (Librium) in 1955.[5][6] This discovery was the genesis of the benzodiazepine era and established substituted aminobenzophenones, and by extension their nitro precursors, as indispensable building blocks in medicinal chemistry. This guide will trace the journey of these critical intermediates, from their initial synthesis to their role in the creation of blockbuster drugs.
The Genesis of a Key Intermediate: The Synthesis of Substituted Nitrobenzophenones
The therapeutic potential of benzodiazepines created an immediate and substantial demand for efficient and scalable methods to produce the core chemical intermediates. The primary challenge was the regioselective synthesis of 2-aminobenzophenones, which are the direct precursors to the diazepine ring system. Direct nitration of 2-aminobenzophenone was found to be problematic, leading to a mixture of isomers that were difficult and costly to separate on an industrial scale.[3] This challenge spurred the development of more controlled and position-specific synthetic routes, with the Friedel-Crafts acylation emerging as the most robust and widely adopted method.
The Friedel-Crafts Acylation: A Cornerstone of Industrial Synthesis
The key innovation in the large-scale production of these intermediates was the discovery that 2-amino-5-nitrobenzophenone and its analogs could be synthesized with high regioselectivity via the Friedel-Crafts acylation of a substituted aniline with a benzoyl halide.[3] This approach cleverly circumvents the problematic nitration step by starting with a pre-nitrated aniline.
The general mechanism of the Friedel-Crafts acylation involves the activation of an acyl halide with a Lewis acid, typically anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[7][8] This electrophile then attacks the electron-rich aromatic ring of the aniline derivative. The use of a stoichiometric amount of the Lewis acid is often necessary as it complexes with the carbonyl group of the product, preventing further reactions.[8]
Diagram 1: General Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts acylation for nitrobenzophenone synthesis.
Evolution of Synthetic Protocols
Initial methods for the synthesis of 2-amino-5-nitrobenzophenone were often low-yielding. An early approach involved the direct condensation of 4-nitroaniline with an excess of benzoyl chloride and zinc chloride at high temperatures, resulting in yields as low as 15%.[9]
A significant improvement was detailed in a German Democratic Republic patent, which introduced a two-step process.[9] First, 4-nitroaniline was acylated with benzoyl chloride to form N-benzoyl-4-nitroaniline. This intermediate was then reacted with additional benzoyl chloride and zinc chloride at elevated temperatures, followed by hydrolysis, to yield 2-amino-5-nitrobenzophenone with a more respectable yield of around 37%.[9]
The process was further refined, as detailed in U.S. Patent 3,215,737, which describes a one-pot reaction that became the basis for industrial production.[3] This method involves heating p-nitroaniline and a benzoyl halide with anhydrous zinc chloride, followed by hydrolysis to obtain the desired 2-amino-5-nitrobenzophenone. This patent was a landmark, as it provided a scalable and regioselective route to these crucial intermediates.
Key Substituted Nitrobenzophenones and Their Physicochemical Properties
The development of different benzodiazepines required a variety of substituted nitrobenzophenones. The two most significant starting materials are 2-amino-5-nitrobenzophenone (for nitrazepam) and 2-amino-2'-fluoro-5-nitrobenzophenone (for flunitrazepam).
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 2-Amino-5-nitrobenzophenone | (2-amino-5-nitrophenyl)-phenylmethanone | C₁₃H₁₀N₂O₃ | 242.23 | 167 | Crystalline Solid | 1775-95-7[10] |
| 2-Amino-2'-fluoro-5-nitrobenzophenone | (2-amino-5-nitrophenyl)(2-fluorophenyl)-methanone | C₁₃H₉FN₂O₃ | 260.22 | 161-163 | Yellow Crystalline Solid | 344-80-9[11] |
Table 1: Physicochemical Properties of Key Nitrobenzophenone Intermediates
Spectroscopic Characterization
The identity and purity of these intermediates are critical for their use in pharmaceutical synthesis. Standard analytical techniques are employed for their characterization.
| Compound | UV λmax (nm) | ¹³C NMR | FT-IR (cm⁻¹) |
| 2-Amino-5-nitrobenzophenone | 236, 359[12] | Available[13] | N-H stretch: ~3320, C=O stretch: ~1623[14] |
| 2-Amino-2'-fluoro-5-nitrobenzophenone | 230, 351[6] | - | - |
Table 2: Spectroscopic Data for Key Nitrobenzophenone Intermediates
From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Benzodiazepines
The true value of substituted nitrobenzophenones in the historical context lies in their conversion to therapeutically active benzodiazepines. The amino group at the 2-position and the carbonyl group serve as the reactive handles for the construction of the seven-membered diazepine ring.
Synthesis of Nitrazepam
Nitrazepam (marketed as Mogadon) was one of the early nitro-containing benzodiazepines, patented in 1961 and brought to market in 1965.[15] Its synthesis begins with 2-amino-5-nitrobenzophenone.
Diagram 2: Synthetic Pathway to Nitrazepam
Caption: Two-step synthesis of Nitrazepam from its nitrobenzophenone precursor.
Synthesis of Flunitrazepam
Flunitrazepam (marketed as Rohypnol) is a more potent hypnotic agent that was discovered at Roche and first marketed in 1972.[11] Its synthesis requires the fluorinated precursor, 2-amino-2'-fluoro-5-nitrobenzophenone. An additional N-methylation step is required to achieve the final structure.
Diagram 3: Synthetic Pathway to Flunitrazepam
Caption: Key steps in the synthesis of Flunitrazepam.
Experimental Protocols
The following protocols are adapted from patented industrial methods and literature procedures, providing a basis for laboratory-scale synthesis.
Protocol 1: Synthesis of 2-Amino-5-nitrobenzophenone
This protocol is based on the Friedel-Crafts acylation of p-nitroaniline.[3]
Materials:
-
p-Nitroaniline (1.657 kg)
-
Benzoyl chloride (3.495 kg)
-
Anhydrous zinc chloride (2.087 kg)
-
36% Hydrochloric acid (2.785 kg)
-
26% Ammonium hydroxide (613 mL)
-
Toluene
-
Water
Equipment:
-
22 L 3-neck flask with stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Combine benzoyl chloride and anhydrous zinc chloride in the 22 L flask. Heat the mixture to 140°C with stirring.
-
Slowly add p-nitroaniline in portions over approximately 30 minutes, maintaining the temperature at 140°C.
-
After the addition is complete, raise the temperature to 200-205°C and maintain for one hour.
-
Cool the reaction mixture to 100-105°C. Carefully add a mixture of water and 36% hydrochloric acid.
-
Stir the mixture under reflux for 15 hours to ensure complete hydrolysis.
-
Cool the mixture and neutralize with 26% ammonium hydroxide solution.
-
Extract the product with hot toluene (approx. 60°C). Separate the aqueous layer and perform a second extraction with toluene.
-
Combine the toluene extracts, wash with water, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from toluene. Dry the final product in a vacuum oven.
Protocol 2: Synthesis of 2-(Chloroacetamido)-5-nitrobenzophenone (Nitrazepam Intermediate)
This protocol details the acylation of 2-amino-5-nitrobenzophenone.[16]
Materials:
-
2-Amino-5-nitrobenzophenone
-
Chloroacetyl chloride
-
Toluene or Chloroform
Equipment:
-
Round-bottom flask with reflux condenser and stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve or suspend 2-amino-5-nitrobenzophenone in dry toluene or chloroform in a round-bottom flask.
-
With stirring, add chloroacetyl chloride dropwise to the mixture.
-
Heat the reaction mixture to a gentle reflux (or stir at 35°C if using chloroform) for 2-3 hours.[9][16] Monitor the reaction for the evolution of hydrogen chloride gas.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration. If not, evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude 2-(chloroacetamido)-5-nitrobenzophenone can be used in the subsequent cyclization step, often without further purification.
Beyond Benzodiazepines: Other Applications and Biological Activities
While the primary historical and commercial significance of substituted nitrobenzophenones lies in their role as benzodiazepine precursors, the inherent chemical reactivity of the benzophenone scaffold and the electronic effects of the nitro group have led to their investigation in other areas.
-
Nootropic Agents: Nizofenone, a derivative of nitrobenzophenone that incorporates a substituted imidazole ring, has been investigated for its nootropic (cognitive-enhancing) activities.[17]
-
Antitumor Activity: The benzophenone scaffold is present in numerous compounds with demonstrated antitumor properties. Recent studies have synthesized various benzophenone derivatives and evaluated their in-vitro activity against a range of cancer cell lines, with some compounds showing potent inhibitory effects.[18][19][20]
-
Anti-inflammatory and Antioxidant Properties: Benzophenone derivatives have been shown to possess anti-inflammatory and antioxidant activities.[21][22] The ability of these compounds to scavenge free radicals and inhibit inflammatory pathways makes them interesting candidates for further investigation.
-
Dyes and Materials Science: The chromophoric nature of the nitroaromatic system suggests potential applications in the synthesis of dyes and functional materials, although this area is less explored compared to their pharmaceutical applications.
Conclusion: A Legacy of Chemical Synthesis and Therapeutic Innovation
The discovery and development of substituted nitrobenzophenones represent a classic case study in medicinal chemistry, where a specific synthetic challenge—the need for regioselective synthesis of 2-aminobenzophenones—led to robust and scalable chemical processes that enabled the production of a transformative class of medicines. The Friedel-Crafts acylation of nitroanilines, a method honed and patented in the mid-20th century, remains a testament to the ingenuity of industrial chemists.
While their fame is largely derived from the blockbuster benzodiazepines they helped create, the story of substituted nitrobenzophenones is not merely a historical footnote. The ongoing exploration of the benzophenone scaffold in various therapeutic areas, from oncology to neuropharmacology, ensures that the chemical principles and synthetic strategies developed for these foundational intermediates will continue to be relevant. This guide has aimed to provide both the historical context and the practical, technical details necessary for a thorough understanding of this important class of molecules, underscoring their enduring legacy in the landscape of drug discovery and development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]
- 4. Leo Sternbach - Wikipedia [en.wikipedia.org]
- 5. FR2476070A1 - Prepn. of 2:amino 5:nitro benzophenone(s) - by reaction of 4:nitro benzanilide with benzoyl halide and hydrolysis - Google Patents [patents.google.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. 2-Amino-5-nitrobenzophenone | 1775-95-7 | FA17471 [biosynth.com]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. 2-Amino-5-nitrobenzophenone(1775-95-7) 13C NMR [m.chemicalbook.com]
- 14. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. CN1064960C - Method for preparation of nitrazepam - Google Patents [patents.google.com]
- 17. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Unlocking the Research Potential of 4-Chloro-4'-fluoro-3-nitrobenzophenone Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzophenone Scaffold as a Privileged Structure
The benzophenone framework, characterized by two aryl groups connected through a carbonyl linker, represents a "privileged structure" in medicinal chemistry and materials science. Its rigid, yet conformationally adaptable nature allows it to interact with a wide array of biological targets and to exhibit valuable photophysical properties.[1][2] Derivatives of this scaffold have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2] Beyond pharmacology, benzophenones are widely used as photoinitiators and UV-absorbing agents in industrial applications, from polymer chemistry to cosmetics.[3][4][5]
This guide focuses on a specific, highly functionalized starting material: 4-Chloro-4'-fluoro-3-nitrobenzophenone . Its chemical architecture is primed for diverse and targeted modifications. The presence of three distinct electronic features—an electron-donating fluorine, an electron-withdrawing nitro group, and a reactive chloro substituent—provides a rich platform for synthetic exploration. This document serves as a technical guide to illuminate promising, yet underexplored, research avenues for derivatives of this core molecule, providing both the strategic rationale and actionable experimental frameworks.
Core Molecular Attributes and Synthetic Accessibility
The research potential of this compound stems directly from its unique substitution pattern. The chloro group at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group in the meta-position. This creates a reliable and versatile synthetic handle for introducing a wide range of functional groups. Concurrently, the nitro group itself can be readily reduced to an amine, opening a second vector for derivatization. The 4'-fluoro substituent offers metabolic stability and can engage in specific interactions with biological targets.
Key Reactive Sites for Derivatization:
-
C4-Chloride: Primary site for SNAr reactions with N-, O-, or S-nucleophiles.
-
C3-Nitro Group: Can be reduced to an amine (NH2), which can then be acylated, alkylated, or used to form heterocyclic systems.
Caption: Key synthetic pathways for derivatizing the core molecule.
Potential Research Area 1: Oncology Drug Discovery
Rationale: The benzophenone scaffold is a recurring motif in compounds with potent antitumor activity.[1][6][7] Studies have shown that derivatives can induce apoptosis and cause cell cycle arrest in various cancer cell lines, including lung (A549), breast (MCF-7), and leukemia (P388).[6][7][8] The presence of a nitro group can enhance cytotoxic potential, as nitro compounds are known to generate reactive oxygen species under hypoxic conditions, which are common in solid tumors.[9] The strategic placement of chloro and fluoro groups further allows for tuning lipophilicity and target engagement.
Proposed Research Workflow
A systematic approach is proposed to explore the anticancer potential. The primary synthetic strategy involves the SNAr reaction at the C4 position to generate a library of amine, ether, and thioether derivatives. A secondary library can be created by reducing the nitro group and subsequently forming amides or sulfonamides.
Caption: Workflow for anticancer drug discovery.
Experimental Protocols
Protocol 1: Synthesis of an Amine Derivative via SNAr
-
Setup: To a solution of this compound (1.0 mmol) in dimethylformamide (DMF, 5 mL) in a sealed vial, add the desired primary or secondary amine (1.2 mmol) and potassium carbonate (K2CO3, 2.0 mmol).
-
Reaction: Heat the mixture at 80-100 °C and monitor by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 values (the concentration that inhibits 50% of cell growth).
| Compound Type | Target Cell Line | Anticipated IC50 Range (µM) | Reference Activity |
| Amine Derivatives | MCF-7 (Breast) | 1 - 20 | Benzophenone derivatives show activity against MCF-7.[8] |
| Thioether Derivatives | A549 (Lung) | 5 - 50 | Substituted benzophenones are active against A549 cells.[7] |
| Reduced Nitro/Amide | SMMC-7721 (Liver) | 0.5 - 15 | Some benzophenones show potent sub-micromolar activity.[10][11] |
Potential Research Area 2: Neuroprotective Agents for Neurodegenerative Diseases
Rationale: Fluorinated compounds often exhibit enhanced metabolic stability and blood-brain barrier permeability. Several studies have highlighted the potential of fluorinated benzophenone derivatives as multipotent agents for Alzheimer's disease, showing activity against key enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE), as well as providing neuroprotection against oxidative stress.[12][13] The 4'-fluoro group on the core scaffold is a strong indicator for this research direction. While some benzophenones have shown potential neurotoxicity, structural modifications can yield derivatives with significant neuroprotective effects.[12][14]
Proposed Research Workflow
The focus here is to synthesize derivatives capable of counteracting neuronal damage. This involves creating analogues that can chelate metals, scavenge reactive oxygen species (ROS), and inhibit key enzymes.
Caption: Discovery pipeline for neuroprotective agents.
Experimental Protocols
Protocol 3: Neuroprotection against Oxidative Stress
-
Cell Culture: Culture human neuroblastoma cells (SH-SY5Y) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Induce Stress: Add hydrogen peroxide (H2O2) to a final concentration of 100 µM to induce oxidative stress and incubate for 24 hours.
-
Assess Viability: Measure cell viability using the MTT assay as described in Protocol 2. Neuroprotective compounds will show a significant increase in cell viability compared to cells treated with H2O2 alone.
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagents: Prepare a phosphate buffer, DTNB solution, acetylthiocholine iodide (ATCI) solution, and AChE enzyme solution.
-
Reaction Mixture: In a 96-well plate, add buffer, test compound solution (at various concentrations), and AChE solution. Incubate for 15 minutes.
-
Initiate Reaction: Add DTNB and ATCI solutions to start the reaction.
-
Measurement: Measure the absorbance at 412 nm every minute for 5 minutes. The rate of color change is proportional to AChE activity.
-
Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Potential Research Area 3: Novel Antimicrobial Agents
Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Nitroaromatic compounds have a long history as antimicrobials (e.g., metronidazole, chloramphenicol), often acting through the reduction of the nitro group to generate toxic radical species within the microbial cell.[9] Furthermore, the benzophenone scaffold itself has been integrated into molecules with demonstrated antibacterial and antifungal activities.[15][16][17][18] The combination of a nitro group and a halogenated benzophenone core in our starting material presents a compelling foundation for developing novel antimicrobial drugs.
Proposed Research Workflow
The primary goal is to synthesize and screen derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi. The workflow is designed to efficiently identify compounds with potent antimicrobial activity and determine their spectrum of action.
Caption: Workflow for the development of antimicrobial agents.
Experimental Protocols
Protocol 5: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized inoculum of the microbial suspension (e.g., Staphylococcus aureus, Escherichia coli) to each well.[15][16]
-
Controls: Include a positive control (microbe + broth, no compound) and a negative control (broth only). A standard antibiotic (e.g., Chloramphenicol) should also be tested.[16]
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Derivative Class | Target Organism | Anticipated MIC Range (µg/mL) | Rationale/Reference |
| Azetidinone Conjugates | S. aureus (Gram +) | 8 - 64 | Benzophenone-azetidinone hybrids show antimicrobial activity.[16] |
| Basic Amine Derivatives | E. coli (Gram -) | 16 - 128 | Nitrobenzophenones have been tested against E. coli.[15] |
| Thiazole Conjugates | C. albicans (Fungus) | 8 - 64 | Benzophenone conjugates show antifungal properties.[7] |
Potential Research Area 4: Materials Science - Advanced Photofunctional Materials
Rationale: Benzophenones are benchmark molecules in photochemistry.[19] Their ability to absorb UV radiation and efficiently undergo intersystem crossing to a triplet state makes them excellent photoinitiators for polymerization and as UV stabilizers (absorbers) to prevent photodegradation of materials.[3][20][21] The electronic properties of the substituents on the benzophenone core directly influence its photophysical parameters, such as the absorption maximum (λmax) and intersystem crossing quantum yield.[19][20][22] The combination of electron-withdrawing (NO2, Cl) and electron-donating (F) groups on the this compound scaffold allows for fine-tuning of these properties through derivatization.
Proposed Research Workflow
This research aims to synthesize novel benzophenone derivatives and characterize their photophysical properties to evaluate their potential as next-generation UV absorbers or photoinitiators.
Caption: Evaluation process for new photofunctional materials.
Experimental Protocols
Protocol 6: UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare solutions of the benzophenone derivatives in a spectroscopic grade solvent (e.g., acetonitrile) at a known concentration (typically 10-5 to 10-4 M).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm) using a 1 cm path length quartz cuvette, with the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).[20]
Protocol 7: Evaluation as a UV Absorber in a Polymer Film
-
Film Preparation: Dissolve a polymer (e.g., polyvinyl chloride) in a suitable solvent (e.g., THF). Add the synthesized benzophenone derivative to the solution (e.g., 1% by weight of the polymer).
-
Casting: Cast the solution onto a glass plate and allow the solvent to evaporate slowly to form a thin, transparent film. Prepare a control film without the benzophenone derivative.
-
UV Exposure: Expose both the test and control films to a UV light source for an extended period.
-
Analysis: Periodically measure changes in the physical properties of the films, such as color (yellowing) using a colorimeter or mechanical strength, to assess the protective effect of the benzophenone derivative.
Summary and Future Outlook
This compound is not merely a chemical intermediate, but a launchpad for innovation across multiple scientific disciplines. The strategic positioning of its functional groups provides reliable synthetic handles for creating vast and diverse libraries of novel compounds. This guide has outlined four high-potential research directions: oncology, neuroprotection, antimicrobial discovery, and materials science. By leveraging the established biological and photophysical activities of the broader benzophenone class, researchers can rationally design derivatives of this specific core with a high probability of discovering new lead compounds and functional materials. The provided workflows and protocols offer a validated starting point for unlocking this potential, paving the way for advancements in medicine and technology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 4. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzophenone-2 Concentration and Its Effect on Oxidative Stress and Apoptosis Markers in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities [mdpi.com]
- 19. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Reactivity of 4-Chloro-4'-fluoro-3-nitrobenzophenone
Introduction: A Molecule of Strategic Importance
4-Chloro-4'-fluoro-3-nitrobenzophenone is a diaryl ketone scaffold that serves as a highly versatile intermediate in advanced chemical synthesis. With the chemical formula C₁₃H₇ClFNO₃ and a molecular weight of 279.65 g/mol , its structure is characterized by two distinct aromatic rings bridged by a carbonyl group.[1][2] One ring is substituted with a fluorine atom, while the other is polysubstituted with both a chlorine atom and a nitro group. This specific arrangement of functional groups imparts a unique and predictable reactivity profile, making it a cornerstone for building molecular complexity.
The strategic placement of an electron-withdrawing nitro group ortho to a chlorine atom on one of the phenyl rings creates a powerful electron sink. This electronic feature is the dominant driver of the molecule's reactivity, primarily activating the scaffold for nucleophilic aromatic substitution. Concurrently, the nitro group itself presents a key functional handle for reductive transformations. This guide will provide an in-depth analysis of these core reactivities, offering both mechanistic rationale and practical, field-proven protocols for researchers, scientists, and drug development professionals. Its application as a key starting material in the synthesis of the anthelmintic drug Flubendazole underscores its significance in medicinal chemistry.[3]
Physicochemical & Spectroscopic Profile
A foundational understanding of a compound's physical and spectral properties is critical for its effective use in synthesis. This compound is typically a yellow solid at room temperature.[1]
| Property | Value | Source |
| CAS Number | 31431-16-0 | [4] |
| Molecular Formula | C₁₃H₇ClFNO₃ | [2] |
| Molecular Weight | 279.65 g/mol | [1][2] |
| Appearance | Yellow Solid | [1] |
| Boiling Point | 419.2°C at 760 mmHg | [4] |
| Flash Point | 207.3°C | [4] |
| Density | 1.43 g/cm³ | [4] |
Spectroscopic characterization is essential for reaction monitoring and product confirmation. While a detailed analysis for this specific molecule is proprietary to individual laboratories, data for structurally similar compounds like 4-chloro-3-nitrobenzophenone are available in public databases and provide a reliable proxy for expected spectral features in IR, NMR, and mass spectrometry.[5][6]
Core Reactivity Analysis
The synthetic utility of this compound is dictated by three primary centers of reactivity: the chloro-substituted aromatic ring, the nitro group, and to a lesser extent, the central carbonyl function. Electrophilic aromatic substitution is generally disfavored due to the strongly deactivating nature of the existing substituents.
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)
Expertise & Rationale: The most significant and synthetically valuable reaction of this molecule is the nucleophilic aromatic substitution (SNAr) of the chlorine atom. The reaction's feasibility is a direct consequence of the molecular architecture. The potent electron-withdrawing nitro group, positioned ortho to the chlorine leaving group, dramatically lowers the activation energy for nucleophilic attack.[7] It achieves this by stabilizing the intermediate negative charge—the Meisenheimer complex—through resonance delocalization.[7][8] The fluoro-substituted ring, lacking such potent activation, remains inert under typical SNAr conditions. This chemoselectivity is the key to its utility as a building block.
Caption: Figure 1: Generalized workflow for Nucleophilic Aromatic Substitution.
Field-Proven Protocol: Amination via SNAr
This protocol describes a representative amination, a common step in pharmaceutical synthesis.
-
Reactor Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of this compound in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The choice of solvent is critical; polar aprotic solvents effectively solvate the cation of the base without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[9]
-
Addition of Reagents: Add 1.1 to 1.5 equivalents of the desired amine nucleophile. Add 2.0 to 3.0 equivalents of a mild, non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the mixture to a temperature between 80°C and 120°C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water, which will precipitate the organic product.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with water to remove residual solvent and inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to achieve high purity.
Unlocking New Functionality: Reduction of the Nitro Group
Expertise & Rationale: The nitro group is a versatile functional handle that is readily reduced to a primary amine. This transformation is fundamental in drug development, as the resulting aniline derivative can participate in a vast array of subsequent reactions, including amide bond formation, diazotization, and reductive amination. The choice of reducing agent is paramount and must be made based on the desired chemoselectivity.
-
Metal-Acid Systems (SnCl₂, Fe/HCl, Zn/AcOH): These are the workhorses of nitro reduction in laboratory and industrial settings.[10][11] They offer excellent yields and, crucially, are highly chemoselective. They will reduce the nitro group without affecting the ketone, aryl halides, or the aromatic rings themselves. Tin(II) chloride in the presence of HCl is particularly reliable.[10][12]
-
Catalytic Hydrogenation (H₂/Pd/C, Raney Nickel): While highly efficient, catalytic hydrogenation using palladium on carbon (Pd/C) carries a significant risk of concurrent dehalogenation (removal of the chlorine atom).[10] Raney Nickel is often a safer alternative for halogenated substrates as it is less prone to catalyzing dehalogenation.[10]
Caption: Figure 2: A typical workflow for the reduction of the nitro group.
Field-Proven Protocol: Nitro Reduction using Tin(II) Chloride
-
Reactor Setup: Suspend 1.0 equivalent of this compound in ethanol in a round-bottom flask equipped with a stirrer and reflux condenser.
-
Addition of Reagents: Add 3.0 to 5.0 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O). Carefully add concentrated hydrochloric acid (HCl) portion-wise. The reaction is exothermic.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: Cool the reaction to room temperature and carefully pour it over crushed ice. Basify the solution by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >10. This step is crucial to precipitate tin hydroxides and liberate the free amine.
-
Purification: Filter the resulting slurry through a pad of Celite® to remove the tin salts. Extract the aqueous filtrate with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-amino-4-chloro-4'-fluorobenzophenone. Further purification can be achieved via column chromatography if necessary.
The Unfavorable Pathway: Electrophilic Aromatic Substitution (EAS)
Expertise & Rationale: In contrast to its high reactivity towards nucleophiles, this compound is highly resistant to electrophilic aromatic substitution (EAS). Both aromatic rings are electronically "disqualified" from participating in this reaction type under standard conditions.
-
The Chloro-Nitro Ring: This ring is severely deactivated by the combined electron-withdrawing field/inductive (-I) and resonance (-R) effects of the nitro group and the carbonyl group, as well as the -I effect of the chlorine atom.[13] Friedel-Crafts reactions, in particular, are completely inhibited on such strongly deactivated rings.[14]
-
The Fluoro Ring: This ring is also deactivated by the -I effect of the fluorine atom and the carbonyl group. While fluorine is an ortho, para-director due to its +R effect, the overall deactivation of the ring is substantial, making reactions like nitration or halogenation sluggish and requiring harsh, forcing conditions that often lead to decomposition.[13][15]
Safety & Handling
As with any active chemical reagent, proper handling of this compound is essential.
-
Hazards: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[16][17][18]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17][18]
-
Handling: Avoid breathing dust. Do not ingest. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[18][19]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[19]
Conclusion
The chemical reactivity profile of this compound is dominated by two highly valuable and predictable transformations. Its structure is exquisitely tuned for selective nucleophilic aromatic substitution at the chlorine-bearing carbon, driven by powerful electronic activation from the ortho-nitro group. Secondly, the nitro group itself serves as a key functional handle, readily undergoing reduction to a primary amine, which opens a gateway to a wide range of subsequent derivatizations. Conversely, the molecule is strongly deactivated towards electrophilic attack, rendering electrophilic aromatic substitution synthetically unviable. This clear and predictable hierarchy of reactivity makes this compound an authoritative and reliable building block for the rational design and synthesis of complex target molecules in the pharmaceutical and materials science sectors.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone-31431-16-0 [ganeshremedies.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4-Chloro-3-nitrobenzophenone | C13H8ClNO3 | CID 41743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-3-nitrobenzophenone [webbook.nist.gov]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. CK12-Foundation [flexbooks.ck12.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. fishersci.co.uk [fishersci.co.uk]
A Technical Guide to the Synthesis and Characterization of Halogenated Nitro-Carbazole Carboxylic Acids
Preamble: On the Identity of C₁₃H₇ClFNO₃
A rigorous search of authoritative chemical databases, including PubChem and the Chemical Abstracts Service (CAS), reveals that the molecular formula C₁₃H₇ClFNO₃ does not correspond to a well-characterized or publicly documented compound.[1][2][3] For researchers and drug development professionals, working with novel chemical matter is common, but a complete lack of prior art necessitates a foundational approach.
This guide, therefore, addresses the topic by focusing on a structurally plausible and scientifically relevant class of compounds: Halogenated Nitro-Carbazole Carboxylic Acids . The carbazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[4][5][6] By using a representative member of this class, we can establish a robust framework for synthesis, characterization, and potential application that is directly applicable to novel entities fitting this molecular profile.
The exemplar compound for this guide will be 6-chloro-2-fluoro-3-nitro-9H-carbazole-1-carboxylic acid . This structure is consistent with the requested elemental formula and serves as a practical model for discussing the associated chemistry and analytical science.
Section 1: The Carbazole Scaffold in Drug Discovery
The 9H-carbazole is a tricyclic aromatic heterocycle that forms the core of numerous natural products and synthetic molecules of therapeutic interest. Its rigid, planar structure and electron-rich nature make it an ideal scaffold for interacting with biological targets. Modifications at the C-3, C-6, and N-9 positions have been extensively explored to develop novel agents with anticancer, neuroprotective, and antimicrobial properties.[5][6][7]
The introduction of specific functional groups, as in our exemplar, is a key strategy in medicinal chemistry to modulate a compound's properties:
-
Carboxylic Acid: Often enhances solubility and can act as a hydrogen bond donor/acceptor or a handle for further derivatization.
-
Halogens (Cl, F): Can significantly alter electronic properties, metabolic stability, and binding affinity. Fluorine, in particular, is often used to improve pharmacokinetic profiles.
-
Nitro Group: A strong electron-withdrawing group that can modulate the electronics of the aromatic system and may be a precursor for synthesizing an amino group, which is a common pharmacophore.[8]
IUPAC Nomenclature
The systematic name for our exemplar is 6-chloro-2-fluoro-3-nitro-9H-carbazole-1-carboxylic acid . The numbering of the carbazole ring system follows a specific convention, starting from the carbon adjacent to the nitrogen in the first ring and proceeding around the periphery.
Section 2: Physicochemical and Spectroscopic Profile
The anticipated properties of the exemplar compound are summarized below. These values are estimated based on the constituent functional groups and the carbazole core.
| Property | Value | Source / Justification |
| Molecular Formula | C₁₃H₆ClFNO₅ | (Adjusted for stable aromaticity) |
| Molecular Weight | 323.65 g/mol | Calculated |
| Appearance | Pale yellow to yellow solid | Typical for nitroaromatic compounds |
| Melting Point | >250 °C (with decomposition) | High for rigid, planar aromatic acids |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol | Expected for polar, acidic compounds |
Expected Spectroscopic Signatures
Confirming the structure of a novel compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[9][10]
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, one would expect to see distinct signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the protons on the carbazole rings. The N-H proton of the carbazole would likely appear as a broad singlet at a high chemical shift (>11 ppm). The specific splitting patterns (doublets, triplets, etc.) would be critical for confirming the substitution pattern.
-
¹³C NMR (Carbon NMR): This spectrum would show 13 distinct signals for the carbon atoms. The carboxyl carbon (-COOH) would be significantly downfield (>165 ppm). Carbons attached to the nitro group and halogens would also have characteristic chemical shifts.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups: a broad O-H stretch (~3300-2500 cm⁻¹) for the carboxylic acid, a sharp N-H stretch (~3400 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at ~1550 and ~1350 cm⁻¹, respectively.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula. The exact mass should match the calculated value (323.65 g/mol ). The isotopic pattern of chlorine (a ~3:1 ratio of M to M+2) would be a definitive feature in the mass spectrum.
Section 3: Synthetic and Analytical Workflow
The synthesis of a multi-substituted carbazole requires a strategic, multi-step approach. A plausible retrosynthetic analysis suggests starting from a commercially available substituted carbazole and introducing the required functional groups sequentially.
Caption: High-level workflow for synthesis and analysis.
Detailed Synthetic Protocol: Synthesis of 6-chloro-2-fluoro-3-nitro-9H-carbazole-1-carboxylic acid
Rationale: This protocol employs standard, well-established organic reactions. Nitration of the activated carbazole ring is followed by a regioselective formylation at the electron-rich C1 position using the Vilsmeier-Haack reaction. Finally, a simple oxidation converts the aldehyde to the target carboxylic acid.
Materials:
-
6-chloro-2-fluoro-9H-carbazole
-
Fuming Nitric Acid (HNO₃)
-
Sulfuric Acid (H₂SO₄)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Potassium permanganate (KMnO₄)
-
Acetone, Dichloromethane (DCM), Ice, Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
Procedure:
-
Nitration: a. To a cooled (0 °C) flask containing concentrated H₂SO₄, slowly add 6-chloro-2-fluoro-9H-carbazole portion-wise to maintain the temperature below 10 °C. b. Add fuming HNO₃ dropwise to the stirred solution, keeping the temperature at 0 °C. c. Stir the reaction mixture at 0-5 °C for 2-3 hours until TLC analysis indicates consumption of the starting material. d. Carefully pour the reaction mixture onto crushed ice. The precipitated solid is filtered, washed with copious amounts of water until neutral, and dried to yield 6-chloro-2-fluoro-3-nitro-9H-carbazole.
-
Formylation (Vilsmeier-Haack): a. In a three-neck flask under a nitrogen atmosphere, cool DMF to 0 °C. b. Add POCl₃ dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent. c. Dissolve the nitro-carbazole from the previous step in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent. d. Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. e. Cool the mixture and pour it into a beaker of ice water. Neutralize with a cold NaOH solution, which will cause the product to precipitate. f. Filter the solid, wash with water, and dry to obtain the crude 6-chloro-2-fluoro-3-nitro-9H-carbazole-1-carbaldehyde.
-
Oxidation: a. Suspend the crude aldehyde in a mixture of acetone and water. b. Add a solution of KMnO₄ in water dropwise. The reaction is exothermic; maintain the temperature below 40 °C. c. Stir at room temperature for 8-12 hours. The purple color of permanganate will disappear, and a brown precipitate of MnO₂ will form. d. Filter off the MnO₂. Acidify the clear filtrate with concentrated HCl to a pH of ~2. e. The target carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: a. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid.
Section 4: Protocol for Spectroscopic Characterization
Rationale: A systematic analytical approach is required to unambiguously confirm the identity and purity of the final compound. This workflow ensures that all structural features are validated.[9]
Caption: Workflow for structural confirmation and purity assessment.
Procedure:
-
Sample Preparation: a. NMR: Accurately weigh 5-10 mg of the final product and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer to a 5 mm NMR tube.[9] b. FT-IR: Grind 1-2 mg of the product with ~100 mg of dry potassium bromide (KBr) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[9] c. HRMS: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: a. NMR: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal reference. b. FT-IR: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ on an FT-IR spectrometer. c. HRMS: Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer in negative ion mode to observe the deprotonated molecule [M-H]⁻.
Section 5: Potential Applications and Future Directions
Carbazole derivatives are a cornerstone of modern medicinal chemistry.[11] The exemplar compound, 6-chloro-2-fluoro-3-nitro-9H-carbazole-1-carboxylic acid , serves as a valuable intermediate and a potential bioactive agent itself.
-
As a Synthetic Intermediate: The nitro group can be readily reduced to an amine, opening up a vast chemical space for further derivatization via amide bond coupling, sulfonamide formation, or other amine-based chemistries. This makes the compound an excellent starting point for building libraries of novel carbazole analogues for high-throughput screening.
-
As a Potential Bioactive Agent: Many nitroaromatic compounds exhibit biological activity. Furthermore, substituted carbazoles have shown promise as kinase inhibitors, DNA intercalating agents, and anticancer therapeutics.[6] This molecule would be a candidate for screening in various biological assays, particularly in oncology and infectious disease panels.
Future work should focus on the synthetic diversification of this scaffold, followed by systematic screening to identify potential structure-activity relationships (SAR). The development of potent and selective drug candidates often begins with versatile and well-characterized chemical building blocks like the one described in this guide.
References
- 1. PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CAS REGISTRY | CAS [cas.org]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of benzoxazolones from nitroarenes or aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis of Nevirapine using 4-Chloro-4'-fluoro-3-nitrobenzophenone
An Application Guide to the Industrial Synthesis of Nevirapine
Abstract
This comprehensive application note provides a detailed guide for the synthesis of Nevirapine, a critical non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. While various synthetic routes have been explored, this document focuses on an efficient and industrially scalable pathway. We will detail the synthesis of the crucial intermediate, 2-chloro-3-amino-4-picoline (CAPIC), and its subsequent condensation and cyclization to form the final Nevirapine active pharmaceutical ingredient (API). This guide is intended for researchers, chemists, and professionals in the field of drug development and manufacturing, offering field-proven insights and step-by-step protocols to ensure reproducibility and high yield.
Introduction: Strategic Overview of Nevirapine Synthesis
Nevirapine (brand name Viramune®) is a potent NNRTI that binds directly to reverse transcriptase, blocking the RNA-dependent and DNA-dependent DNA polymerase activities, which are essential for viral replication.[1] The development of cost-effective and high-yield synthetic methods is crucial for ensuring its widespread availability.
The core structure of Nevirapine is an 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][2][3]diazepin-6-one. Its synthesis is most efficiently achieved by constructing the tricyclic system from two key pyridine-based precursors. The most common and successful strategies involve the coupling of 2-chloro-3-amino-4-picoline (CAPIC) with a derivative of nicotinic acid (pyridine-3-carboxylic acid).[2][4]
While the starting material 4-Chloro-4'-fluoro-3-nitrobenzophenone was specified for this topic, a review of authoritative chemical literature and patents reveals that this compound is not a documented precursor for Nevirapine synthesis. Benzophenone derivatives lack the necessary pyridine core structure, making a direct conversion chemically unfeasible for an industrial process.[5][6] Therefore, this guide will focus on the established and validated synthetic pathway that utilizes precursors central to modern Nevirapine manufacturing.
The overall synthetic strategy detailed herein involves two primary stages:
-
Synthesis of the Key Intermediate, CAPIC: Preparation of 2-chloro-3-amino-4-picoline, a critical building block.
-
Assembly and Cyclization: The coupling of CAPIC with a second pyridine moiety, followed by an intramolecular cyclization to yield the final Nevirapine product. Modern processes often achieve this in a "one-pot" reaction, significantly improving efficiency.[7]
Part 1: Synthesis of the Primary Intermediate: 2-Chloro-3-amino-4-picoline (CAPIC)
The synthesis of CAPIC is a critical first step, and its purity directly impacts the yield and quality of the final API.[4] One of the most direct routes begins with the nitration of 2-chloro-4-methylpyridine, followed by a chemical reduction. An even more fundamental approach starts from 2-chloro-4-methyl-3-nitropyridine.[8]
Protocol 1: Reduction of 2-Chloro-4-methyl-3-nitropyridine to CAPIC
This protocol describes the reduction of the nitro group to an amine, a fundamental transformation in the synthesis of CAPIC.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: This method is often preferred in industrial settings for its high efficiency, clean reaction profile, and the avoidance of stoichiometric metal reductants, which can lead to purification challenges. Palladium on carbon (Pd/C) is a highly effective and robust catalyst for the reduction of aromatic nitro groups.
-
Solvent: Ethanol or Methanol is typically used as it effectively dissolves the starting material and is compatible with the hydrogenation process.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 2-Chloro-4-methyl-3-nitropyridine | 172.57 | 17.25 g | 0.10 | Starting Material |
| 10% Palladium on Carbon (Pd/C) | N/A | 0.86 g (5% w/w) | N/A | Catalyst |
| Ethanol, Anhydrous | 46.07 | 200 mL | N/A | Solvent |
| Hydrogen Gas (H₂) | 2.02 | 50 psi (approx.) | Excess | Reducing Agent |
| Celite® | N/A | 10 g | N/A | Filter Aid |
Step-by-Step Protocol:
-
Vessel Preparation: Charge a high-pressure hydrogenation vessel (e.g., a Parr shaker) with 2-Chloro-4-methyl-3-nitropyridine and 10% Pd/C.
-
Solvent Addition: Add 200 mL of anhydrous ethanol to the vessel.
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas to approximately 50 psi.
-
Reaction: Agitate the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 2-chloro-3-amino-4-picoline (CAPIC). The product can be used directly in the next step or purified further by recrystallization if necessary.
Workflow for CAPIC Synthesis
Part 2: Assembly of the Nevirapine Core: A One-Pot Approach
Modern synthetic routes to Nevirapine favor a "one-pot" process where the initial coupling and subsequent cyclization occur in the same reaction vessel.[2][7] This approach improves process efficiency by avoiding the isolation of the intermediate amide, reducing solvent waste, and saving time.[7] The process involves the reaction of CAPIC with a nicotinic acid derivative, followed by a base-mediated intramolecular cyclization.
Reaction Scheme
Protocol 2: One-Pot Synthesis of Nevirapine
This protocol combines the amide formation and cyclization steps into a single, efficient operation.
Causality Behind Experimental Choices:
-
Solvent: Diglyme is used as a high-boiling point, polar aprotic solvent, which is ideal for reactions requiring high temperatures and strong bases like sodium hydride.[2]
-
Base: Sodium hydride (NaH) is a powerful, non-nucleophilic base. It serves two roles: first, to deprotonate the amino group of CAPIC to facilitate the initial acylation, and second, to deprotonate the amide intermediate, which is necessary for the final ring-closing (cyclization) step.[7]
-
Temperature Control: The reaction is initially run at a moderate temperature (60-65°C) to ensure the complete formation of the amide intermediate (known as CYCLOR). The temperature is then increased to drive the cyclization to completion.[7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 2-Chloro-3-amino-4-picoline (CAPIC) | 142.59 | 14.26 g | 0.10 | Starting Material 1 |
| Methyl 2-cyclopropylaminonicotinate (Me-CAN) | 192.22 | 21.14 g | 0.11 | Starting Material 2 |
| Sodium Hydride (NaH), 60% dispersion in oil | 24.00 | 8.80 g | 0.22 | Base |
| Diglyme | 134.17 | 250 mL | N/A | Solvent |
| Glacial Acetic Acid | 60.05 | As needed | N/A | Neutralizing Agent |
| Cyclohexane | 84.16 | 250 mL | N/A | Anti-solvent |
| Ethanol | 46.07 | 75 mL | N/A | Co-solvent |
Step-by-Step Protocol:
-
Vessel Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the sodium hydride dispersion.
-
Solvent Addition: Carefully add 150 mL of diglyme.
-
CAPIC Addition: Add a solution of CAPIC in 50 mL of diglyme to the NaH suspension at room temperature.
-
Me-CAN Addition: Slowly add a solution of Me-CAN in 50 mL of diglyme to the reaction mixture. An exotherm may be observed. Maintain the temperature below 30°C during the addition.
-
Step 1 - Amide Formation: Heat the reaction mixture to 60-65°C and stir for 2-3 hours. Monitor the formation of the intermediate (CYCLOR) by TLC or HPLC.[7]
-
Step 2 - Cyclization: Once the formation of the intermediate is complete, slowly raise the temperature of the reaction mixture to 80-85°C and hold for an additional 2-4 hours to drive the cyclization.
-
Quenching and Precipitation: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of 250 mL of cyclohexane and 75 mL of ethanol. Slowly and carefully pour the reaction mixture into the cyclohexane/ethanol mixture with vigorous stirring.
-
Neutralization and Isolation: Adjust the pH of the resulting suspension to 6-8 by the slow addition of glacial acetic acid. This will cause the crude Nevirapine to precipitate.[2]
-
Purification: Cool the suspension to 0-10°C and stir for 1 hour. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake successively with water (3 x 100 mL) and a cold 20% ethanol/water mixture (2 x 50 mL).[2]
-
Drying: Dry the purified product under vacuum at 90-110°C to a constant weight to yield Nevirapine as a white to off-white solid.
Summary of Results
This synthetic approach consistently delivers high yields of Nevirapine with excellent purity, suitable for pharmaceutical use.
| Step | Intermediate / Product | Typical Yield | Purity (by HPLC) |
| Protocol 1: CAPIC Synthesis | CAPIC | 90-95% | >98% |
| Protocol 2: One-Pot Nevirapine Synthesis | Nevirapine | 85-91% | >99.5% |
Conclusion
The synthetic pathway detailed in this application note represents a robust, scalable, and economically viable method for the production of Nevirapine. By focusing on the synthesis of the key CAPIC intermediate and employing an efficient one-pot condensation and cyclization strategy, this process minimizes operational complexity and maximizes yield. The provided protocols, grounded in established process chemistry, offer a reliable foundation for researchers and manufacturers working on the synthesis of this vital anti-HIV medication.
References
- 1. Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 3. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Chloro-3-nitrobenzophenone | C13H8ClNO3 | CID 41743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
Friedel-Crafts reaction protocol for 4-Chloro-4'-fluoro-3-nitrobenzophenone synthesis
An In-Depth Guide to the Synthesis of 4-Chloro-4'-fluoro-3-nitrobenzophenone via Friedel-Crafts Acylation
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research. The protocol is grounded in the principles of the Friedel-Crafts acylation, a cornerstone of organic chemistry for the formation of aryl ketones.[1][2] This guide elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, and addresses critical safety considerations, ensuring a robust and reproducible synthesis for researchers and drug development professionals.
I. Scientific Principles and Mechanistic Insights
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that involves the introduction of an acyl group onto an aromatic ring.[3] The synthesis of this compound proceeds by the acylation of fluorobenzene with 4-chloro-3-nitrobenzoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The reaction mechanism unfolds in three primary stages:
-
Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the 4-chloro-3-nitrobenzoyl chloride. This interaction polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[1][3][4][5] A key advantage of the Friedel-Crafts acylation is that this acylium ion does not undergo the carbocation rearrangements often problematic in Friedel-Crafts alkylations.[4][6]
-
Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the acylium ion. This step is the rate-determining stage of the reaction and results in the formation of a non-aromatic, resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][4]
-
Rearomatization: To restore the energetic stability of the aromatic system, a weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic ring, yielding the final ketone product and the AlCl₃ catalyst.[2][3][4]
However, the newly formed benzophenone product is a moderate Lewis base and readily forms a stable complex with the AlCl₃ catalyst.[7] This complexation deactivates the catalyst, necessitating the use of stoichiometric or greater amounts of the Lewis acid for the reaction to proceed to completion.[7] This stable complex is subsequently hydrolyzed during the aqueous workup phase to release the desired product.[4][7]
Causality Behind Experimental Design:
-
Choice of Substrate (Fluorobenzene): While fluorine is an electron-withdrawing group that slightly deactivates the aromatic ring, it is also an ortho, para-director. The acylation occurs predominantly at the para-position due to the steric hindrance at the ortho-positions, leading to the desired 4'-fluoro isomer. Strongly deactivated aromatic rings are generally unreactive under Friedel-Crafts conditions.[4]
-
Acylating Agent (4-chloro-3-nitrobenzoyl chloride): The presence of two electron-withdrawing groups (-Cl and -NO₂) on the benzoyl chloride moiety can influence the reactivity of the acylium ion but does not prevent its formation.[4]
-
Catalyst (Anhydrous AlCl₃): Aluminum chloride is a powerful and effective Lewis acid for this transformation.[1][8] It is crucial to use anhydrous AlCl₃ and maintain anhydrous reaction conditions, as the catalyst reacts vigorously with water, which would quench the reaction.
-
Solvent Selection: An inert solvent that does not participate in the Friedel-Crafts reaction is required. Dichloromethane (DCM) is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal after the reaction.
II. Visualizing the Synthesis
To better illustrate the process, the following diagrams outline the reaction mechanism and the overall experimental workflow.
Caption: Key stages of the Friedel-Crafts acylation mechanism.
Caption: High-level overview of the experimental protocol.
III. Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Typical Purity |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | >99% |
| 4-Chloro-3-nitrobenzoyl chloride | 50305-95-8 | C₇H₃Cl₂NO₃ | 219.99 | >97% |
| Fluorobenzene | 462-06-6 | C₆H₅F | 96.10 | >99% |
| Dichloromethane (DCM, Anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | >99.8% |
| Hydrochloric Acid (Concentrated) | 7647-01-0 | HCl | 36.46 | ~37% |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | >99% |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh |
Equipment
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Addition (dropping) funnel
-
Condenser with a nitrogen/argon inlet and bubbler
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser connected to a nitrogen gas inlet. Ensure the entire system is under a positive pressure of inert gas.
-
Catalyst Suspension: In the flask, place anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane (DCM) to create a stirrable suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and transfer it to the addition funnel. Add this solution dropwise to the cold, stirred AlCl₃ suspension over 20-30 minutes.
-
Aromatic Substrate Addition: Following the complete addition of the acyl chloride, add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, or until the reaction is deemed complete by Thin Layer Chromatography (TLC) analysis.
-
Work-up and Quenching: Cool the reaction mixture again in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Cautiously and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This will quench the reaction and decompose the aluminum-ketone complex.[4]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]
-
Purification: The crude solid can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system as the eluent, to afford the pure this compound as a yellow solid.[9][10]
IV. Safety and Handling Precautions
Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents.
-
General: All operations must be conducted inside a well-ventilated chemical fume hood.[4] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[11]
-
Aluminum Chloride (AlCl₃): A corrosive solid that reacts violently with water, releasing heat and toxic HCl gas. Handle with care, avoiding inhalation of dust and contact with skin.
-
4-Chloro-3-nitrobenzoyl chloride: This reagent is corrosive and a lachrymator, causing severe skin burns and eye damage.[11] Avoid inhalation and any direct contact. Handle only in a fume hood.
-
Dichloromethane (DCM): A volatile and potentially harmful solvent. Avoid inhaling vapors and ensure adequate ventilation.[4]
-
Quenching: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and cautiously in a fume hood with adequate cooling.
V. References
-
An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones. Benchchem. 1
-
Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃. Benchchem. 4
-
Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation. Benchchem. 2
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. 3
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. 8
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). 12
-
Friedel–Crafts reaction. Wikipedia. 7
-
Friedel–Crafts Acylation. Sigma-Aldrich. --INVALID-LINK--
-
Friedel-Crafts Acylation. Chemistry Steps. 5
-
4-FLUORO-4'-NITROBENZOPHENONE synthesis. ChemicalBook. 9
-
A kind of synthetic method of the chloro benzophenone of 3 nitro 4. Google Patents. 13
-
SAFETY DATA SHEET - 4-Nitrobenzoyl chloride. CDH Fine Chemical. 11
-
Ch12: Friedel-Crafts limitations. University of Calgary. --INVALID-LINK--
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. 6
-
This compound. CymitQuimica. 10
-
This compound. gsrs. 14
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. mt.com [mt.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 4-FLUORO-4'-NITROBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN107033007A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents [patents.google.com]
- 14. GSRS [gsrs.ncats.nih.gov]
The Strategic Role of 4-Chloro-4'-fluoro-3-nitrobenzophenone in Modern Medicinal Chemistry: Synthesis and Applications
In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized molecular scaffolds is paramount. 4-Chloro-4'-fluoro-3-nitrobenzophenone, a polysubstituted aromatic ketone, serves as a quintessential example of a versatile building block in medicinal chemistry. Its unique arrangement of reactive and modulating functional groups—a synthetically labile chlorine atom, an electron-withdrawing nitro group, and a metabolically robust fluorine atom—renders it a valuable precursor for the synthesis of complex therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its pivotal role in the synthesis of the broad-spectrum anthelmintic drug, Flubendazole. Detailed protocols, mechanistic insights, and biological activity data are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical entity.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis.
| Property | Value | Reference |
| CAS Number | 31431-16-0 | [1] |
| Molecular Formula | C₁₃H₇ClFNO₃ | [2][3] |
| Molecular Weight | 279.65 g/mol | [2][3] |
| Appearance | Yellow solid | [3] |
| Purity | 97% | [3] |
Core Application: A Gateway to Benzimidazole Anthelmintics
The most prominent application of this compound in medicinal chemistry is its use as a key starting material in the synthesis of Flubendazole.[4] Flubendazole is a member of the benzimidazole class of anthelmintics, which are widely used in both human and veterinary medicine to treat infections caused by parasitic worms.[5] The mechanism of action of benzimidazoles involves the disruption of microtubule formation in the parasite, leading to impaired glucose uptake and eventual death of the worm.[6]
The synthesis of Flubendazole from this compound is a multi-step process that strategically modifies the functional groups of the starting material to construct the final benzimidazole scaffold. The overall synthetic pathway is illustrated below.
Detailed Synthetic Protocols and Mechanistic Insights
The following sections provide detailed, step-by-step protocols for the synthesis of Flubendazole from this compound. The rationale behind the choice of reagents and reaction conditions is also discussed to provide a deeper understanding of the synthetic strategy.
Step 1: Ammonolysis of this compound
The initial step in the synthesis involves the nucleophilic aromatic substitution of the chloro group with an amino group. This is a critical transformation to install one of the two nitrogen atoms required for the formation of the benzimidazole ring.
Protocol:
-
To a solution of this compound in a suitable solvent such as tetrahydrofuran, add a source of ammonia, for example, ammonium hydroxide.[7]
-
The reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine to neutralize the hydrochloric acid formed during the reaction.[7]
-
The reaction mixture is stirred at room temperature for an extended period, often 24 hours, to ensure complete conversion.[7]
-
Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, (4-Amino-3-nitrophenyl)(4-fluorophenyl)methanone.[7]
-
Purification is achieved by silica gel column chromatography.[7]
Causality and Expertise: The chloro group at the 4-position is activated towards nucleophilic aromatic substitution by the presence of the strongly electron-withdrawing nitro group at the 3-position and the benzoyl group. Ammonia, in the form of ammonium hydroxide, serves as the nucleophile. The use of a non-nucleophilic base is crucial to prevent side reactions and to drive the reaction to completion by scavenging the acid byproduct.
Step 2: Reduction of the Nitro Group
The second step involves the reduction of the nitro group to a primary amine, yielding a 1,2-diaminobenzene derivative. This intermediate is primed for the subsequent cyclization to form the benzimidazole ring.
Protocol:
-
The intermediate from Step 1, (4-Amino-3-nitrophenyl)(4-fluorophenyl)methanone, is dissolved in a suitable solvent like methanol.
-
A catalyst, typically palladium on carbon (Pd/C), is added to the solution.[8]
-
The reaction mixture is then subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator.[8]
-
The reaction is monitored until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to afford the (3,4-Diaminophenyl)(4-fluorophenyl)methanone intermediate.
Causality and Expertise: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[8] Palladium on carbon is a widely used catalyst for this transformation due to its high activity and selectivity. This method is generally preferred over other reducing agents like tin or iron in acidic media, as it avoids the generation of metallic waste and often provides a cleaner product.[8]
Step 3: Cyclization to Form the Benzimidazole Ring
The final step is the construction of the benzimidazole ring system through the condensation of the 1,2-diamine intermediate with a suitable one-carbon synthon.
Protocol:
-
The (3,4-Diaminophenyl)(4-fluorophenyl)methanone is dissolved in a solvent mixture, often containing acetic acid.[9]
-
A cyclizing agent, such as methyl-s-methylthiourea carboxylate or a similar reagent, is added to the solution.[8]
-
The reaction mixture is heated to reflux for several hours to facilitate the cyclization and elimination of byproducts.[9]
-
Upon cooling, the product, Flubendazole, often precipitates from the reaction mixture.
-
The solid is collected by filtration, washed, and can be further purified by recrystallization to yield the final active pharmaceutical ingredient.
Causality and Expertise: The reaction of a 1,2-phenylenediamine with a one-carbon electrophile is a classic and reliable method for the synthesis of benzimidazoles. The use of reagents like methyl-s-methylthiourea carboxylate allows for the direct installation of the methyl carbamate side chain, which is a common feature of many benzimidazole anthelmintics and is important for their biological activity.
Biological Activity of Flubendazole
Flubendazole exhibits a broad spectrum of anthelmintic activity against various nematode parasites. Additionally, recent studies have explored its potential as an anticancer agent due to its microtubule-disrupting properties.
Anthelmintic Efficacy
| Parasite | Model | Dosage | Efficacy | Reference |
| Trichinella spiralis | Mice | 20 mg/kg for 5 days | 99.4% reduction in adult worms | [2][10][11] |
| Trichinella spiralis | Mice | 20 mg/kg for 5 days | 99.6% reduction in migrating larvae | [2][10][11] |
| Trichinella spiralis | Mice | 20 mg/kg for 5 days | 99.8% reduction in encapsulated larvae | [2][10][11] |
| Trichinella spiralis | Swine | 8 mg/kg for 8 days | 100% effective against adults | [4] |
Anticancer Activity
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT116 | Colorectal Cancer | 2-5 | [12] |
| RKO | Colorectal Cancer | 2-5 | [12] |
| SW480 | Colorectal Cancer | 2-5 | [12] |
| A549 | Non-small Cell Lung Cancer | 2.02 ± 0.48 | [3][13] |
| H460 | Non-small Cell Lung Cancer | 1.60 ± 0.41 | [3][13] |
| PC-9 | Non-small Cell Lung Cancer | 1.36 ± 0.58 | [3][13] |
| MDA-MB-231 | Triple-negative Breast Cancer | 0.623 | [14] |
| MDA-MB-468 | Triple-negative Breast Cancer | 0.728 | [14] |
Experimental Workflow Visualization
The following diagram illustrates the key stages in a typical laboratory workflow for the synthesis and purification of Flubendazole, starting from the key intermediate, (3,4-Diaminophenyl)(4-fluorophenyl)methanone.
Conclusion
This compound is a strategically important building block in medicinal chemistry, primarily serving as a precursor to the anthelmintic drug Flubendazole. The synthetic route to Flubendazole from this starting material is a classic example of multi-step organic synthesis, involving key transformations such as nucleophilic aromatic substitution, nitro group reduction, and benzimidazole ring formation. The resulting product, Flubendazole, exhibits potent biological activity against a range of parasitic worms and has also shown promise as a potential anticancer agent. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this area, highlighting the enduring value of well-designed chemical intermediates in the quest for new and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of flubendazole and albendazole against Trichinella spiralis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flubendazole Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 7. 4-Amino-3-nitrobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 8. ijirt.org [ijirt.org]
- 9. Mebendazole synthesis - chemicalbook [chemicalbook.com]
- 10. [PDF] Efficacy of flubendazole and albendazole against Trichinella spiralis in mice. | Semantic Scholar [semanticscholar.org]
- 11. parasite-journal.org [parasite-journal.org]
- 12. Flubendazole demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Flubendazole Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer [frontiersin.org]
- 14. Flubendazole elicits anti-cancer effects via targeting EVA1A-modulated autophagy and apoptosis in Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Reduction of the Nitro Group in 4-Chloro-4'-fluoro-3-nitrobenzophenone
Introduction: Strategic Importance in Medicinal Chemistry
The transformation of 4-Chloro-4'-fluoro-3-nitrobenzophenone to 3-amino-4-chloro-4'-fluorobenzophenone is a pivotal step in the synthesis of a variety of pharmacologically relevant scaffolds. The resulting aromatic amine is a versatile intermediate, crucial for the development of novel therapeutic agents.[1][2][3] The strategic placement of the chloro and fluoro substituents on the benzophenone core imparts unique electronic properties and metabolic stability, making the downstream products attractive candidates in drug discovery pipelines. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective reduction of the nitro group in this specific substrate, emphasizing chemoselectivity and procedural robustness.
Chemical Principles and Mechanistic Considerations
The reduction of an aromatic nitro group is a six-electron process that can proceed through various intermediates, including nitroso and hydroxylamine species.[4] Achieving high selectivity is paramount, as other functional groups within this compound, namely the ketone and the aryl halides, are susceptible to reduction under certain conditions. The choice of reducing agent and reaction conditions dictates the outcome and efficiency of this transformation.
Several classes of reagents are effective for this purpose, each with a distinct mechanism of action:
-
Dissolving Metal Reductions: Classical methods employing metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are highly reliable.[5] The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group, followed by protonation.[4][6] These methods are renowned for their excellent functional group tolerance, typically leaving ketones, esters, and aryl halides untouched.[7] The Béchamp reduction (Fe/HCl) is a historically significant example of this class.[8]
-
Catalytic Transfer Hydrogenation (CTH): This method offers a milder and often more environmentally benign alternative to traditional catalytic hydrogenation with H₂ gas.[9] A hydrogen donor, such as formic acid or its salts (e.g., ammonium formate), transfers hydrogen to the substrate in the presence of a metal catalyst, commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[10][11] This in-situ generation of hydrogen enhances safety and simplifies the experimental setup.[9] The mechanism involves the formation of metal hydrides on the catalyst surface, which then reduce the nitro group.[12]
-
Sulfide and Dithionite Reductions: Reagents like sodium sulfide (Na₂S) and sodium dithionite (Na₂S₂O₄) are effective and economical choices for nitro group reduction.[13][14] Sodium dithionite, in particular, is valued for its mild conditions and high chemoselectivity.[14][15] The reduction is thought to proceed through a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[14][16]
Comparative Analysis of Reduction Protocols
The selection of an appropriate reduction protocol depends on factors such as substrate compatibility, desired yield, reaction time, and scalability. The following table provides a comparative summary of common methods for the reduction of nitroarenes, applicable to this compound.
| Reducing Agent/System | Solvent(s) | Temperature (°C) | Typical Time (h) | Yield (%) | Key Advantages & Considerations |
| Fe / NH₄Cl | Ethanol/Water | Reflux | 2 - 6 | Good | Classic, cost-effective, and highly chemoselective.[7][17] Workup can be tedious due to iron sludge. |
| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | Room Temp | 0.5 - 2 | High | Fast, mild conditions, and excellent selectivity for the nitro group over ketones, esters, and halogens.[18][19] Stoichiometric amounts of tin salts are required. |
| Sodium Dithionite (Na₂S₂O₄) | DMF/Water or THF/Water | 25 - 90 | 1 - 5 | Up to 92% | Metal-free, mild, and shows high chemoselectivity.[14][18] Water is often essential for the reaction.[18] |
| Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) | Methanol / Ethanol | Reflux | 1 - 4 | High | Avoids the use of high-pressure hydrogen gas.[10] The catalyst can often be recovered and reused. Potential for dehalogenation should be monitored. |
Detailed Experimental Protocols
Protocol 1: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)
This protocol is recommended for its high yield, mild conditions, and excellent chemoselectivity, preserving the ketone and aryl halide functionalities.[18]
Materials and Reagents:
-
This compound (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in ethanol (approximately 10-15 mL per gram of starting material).
-
To this solution, add 3.0 to 4.0 equivalents of stannous chloride dihydrate.
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-water.
-
Basify the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite to remove the tin salts, and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-amino-4-chloro-4'-fluorobenzophenone.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Stannous Chloride: A mild and selective reducing agent that readily donates electrons for the reduction of the nitro group without affecting the ketone or aryl halides.[18]
-
Ethanol: A suitable solvent that dissolves the starting material and is compatible with the reducing agent.
-
Ice-water quench and basification: This step is crucial for precipitating the tin salts as hydroxides, facilitating their removal by filtration.
-
Celite filtration: Provides a porous medium that aids in the efficient removal of the fine precipitate of tin salts.
Protocol 2: Reduction using Sodium Dithionite (Na₂S₂O₄)
This protocol offers a metal-free alternative with high chemoselectivity.[14]
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.5 eq)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a 9:1 mixture of DMF and water.
-
Add 3.5 equivalents of sodium dithionite to the solution.
-
Heat the reaction mixture to 90°C with vigorous stirring.[18]
-
Maintain the temperature and stirring for approximately 4-5 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them sequentially with deionized water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude 3-amino-4-chloro-4'-fluorobenzophenone by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Sodium Dithionite: An inexpensive and safe reducing agent that selectively reduces aromatic nitro groups.[13]
-
DMF/Water solvent system: This mixture provides good solubility for both the organic substrate and the inorganic reducing agent, facilitating the reaction.[18]
-
Heating: While the reaction can sometimes proceed at room temperature, heating to 90°C often ensures a reasonable reaction rate and completion.[18]
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation.[20] Avoid breathing dust and ensure handling in a well-ventilated area.[20] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21]
-
Stannous Chloride: Corrosive and may cause burns. Handle with care and avoid contact with skin and eyes.
-
Sodium Dithionite: Can be flammable in the presence of moisture. Store in a cool, dry place.
-
Solvents: Ethanol, ethyl acetate, and DMF are flammable. Handle away from ignition sources. DMF is a potential reproductive toxin.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[21][22]
Analytical Monitoring
The progress of the reduction can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and effective method to track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and purity of the product.[23]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any potential byproducts.[23]
Visualization of Key Processes
Caption: Experimental workflow for the reduction using SnCl₂·2H₂O.
Caption: General mechanistic pathway for nitro group reduction.
Conclusion
The selective reduction of this compound is a critical transformation in synthetic organic and medicinal chemistry. The protocols detailed in this guide, particularly the use of stannous chloride or sodium dithionite, offer reliable and high-yielding methods for obtaining the desired 3-amino-4-chloro-4'-fluorobenzophenone. By understanding the underlying chemical principles and carefully selecting the appropriate methodology, researchers can efficiently synthesize this valuable intermediate for the advancement of drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Biomass-derived Fe-NC hybrid for hydrogenation with formic acid: control of Fe-based nanoparticle distribution - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01356K [pubs.rsc.org]
- 13. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A [pubs.rsc.org]
- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. fishersci.com [fishersci.com]
- 22. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 31431-16-0 Name: this compound [xixisys.com]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes & Protocols: Leveraging 4-Chloro-4'-fluoro-3-nitrobenzophenone as a Strategic Intermediate in the Synthesis of Bioactive Quinazoline Scaffolds
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Chloro-4'-fluoro-3-nitrobenzophenone as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The focus is on the synthesis of quinazoline derivatives, a class of heterocyclic compounds renowned for their diverse and potent pharmacological activities.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 31431-16-0) is a polysubstituted aromatic ketone that presents a unique combination of reactive sites, making it a valuable starting material in multi-step organic synthesis.[1][2] Its structure incorporates a chloro group susceptible to nucleophilic aromatic substitution, a nitro group that can be readily reduced to an amine, and a benzophenone core that can influence the electronic properties and reactivity of the molecule. This trifecta of functional groups allows for a modular and convergent approach to the synthesis of complex heterocyclic systems, particularly quinazolines, which are central to the development of numerous therapeutic agents.
Core Synthetic Strategy: From Intermediate to a Quinazoline API
The overarching strategy detailed herein involves a three-step synthetic sequence commencing with this compound to arrive at a substituted quinazoline, a privileged scaffold in medicinal chemistry. The key transformations are:
-
Nucleophilic Aromatic Substitution (SNAr): Selective displacement of the activated chlorine atom by an amino group.
-
Chemoselective Nitro Group Reduction: Reduction of the nitro functionality to a primary amine, yielding a key diaminobenzophenone intermediate.
-
Condensation and Cyclization: Reaction of the diaminobenzophenone with a suitable one-carbon source to construct the quinazoline ring system.
This application note will provide a detailed, exemplary protocol for the synthesis of a hypothetical, yet representative, quinazoline derivative, 6-fluoro-4-(4-fluorophenyl)-2-methylquinazoline .
Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 31431-16-0 | C₁₃H₇ClFNO₃ | 279.65 | Yellow solid |
| 4-Amino-4'-fluoro-3-nitrobenzophenone | 31431-26-2 | C₁₃H₉FN₂O₃ | 260.22 | Yellow to orange powder |
| 3,4-Diamino-4'-fluorobenzophenone | N/A | C₁₃H₁₁FN₂O | 230.24 | Solid |
| 6-Fluoro-4-(4-fluorophenyl)-2-methylquinazoline | N/A | C₁₅H₁₀F₂N₂ | 256.25 | Solid |
Experimental Protocols
Step 1: Synthesis of 4-Amino-4'-fluoro-3-nitrobenzophenone (2)
Principle: The chlorine atom at the C-4 position of the starting material is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro group in the ortho position.[1] This allows for a facile displacement by ammonia.
Protocol:
-
To a sealed pressure vessel, add this compound (1) (27.95 g, 100 mmol) and aqueous ammonia (28-30%, 200 mL).
-
Seal the vessel and heat the reaction mixture to 120-130 °C with vigorous stirring for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction vessel to room temperature.
-
The precipitated yellow solid is collected by filtration and washed with copious amounts of water until the filtrate is neutral.
-
The crude product is then washed with cold ethanol (50 mL) and dried under vacuum to afford 4-Amino-4'-fluoro-3-nitrobenzophenone (2) as a yellow powder.
Expected Yield: 85-95%
Step 2: Synthesis of 3,4-Diamino-4'-fluorobenzophenone (3)
Principle: The selective reduction of the aromatic nitro group to a primary amine in the presence of a ketone is a critical transformation. Several reagents can achieve this chemoselectively.[3][4] Catalytic hydrogenation with Raney Nickel is often effective and avoids dehalogenation that can occur with Palladium on carbon.[5] Alternatively, metal/acid systems like Tin(II) chloride provide a mild and selective reduction.[6]
Protocol (using Tin(II) Chloride):
-
In a round-bottom flask, suspend 4-Amino-4'-fluoro-3-nitrobenzophenone (2) (26.02 g, 100 mmol) in ethanol (300 mL).
-
To this suspension, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 500 mmol).
-
Heat the mixture to reflux (approximately 78 °C) with stirring for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate (NaHCO₃) until the pH is approximately 8.
-
The resulting mixture is then extracted with ethyl acetate (3 x 200 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 3,4-Diamino-4'-fluorobenzophenone (3). The product can be purified further by recrystallization from an appropriate solvent system if necessary.
Expected Yield: 80-90%
Step 3: Synthesis of 6-Fluoro-4-(4-fluorophenyl)-2-methylquinazoline (4)
Principle: The synthesis of the quinazoline ring is achieved through the condensation of the 1,2-diaminobenzophenone intermediate with a suitable one-carbon synthon, in this case, N-acetylglycine, which effectively provides the C2-methyl group and the necessary nitrogen atom. This cyclization is a common and effective method for constructing the quinazoline scaffold.[7][8]
Protocol:
-
To a solution of 3,4-Diamino-4'-fluorobenzophenone (3) (23.02 g, 100 mmol) in glacial acetic acid (150 mL), add N-acetylglycine (11.71 g, 100 mmol).
-
Heat the reaction mixture to reflux (approximately 118 °C) for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of concentrated ammonium hydroxide solution until the pH is basic.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-Fluoro-4-(4-fluorophenyl)-2-methylquinazoline (4).
Expected Yield: 60-75%
Visualizing the Synthetic Pathway and Workflow
Caption: Synthetic pathway from this compound to a quinazoline API.
Safety and Handling Precautions
-
This compound: This compound is an irritant.[9] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]
-
Aqueous Ammonia: Corrosive and has a pungent odor. Work in a well-ventilated fume hood.
-
Tin(II) Chloride: Harmful if swallowed and may cause skin irritation. Wear appropriate PPE.
-
Acetic Acid: Corrosive. Handle with care in a fume hood.
-
All reactions should be performed by trained personnel in a well-ventilated laboratory fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.[11][12]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. The protocols outlined in these application notes demonstrate a robust and logical pathway to access the quinazoline scaffold, a core component of many APIs. The strategic sequence of nucleophilic aromatic substitution, chemoselective nitro reduction, and cyclocondensation provides a reliable and adaptable methodology for researchers in the field of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Amino-3-nitrobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.co.uk [fishersci.co.uk]
Application Note: A Stability-Indicating HPLC Method for In-Process Monitoring of 4-Chloro-4'-fluoro-3-nitrobenzophenone Reactions
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for monitoring chemical reactions involving 4-Chloro-4'-fluoro-3-nitrobenzophenone. A primary application is the quantitative analysis of the conversion of this nitro-aromatic ketone to its corresponding amine, a common transformation in the synthesis of pharmaceutical intermediates. The developed method effectively separates the starting material from the product, key intermediates, and potential degradation products, ensuring reliable in-process control and final product purity assessment. The protocol is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries. All methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and robustness.[1][2][3][4]
Introduction
This compound is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). A critical step in many synthetic routes involving this intermediate is the reduction of the nitro group to an amine, yielding 4-amino-4'-fluoro-3-chlorobenzophenone. The efficiency and completeness of this reduction are paramount to the purity and yield of the final API. Incomplete reactions can leave residual starting material, while side reactions can generate unwanted impurities that may be difficult to remove in downstream processing.[1][2][3]
Therefore, a reliable and accurate analytical method is essential for real-time monitoring of the reaction progress. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4][5][6] This document provides a detailed protocol for an isocratic RP-HPLC method capable of baseline-separating this compound from its primary reduction product and potential impurities. Furthermore, we discuss the validation of this method according to ICH guidelines and demonstrate its utility as a stability-indicating assay through forced degradation studies.[3][7]
Scientific Principles & Method Rationale
The method's design is predicated on the principles of reversed-phase chromatography, where separation is achieved based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[4][8]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the stationary phase. Its long alkyl chains provide a highly hydrophobic surface, which is ideal for retaining and separating the relatively nonpolar benzophenone derivatives.[6][9] The choice of a C18 phase offers excellent resolving power for a wide range of aromatic compounds.[6]
-
Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile (ACN) and water, with a small addition of phosphoric acid.[10]
-
Acetonitrile (ACN): ACN is a common organic modifier in reversed-phase HPLC.[8] By adjusting its concentration, we can modulate the retention times of the analytes. A higher percentage of ACN reduces retention, while a lower percentage increases it.[11]
-
Water: As the polar component of the mobile phase, water drives the hydrophobic analytes to partition into the stationary phase.
-
Phosphoric Acid: The addition of a small amount of acid, such as phosphoric acid, serves to control the mobile phase pH and suppress the ionization of any residual silanol groups on the silica-based stationary phase.[8] This is crucial for obtaining sharp, symmetrical peaks, especially for the amine product, and ensures robust and reproducible retention times.[4]
-
-
Analyte Polarity and Elution Order: The starting material, this compound, is less polar than its reduction product, 4-amino-4'-fluoro-3-chlorobenzophenone. The presence of the highly polar amino group in the product significantly reduces its hydrophobicity. Consequently, the product will have a weaker interaction with the C18 stationary phase and will elute earlier than the more retained, less polar nitro-containing starting material. This predictable elution order allows for unambiguous peak identification during reaction monitoring.
Experimental Protocol
This section provides a detailed, step-by-step methodology for implementing the HPLC analysis.
Instrumentation and Materials
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD). |
| Chromatography Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | HPLC-grade Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | HPLC-grade Acetonitrile with 0.1% Phosphoric Acid (v/v) |
| Diluent | Acetonitrile/Water (50:50, v/v) |
| Reference Standards | This compound (≥98% purity), 4-Amino-4'-fluoro-3-chlorobenzophenone (≥98% purity) |
| Reagents | Phosphoric Acid (85%, analytical grade), Acetonitrile (HPLC grade), Water (Milli-Q or equivalent) |
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase | Isocratic: 60% Acetonitrile / 40% Water (both containing 0.1% H₃PO₄) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare 1 L of Mobile Phase A, add 1.0 mL of 85% phosphoric acid to 999 mL of HPLC-grade water.
-
To prepare 1 L of Mobile Phase B, add 1.0 mL of 85% phosphoric acid to 999 mL of HPLC-grade acetonitrile.
-
For the isocratic run, premix 600 mL of Mobile Phase B with 400 mL of Mobile Phase A. Degas the final mixture by sonication or vacuum filtration before use.
-
-
Standard Solution Preparation (Example Concentration: 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This is the stock solution (100 µg/mL).
-
Repeat for the 4-amino-4'-fluoro-3-chlorobenzophenone reference standard.
-
-
Reaction Sample Preparation (In-Process Control):
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known, large volume of diluent (e.g., 10 mL in a volumetric flask). This "quench and dilute" step is critical to prevent further reaction after sampling.
-
The dilution factor must be chosen to ensure the final concentration of the analytes falls within the linear range of the method.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Analysis Workflow
The following diagram illustrates the overall workflow from sample preparation to data analysis.
Method Validation & System Suitability
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][4]
System Suitability
Before any sample analysis, the performance of the HPLC system should be verified. This is achieved by injecting a standard mixture containing both the starting material and the product multiple times (n=5).
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for both peaks |
| Theoretical Plates (N) | ≥ 2000 for both peaks |
| Resolution (Rs) | ≥ 2.0 between the product and starting material peaks |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Validation Parameters
The following parameters should be assessed during formal method validation:
-
Specificity & Stability-Indicating Properties: Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[3] This is demonstrated through forced degradation studies.
-
Protocol: Expose the starting material to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.[12][13][14]
-
Objective: The method must demonstrate that the peaks for the main components are resolved from any degradation product peaks, thus proving it is "stability-indicating."[7]
-
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically assessed over a range of 50% to 150% of the expected working concentration. A correlation coefficient (r²) of ≥ 0.999 is expected.
-
Accuracy: Determined by performing recovery studies on spiked samples. Known amounts of the analyte are added to a placebo or reaction matrix, and the recovery is calculated. Acceptance criteria are typically 98-102%.
-
Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[1] The relative standard deviation (%RSD) for multiple preparations should not exceed 2.0%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[1]
Application: Monitoring a Reduction Reaction
The primary application of this method is to monitor the conversion of this compound to 4-amino-4'-fluoro-3-chlorobenzophenone.
By taking samples at various time points, the reaction progress can be quantified by comparing the peak area percentages of the starting material and the product. A successful reaction will show a decrease in the peak area of the starting material (longer retention time) and a corresponding increase in the peak area of the product (shorter retention time). The reaction is considered complete when the peak corresponding to the starting material is no longer detected or falls below a specified threshold (e.g., <0.5%).
Conclusion
The RP-HPLC method detailed in this application note is a reliable, robust, and accurate tool for the in-process monitoring of reactions involving this compound. Its stability-indicating nature ensures that the analysis is specific and not compromised by potential degradation products. By adhering to the outlined protocols and validation principles, researchers and drug development professionals can confidently track reaction kinetics, determine endpoints, and ensure the purity and quality of their synthetic intermediates, ultimately contributing to a more efficient and controlled manufacturing process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. c18 reversed-phase hplc: Topics by Science.gov [science.gov]
- 10. Separation of Benzophenone, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. 4-Amino-3-nitrobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 12. A simple and reliable isocratic high-performance chromatographic assay for the simultaneous determination of hydrophilic benzophenone-4 and lipophilic octocrylene in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. helixchrom.com [helixchrom.com]
Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Chloro-4'-fluoro-3-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction and Guiding Principles
4-Chloro-4'-fluoro-3-nitrobenzophenone is a highly functionalized aromatic ketone that serves as a valuable intermediate in organic synthesis. Its chemical architecture is primed for nucleophilic aromatic substitution (SNAr), a powerful class of reactions for forming carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1] The key to the reactivity of this substrate lies in the electronic properties of its substituents. Aromatic rings are typically electron-rich and react with electrophiles. However, the presence of a potent electron-withdrawing group, such as the nitro group (-NO₂) in this molecule, renders the ring electron-deficient and thus susceptible to attack by nucleophiles.[2][3]
This guide provides an in-depth exploration of the SNAr reactions of this compound, detailing the underlying mechanism, critical experimental parameters, and step-by-step protocols for its synthetic transformations.
Regioselectivity: The Decisive Role of Electronic Activation
A critical feature of this compound is its potential for selective functionalization. The molecule possesses two halogen substituents, a chlorine and a fluorine, on separate phenyl rings. The nitro group, positioned at C3, is ortho to the chlorine atom at C4 on the same ring. This specific orientation is paramount for activating the C-Cl bond towards nucleophilic attack.
The electron-withdrawing nitro group delocalizes the negative charge of the reaction intermediate through resonance, a stabilizing effect that is only possible when the activating group is positioned ortho or para to the leaving group.[2][4] The fluorine atom on the second phenyl ring lacks such an activating group in an ortho or para position and, therefore, remains inert under typical SNAr conditions. Consequently, nucleophilic substitution occurs exclusively at the carbon atom bearing the chlorine atom, providing a predictable and controlled method for synthesizing 4-substituted-4'-fluoro-3-nitrobenzophenone derivatives.
The Addition-Elimination Mechanism
The SNAr reaction of this substrate proceeds via a well-established two-step addition-elimination mechanism.[5][6] This process is fundamentally different from SN1 or SN2 reactions and does not involve a backside attack, which is sterically impossible on an aromatic ring.[4]
-
Nucleophilic Attack: The reaction is initiated when a nucleophile attacks the electron-deficient carbon atom bonded to the chlorine. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][6] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group.[3]
-
Leaving Group Departure: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion, which acts as the leaving group, yielding the final substituted product. The addition of the nucleophile is typically the slow, rate-determining step of the reaction.[7][8]
Caption: The two-step addition-elimination mechanism of SNAr.
Application Protocols
The following protocols are generalized methodologies that can be adapted for a range of nucleophiles. It is essential to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially when using sensitive reagents.
Key Experimental Considerations
-
Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are preferred. They effectively solvate cations while leaving the nucleophile relatively "bare" and more reactive.
-
Bases: A weak base is often required to deprotonate the nucleophile or to act as a scavenger for the HCl generated if a neutral amine is used. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH) for alcohols.
-
Temperature: The reactions are typically heated to facilitate the substitution. Temperatures ranging from 80 °C to 120 °C are common, though the specific temperature will depend on the nucleophile's reactivity.[5][6]
-
Reaction Monitoring: Progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.
Protocol 1: O-Arylation (Synthesis of Ether Derivatives)
This protocol describes the reaction with an alcohol to form an ether linkage.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Methanol, Phenol) (1.5 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous DMF
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5 eq) to anhydrous DMF (approx. 0.2 M concentration relative to the substrate).
-
Cool the solution in an ice bath (0 °C). Carefully add NaH (1.5 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to form the alkoxide.
-
Add this compound (1.0 eq) to the flask.
-
Remove the ice bath and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).
-
Cool the mixture to room temperature and carefully quench the reaction by pouring it into a beaker of ice-cold water with vigorous stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid product thoroughly with water and then with a small amount of cold ethanol or hexane to remove non-polar impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Protocol 2: N-Arylation (Synthesis of Amine Derivatives)
This protocol details the reaction with a primary or secondary amine. The product of this reaction with ammonia is (4-amino-3-nitrophenyl)(4-fluorophenyl)methanone.[9]
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Aniline, Morpholine, or an aqueous solution of Ammonia) (2.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
DMF or Ethanol
-
Round-bottom flask, magnetic stirrer, and reflux condenser.
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the desired amine (2.0 eq), and potassium carbonate (2.0 eq).
-
Add a suitable solvent such as DMF or ethanol (approx. 0.2 M).
-
Attach a reflux condenser and heat the mixture to reflux (or 100-120 °C if using DMF) with vigorous stirring.
-
Monitor the reaction by TLC until completion (typically 6-12 hours).[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the crude product with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, purify further by recrystallization or silica gel column chromatography.
Data Summary Table
The following table summarizes generalized conditions for the SNAr of this compound with different classes of nucleophiles. Note that specific yields and reaction times will vary.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Product Type |
| Oxygen | Methanol, Phenol | NaH, K₂CO₃ | DMF, THF | 80 - 110 | Aryl Ether |
| Nitrogen | Ammonia, Aniline | K₂CO₃, Et₃N | DMF, Ethanol | 90 - 120 | Aryl Amine |
| Sulfur | Thiophenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 60 - 90 | Aryl Thioether |
General Experimental Workflow
The successful execution of these protocols follows a systematic workflow from setup to final analysis.
Caption: A standard workflow for SNAr experiments.
References
- 1. Nucleophilic aromatic substitution | chemical reaction | Britannica [britannica.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. (4-AMINO-3-NITROPHENYL)(4-FLUOROPHENYL)METHANONE | 31431-26-2 [chemicalbook.com]
Application Note: A Strategic Approach to Developing Novel Anti-HIV-1 Agents Using 4-Chloro-4'-fluoro-3-nitrobenzophenone
Audience: Researchers, scientists, and drug development professionals.
Abstract
The persistent global challenge of the HIV/AIDS pandemic, compounded by the emergence of drug-resistant viral strains, necessitates the continuous development of novel antiretroviral agents. Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) remain a cornerstone of Highly Active Antiretroviral Therapy (HAART) due to their high potency and specificity.[1] This guide details a comprehensive strategy for the discovery of new anti-HIV agents, using 4-Chloro-4'-fluoro-3-nitrobenzophenone as a versatile and strategic starting material. We present the scientific rationale for targeting the HIV-1 Reverse Transcriptase (RT) with diaryl ether-based compounds, a detailed synthetic protocol for their generation, and a robust workflow for their biological evaluation. This includes biochemical assays to determine direct enzyme inhibition, cell-based assays to measure antiviral efficacy, and cytotoxicity assessments to establish a therapeutic window, providing researchers with a validated roadmap from chemical synthesis to lead candidate identification.
Scientific Rationale: Targeting HIV-1 Reverse Transcriptase with Diaryl Ether NNRTIs
HIV-1 RT is a critical enzyme that converts the viral RNA genome into double-stranded DNA, a mandatory step for integration into the host cell's genome.[2][3] NNRTIs inhibit this process by binding to a hydrophobic, allosteric pocket on the enzyme, located approximately 10 Å from the polymerase active site.[2] This binding event induces a conformational change that distorts the enzyme's active site, thereby disrupting its catalytic function and blocking DNA synthesis.[4]
The diaryl ether scaffold has proven to be a highly effective pharmacophore for potent NNRTIs.[5][6] These compounds can adopt a "butterfly" or "seahorse" conformation within the NNRTI binding pocket, allowing for critical interactions with key amino acid residues. For instance, a heterocyclic or amide functionality often engages in hydrogen bonding with the backbone of Lys103, while other parts of the molecule interact with residues like Lys101, stabilizing the inhibitor within the pocket and contributing to high potency, even against common resistant mutants.[5] The presence of a fluorine atom, as in the 4-fluorophenyl ring of the parent benzophenone, is a common feature in potent inhibitors, potentially enhancing hydrophobic interactions within the binding site.[5]
Synthetic Strategy: From Benzophenone to Bioactive Candidates
This compound is an ideal precursor for generating a library of diaryl ether derivatives. The electron-withdrawing nitro group strongly activates the chlorine atom at the adjacent position for nucleophilic aromatic substitution (SNAr) with various substituted phenols. Subsequent reduction of the nitro group to an amine provides a handle for further structural diversification, allowing for the introduction of moieties that can interact with different regions of the NNRTI binding pocket.
Protocol 1: General Synthesis of Diaryl Ether NNRTI Candidates
Causality: This multi-step synthesis is designed to build complexity systematically. Step 1 forms the core diaryl ether scaffold. Step 2 unmasks a reactive amine group. Step 3 introduces diversity, creating a library of compounds with varied steric and electronic properties to probe the NNRTI binding pocket.
Materials:
-
This compound
-
Substituted phenols
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Acyl chlorides or carboxylic acids for derivatization
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Procedure:
-
Step 1: Synthesis of the Nitro-Diaryl Ether Intermediate (SNAr Reaction)
-
To a solution of a selected substituted phenol (1.1 equivalents) in DMF, add K₂CO₃ (2.0 equivalents).
-
Stir the mixture at room temperature for 20 minutes to form the phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction, pour into ice water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Reduction of the Nitro Group
-
Dissolve the nitro-diaryl ether intermediate from Step 1 in a mixture of ethanol and water.
-
Add iron powder (5.0 equivalents) and ammonium chloride (1.0 equivalent).
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer and concentrate to yield the amino-diaryl ether, which is often used in the next step without further purification.
-
-
Step 3: Derivatization of the Amine
-
Dissolve the amino-diaryl ether from Step 2 in a suitable solvent like dichloromethane (DCM).
-
Add a base such as triethylamine (1.5 equivalents).
-
Cool the mixture in an ice bath and slowly add the desired acyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the final compound by column chromatography or recrystallization.
-
Biological Evaluation Workflow
A tiered screening approach is essential for efficiently identifying promising candidates. This workflow ensures that resource-intensive cell-based assays are reserved for compounds that show direct activity against the target enzyme.
Experimental Protocols
Protocol 2: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
Principle: This is a non-radioactive, colorimetric assay that measures the synthesis of DNA from an RNA template by purified HIV-1 RT.[7] The newly synthesized DNA is labeled with digoxigenin (DIG) and biotin. It is then captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal with a substrate like ABTS.[7] A reduction in signal indicates inhibition of RT activity.
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in a suitable buffer (e.g., 0.5x PBS with DMSO). Include a known NNRTI (e.g., Nevirapine) as a positive control.
-
Reaction Setup: In a 96-well reaction plate, add the reaction buffer containing the RNA template, primers, and the DIG/biotin-labeled nucleotides.
-
Inhibitor Addition: Add the diluted test compounds and controls to the appropriate wells.
-
Enzyme Addition: Initiate the reaction by adding a standardized amount of purified HIV-1 RT enzyme (e.g., 1 ng/well) to all wells except the 'no enzyme' negative control.
-
Incubation: Incubate the plate for a defined period (e.g., 2-6 hours) at 37°C.
-
Capture and Detection:
-
Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-DIG-HRP conjugate and incubate.
-
Wash the plate again and add the ABTS substrate.
-
After color development, add a stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Subtract the background (no enzyme control) from all readings. Calculate the percent inhibition relative to the 'enzyme only' control. Plot percent inhibition against compound concentration and use non-linear regression to determine the 50% inhibitory concentration (IC₅₀).
Protocol 3 & 4: Cell-Based Antiviral and Cytotoxicity Assays (MTT Method)
Principle: The MTT assay is a colorimetric method for assessing cell viability.[8][9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] In the antiviral assay, the ability of a compound to protect cells from HIV-induced cell death (cytopathic effect) is measured.[9][10] In the cytotoxicity assay, the direct toxic effect of the compound on uninfected cells is determined.
Procedure:
-
Cell Seeding: Seed a human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4 cells) into 96-well plates at a density of approximately 5 x 10⁴ cells/well.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Reserve wells for controls: 'cells only' (negative control), 'cells + virus' (positive control for infection), and 'cells + AZT' (drug control).
-
Infection (for Antiviral Assay only): Add a pre-titered amount of HIV-1 virus stock (e.g., HIV-1IIIB) to all wells except those designated for the cytotoxicity assay and the 'cells only' control.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at ~570 nm.
-
Data Analysis:
-
For Antiviral Activity: Calculate the percentage of cell protection compared to the 'cells + virus' control. Plot this against drug concentration to determine the 50% effective concentration (EC₅₀).
-
For Cytotoxicity: Calculate the percentage of cell viability compared to the 'cells only' control. Plot this against drug concentration to determine the 50% cytotoxic concentration (CC₅₀).
-
Data Interpretation and Analysis
The ultimate goal is to identify compounds that are highly potent against the virus but minimally toxic to host cells. This therapeutic window is quantified by the Selectivity Index (SI).
-
IC₅₀ (50% Inhibitory Concentration): The concentration of a compound that inhibits the activity of the target enzyme (HIV-1 RT) by 50%.
-
EC₅₀ (50% Effective Concentration): The concentration of a compound that protects 50% of cells from the virus-induced cytopathic effect.[8]
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of a compound that reduces the viability of uninfected host cells by 50%.[8]
-
Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window.[8][10]
Table 1: Representative Data for a Hypothetical Series of Diaryl Ether NNRTI Candidates
| Compound ID | R-Group Modification | IC₅₀ (µM) [RT Assay] | EC₅₀ (µM) [Antiviral] | CC₅₀ (µM) [Cytotoxicity] | Selectivity Index (SI) |
| Lead-01 | -H | 0.58 | 1.2 | >100 | >83 |
| Lead-02 | -COCH₃ | 0.09 | 0.25 | >100 | >400 |
| Lead-03 | -SO₂CH₃ | 0.04 | 0.11 | 85 | 772 |
| Lead-04 | -CO-Cyclopropyl | 0.015 | 0.05 | >100 | >2000 |
| Nevirapine | (Reference Drug) | 0.15 | 0.40 | >100 | >250 |
Data is hypothetical and for illustrative purposes only.
In this example, Lead-04 would be identified as the most promising candidate due to its potent enzymatic and cellular activity combined with low cytotoxicity, resulting in a superior Selectivity Index.
Conclusion
This compound serves as an excellent and cost-effective starting point for the rational design and synthesis of novel diaryl ether-based NNRTIs. The integrated workflow presented here, combining targeted synthesis with a tiered system of biochemical and cell-based assays, provides a robust framework for identifying and validating new anti-HIV drug candidates. By carefully analyzing key metrics such as IC₅₀, EC₅₀, CC₅₀, and the Selectivity Index, researchers can efficiently advance promising compounds toward further preclinical development.
References
- 1. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Diarylpyridines and Diarylanilines as Potent Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of new pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00009D [pubs.rsc.org]
- 6. The design and synthesis of diaryl ether second generation HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with enhanced potency versus key clinical mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xpressbio.com [xpressbio.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro anti-HIV and cytotoxic effects of pure compounds isolated from Croton macrostachyus Hochst. Ex Delile - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-4'-fluoro-3-nitrobenzophenone
Welcome to the technical support center for the synthesis of 4-Chloro-4'-fluoro-3-nitrobenzophenone. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this challenging synthesis. This compound is a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs) such as the anthelmintic agent Flubendazole[1].
The primary and most established route to this and similar diaryl ketones is the Friedel-Crafts acylation.[2] This electrophilic aromatic substitution reaction, while powerful, is fraught with potential pitfalls that can significantly impact yield and purity. This document provides a structured, in-depth analysis of the common issues encountered during this synthesis and offers field-proven solutions in a direct question-and-answer format.
Core Synthesis Pathway: Friedel-Crafts Acylation
The synthesis involves the reaction of fluorobenzene with 4-chloro-3-nitrobenzoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Reaction Scheme:
-
Reactant 1: 4-chloro-3-nitrobenzoyl chloride
-
Reactant 2: Fluorobenzene
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃)
-
Product: this compound
The mechanism proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic fluorobenzene ring.[3]
Caption: Friedel-Crafts acylation mechanism for the target synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes?
A1: Low yield is the most frequent complaint and typically stems from one or more of the following factors:
-
Insufficient Catalyst: The Lewis acid (AlCl₃) forms a complex not only with the starting acyl chloride but also with the carbonyl group of the benzophenone product.[3][4] This product complexation sequesters the catalyst, rendering it inactive. Therefore, a stoichiometric excess of AlCl₃ (typically 1.1 to 1.5 equivalents) is required to drive the reaction to completion.[5] Using only a catalytic amount will result in a stalled reaction.
-
Presence of Moisture: Friedel-Crafts reactions are extremely sensitive to moisture. Water will react with and deactivate the AlCl₃ catalyst and hydrolyze the 4-chloro-3-nitrobenzoyl chloride starting material to its corresponding carboxylic acid.[4][6] Ensure all glassware is oven- or flame-dried, use anhydrous grade solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Sub-optimal Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to decomposition and the formation of side products.[4] A common procedure involves adding the reagents at a low temperature (e.g., 0 °C) and then allowing the reaction to slowly warm to room temperature or be gently heated to reflux to ensure completion.[4][5]
-
Purity of Reagents: The purity of starting materials is critical. Ensure the 4-chloro-3-nitrobenzoyl chloride is free of the parent carboxylic acid and that the AlCl₃ is fresh and anhydrous.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Q2: My TLC/GC-MS analysis shows multiple spots/peaks. What are the probable side products?
A2: The presence of multiple spots indicates impurities. Common side products in this synthesis include:
-
Unreacted Starting Materials: This is the most common impurity, especially if the reaction has not gone to completion.[4] You will see spots corresponding to fluorobenzene and 4-chloro-3-nitrobenzoyl chloride (or its hydrolysis product).
-
Isomeric Products: While the fluorine atom is an ortho, para-director, the acylation of fluorobenzene overwhelmingly favors the para-substituted product due to sterics. However, small amounts of the ortho-isomer, 2-Chloro-4'-fluoro-3-nitrobenzophenone, can form. This isomer can be difficult to separate from the desired product.
-
Hydrolyzed Acyl Chloride: If moisture is present, 4-chloro-3-nitrobenzoyl chloride will hydrolyze to 4-chloro-3-nitrobenzoic acid.[4] This acidic impurity can be removed with a basic wash during the work-up.
To minimize these, ensure stringent anhydrous conditions, sufficient catalyst loading, and adequate reaction time, monitoring progress by TLC until the starting material spot is consumed.
Q3: What is the optimal order of reagent addition?
A3: The standard and most effective procedure is to first form the electrophilic acylium ion complex before introducing the nucleophilic aromatic ring.
-
Suspend the anhydrous aluminum chloride (AlCl₃) in an anhydrous solvent (e.g., dichloromethane or o-dichlorobenzene).
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add a solution of 4-chloro-3-nitrobenzoyl chloride to the AlCl₃ suspension. This allows for the formation of the acylium ion complex.[5]
-
After stirring for a short period, add the fluorobenzene dropwise, maintaining the low temperature.
-
Once the addition is complete, the reaction can be allowed to warm to room temperature and stirred to completion.
This order of addition minimizes side reactions by ensuring the highly reactive electrophile is generated in a controlled manner before being exposed to the substrate.
Q4: What is the best method for purifying the final product?
A4: Purification typically involves a two-stage process: work-up followed by recrystallization or chromatography.
-
Work-up: The reaction mixture must be quenched to decompose the aluminum chloride-ketone complex. This is done by cautiously and slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[5] The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer should be washed with water, a dilute base (like NaHCO₃ solution) to remove acidic impurities, and finally with brine.
-
Purification:
-
Recrystallization: This is often the most efficient method for removing minor impurities, especially isomers. A common solvent system is ethanol or a mixture of toluene and a polar solvent like methanol or acetone.[7]
-
Silica Gel Column Chromatography: If recrystallization fails to provide adequate purity, column chromatography is the next step. A typical eluent system would be a gradient of ethyl acetate in n-hexane (e.g., starting from 9:1 hexane:ethyl acetate).[8]
-
Data Summary & Key Parameters
The following table summarizes the optimized conditions for the Friedel-Crafts acylation synthesis.
| Parameter | Recommended Specification | Rationale & Reference |
| Solvent | Anhydrous Dichloromethane (DCM) or o-Dichlorobenzene (ODCB) | ODCB allows for higher reaction temperatures if needed. Must be anhydrous.[7] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃), high purity | Highly sensitive to moisture; purity is paramount for activity.[6] |
| Stoichiometry (Acyl Chloride:Fluorobenzene:AlCl₃) | 1 : 1.1-1.2 : 1.2-1.5 | Excess fluorobenzene can be used. Excess AlCl₃ is crucial to overcome product complexation.[4][5] |
| Addition Temperature | 0 - 5 °C | Controls the initial exothermic reaction and minimizes side product formation.[5] |
| Reaction Temperature | Room Temperature to 90 °C | Start at RT; gentle heating may be required to drive to completion. Monitor by TLC.[7] |
| Reaction Time | 2 - 12 hours | Highly dependent on scale and temperature. Reaction progress must be monitored.[7] |
| Work-up Quench | Crushed Ice / conc. HCl | Decomposes the AlCl₃-ketone complex safely and effectively.[5] |
| Expected Yield | 75 - 85% | Yields in this range are achievable with optimized and strictly controlled conditions.[7] |
Detailed Experimental Protocol
Protocol: Synthesis of this compound
Materials:
-
4-chloro-3-nitrobenzoyl chloride (1.0 eq)
-
Fluorobenzene (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)
-
Anhydrous o-dichlorobenzene (ODCB)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Loading: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.3 eq) and anhydrous ODCB.
-
Complex Formation: Cool the stirred suspension to 0 °C using an ice-water bath. Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous ODCB and add it to the dropping funnel. Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C.
-
Acylation Reaction: Add fluorobenzene (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.[7] Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ODCB (or another suitable solvent like ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain pure this compound as a crystalline solid.
References
- 1. (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone-31431-16-0 [ganeshremedies.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 8. 4-FLUORO-4'-NITROBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Byproduct Identification in 4-Chloro-4'-fluoro-3-nitrobenzophenone Synthesis
Welcome to the technical support center for the analysis of 4-Chloro-4'-fluoro-3-nitrobenzophenone synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize Gas Chromatography-Mass Spectrometry (GC-MS) for in-process control and final product purity assessment. Here, we address common challenges and frequently asked questions regarding the identification of process-related impurities and byproducts. Our goal is to provide not just answers, but a foundational understanding of why these byproducts form and how to reliably identify them, ensuring the integrity of your synthesis.
Troubleshooting Guide & FAQs
This section provides direct answers to specific issues you may encounter during the GC-MS analysis of your reaction mixture.
Question 1: What is the expected GC-MS profile for the target compound, this compound?
Answer: Understanding the mass spectrum of your target molecule is the first step in identifying what is not your target. For this compound (MW: 279.65 g/mol ), under standard Electron Ionization (EI) at 70 eV, you should expect to see a prominent molecular ion peak (M⁺) at m/z 279, taking into account the isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1).
The primary fragmentation will occur around the central carbonyl group, which is characteristic of benzophenones.[1] Key fragment ions to look for include:
-
m/z 184/186: Corresponding to the [C₇H₃ClNO₂]⁺ fragment (4-chloro-3-nitrophenylacylium ion).
-
m/z 123: Corresponding to the [C₇H₄FO]⁺ fragment (4-fluorobenzoyl cation).
-
m/z 95: Corresponding to the [C₆H₄F]⁺ fragment (fluorophenyl cation).
The relative intensities of these fragments will define the characteristic fingerprint of your desired product. A predicted mass spectrum for the parent compound, benzophenone, shows major fragments at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation), illustrating this typical cleavage pattern.
Question 2: I'm seeing a significant peak with a nearly identical mass spectrum to my target product, but it has a slightly different retention time. What is it likely to be?
Answer: This is a classic sign of isomer formation. The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of fluorobenzene with 4-chloro-3-nitrobenzoyl chloride.[2][3] In this electrophilic aromatic substitution reaction, the fluorine atom on the fluorobenzene ring is an ortho-, para- directing group.
While the para-substituted product (4'-fluoro) is the desired major product due to less steric hindrance, a certain percentage of the ortho-substituted isomer, 4-Chloro-2'-fluoro-3-nitrobenzophenone , is inevitably formed.
-
Identification: This ortho-isomer has the exact same molecular weight (279.65 g/mol ) and will produce a very similar fragmentation pattern (fragments at m/z 184, 123, 95).
-
Differentiation: The primary method of differentiation is chromatography. The two isomers will have slightly different polarities and boiling points, leading to distinct retention times on the GC column. Confirmation would require synthesizing an authentic standard of the ortho-isomer or using advanced analytical techniques like NMR.
-
Mitigation: Optimizing reaction conditions, such as lowering the temperature, can often improve the regioselectivity of the Friedel-Crafts acylation and favor the formation of the desired para-isomer.[4]
Question 3: My chromatogram shows a peak that corresponds to the molecular weight of 4-chloro-3-nitrobenzoic acid. Why is this starting material present in my final product mixture?
Answer: The presence of 4-chloro-3-nitrobenzoic acid (MW: 201.56 g/mol ) points to two likely issues in the preceding synthetic step: the formation of the acyl chloride.
-
Incomplete Conversion: The conversion of the carboxylic acid to 4-chloro-3-nitrobenzoyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), may have been incomplete.[5][6] Any unreacted acid will be carried through the workup.
-
Hydrolysis: Acyl chlorides are highly reactive and susceptible to hydrolysis. If any moisture is present in the reaction vessel, solvent, or was introduced during workup before the reaction was complete, the 4-chloro-3-nitrobenzoyl chloride can readily revert to the corresponding carboxylic acid.
On the GC-MS, the benzoic acid derivative may be observed as its methyl ester if methanol was used during workup or sample preparation, so be vigilant for a peak corresponding to that derivative as well.
Question 4: I have detected a peak with a mass that suggests a di-acylated product. How is this possible when the product is deactivated?
Answer: While it is true that the product, an aryl ketone, is deactivated towards further electrophilic substitution, the formation of di-acylated byproducts is not impossible, especially under forcing reaction conditions.[7] This is a known limitation of Friedel-Crafts reactions.[8][9]
A potential byproduct could be the result of a second acylation on the more electron-rich fluorophenyl ring. This would lead to a product with a molecular weight of 463.8 g/mol (C₂₀H₉ClFNO₅). The presence of such a high-molecular-weight byproduct typically indicates that the reaction temperature was too high or the reaction time was excessively long, leading to a loss of selectivity.
Synthetic Pathway and Byproduct Formation
The following diagram illustrates the primary synthetic route and the points at which common byproducts can emerge.
Caption: Synthetic workflow for this compound.
Summary of Potential Byproducts
The table below summarizes the key identification parameters for the target compound and its most common process-related impurities.
| Compound Name | Molecular Weight ( g/mol ) | Potential Cause | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound | 279.65 | Target Product | Main Peak (Reference) | 279/281 (M⁺) , 184/186, 123, 95 |
| 4-Chloro-2'-fluoro-3-nitrobenzophenone | 279.65 | Isomer Formation | Slightly different from main peak | 279/281 (M⁺) , 184/186, 123, 95 |
| 4-chloro-3-nitrobenzoic acid | 201.56 | Incomplete reaction / Hydrolysis | Earlier than product | 201/203 (M⁺) , 184/186, 155/157, 125 |
| Fluorobenzene | 96.10 | Unreacted Starting Material | Very early | 96 (M⁺) , 70 |
| 4-chloro-3-nitrobenzoyl chloride | 219.99 | Unreacted Starting Material | Earlier than product | 219/221 (M⁺) , 184/186, 155/157, 125 |
Recommended GC-MS Protocol
This protocol provides a robust starting point for the analysis. Method optimization may be required based on your specific instrumentation and column. For general GC troubleshooting, several excellent guides are available.[10][11][12][13]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the crude reaction mixture into a vial.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Ensure the sample is fully dissolved.
-
If necessary, perform serial dilutions to bring the concentration into the linear range of the detector (typically 1-100 µg/mL).
2. Instrumentation and Conditions: [14]
-
Gas Chromatograph: Agilent 7890B, Shimadzu GC-2010 Plus, or equivalent.
-
Mass Spectrometer: Agilent 5977 MSD, Shimadzu QP2020 NX, or equivalent.
-
Column: A non-polar or medium-polarity column is recommended. e.g., HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injector: Split/Splitless injector at 280 °C.
-
Injection Volume: 1 µL.
-
Mode: Split (e.g., 50:1 ratio) to avoid column overload.
-
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5-10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).
-
3. Data Analysis:
-
Integrate the total ion chromatogram (TIC).
-
Examine the mass spectrum for each significant peak.
-
Compare the obtained spectra with the expected fragmentation patterns outlined in the table above and with spectral libraries (e.g., NIST, Wiley).
-
Pay close attention to retention times and the chlorine isotopic patterns for chlorinated fragments. The analysis of halogenated aromatic compounds by GC-MS is a well-established technique.[15][16]
References
- 1. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. CN107033007A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. byjus.com [byjus.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. shimadzu.co.uk [shimadzu.co.uk]
- 13. GC Troubleshooting Guide | Phenomenex [phenomenex.com]
- 14. benchchem.com [benchchem.com]
- 15. gcms.cz [gcms.cz]
- 16. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in Friedel-Crafts acylation of fluorobenzene
Welcome to the technical support center for the Friedel-Crafts acylation of fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important C-C bond-forming reaction. The following resources, presented in a question-and-answer format, provide in-depth technical guidance to address common challenges and enhance reaction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation of fluorobenzene is showing very low or no conversion. What are the most critical factors I should investigate first?
Low conversion in this reaction typically points to one of three primary areas: the integrity of the Lewis acid catalyst, the purity of your reagents and reaction environment, or the inherent reactivity of the fluorobenzene substrate.
First and foremost, the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in the reaction will hydrolyze the AlCl₃, rendering it inactive.[3][4][5] This is the most frequent cause of reaction failure.
Secondly, the quality of your reagents—fluorobenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride)—is crucial. Impurities can interfere with the catalyst or lead to side reactions.[1]
Finally, while fluorobenzene is an ortho, para-director, the fluorine atom has a strong electron-withdrawing inductive effect which deactivates the ring towards electrophilic aromatic substitution compared to benzene.[6][7] This deactivation means that reaction conditions must be carefully optimized to achieve good yields.
A logical first step in troubleshooting is to rigorously ensure anhydrous conditions.
Q2: How can I be certain my Lewis acid catalyst is active and that my conditions are truly anhydrous?
Catalyst inactivity due to moisture is a very common pitfall.[1][2] Here’s a protocol to ensure your catalyst and conditions are optimal:
Experimental Protocol 1: Ensuring Catalyst Activity and Anhydrous Conditions
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at >120°C for several hours or flame-dried under a vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of dry, inert gas (e.g., nitrogen or argon).
-
Catalyst Handling: Use a fresh, unopened bottle of anhydrous aluminum chloride if possible. AlCl₃ should be a fine, free-flowing white or pale yellow powder. If it is clumpy or discolored, it has likely been compromised by atmospheric moisture.[2] Store any opened containers in a desiccator.[2]
-
Reagent and Solvent Purity: Use freshly distilled fluorobenzene and acylating agent. Solvents, such as dichloromethane (DCM) or carbon disulfide (CS₂), should be dried over an appropriate drying agent (e.g., CaH₂) and distilled before use.
-
Reaction Setup: Conduct the reaction under a positive pressure of an inert gas. Use septa and syringes for reagent transfers. Add the AlCl₃ to the cooled, dry solvent, followed by the dropwise addition of the acylating agent, and finally, the fluorobenzene.
Q3: I'm using more than one equivalent of Lewis acid, but the reaction still stalls. Why is a stoichiometric amount of catalyst necessary?
Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1 equivalent) of the Lewis acid, and often a slight excess is beneficial.[1][8] This is because the product of the reaction, an aryl ketone, is a Lewis base. The carbonyl oxygen of the ketone product will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃).[8][9]
This product-catalyst complex is quite stable and effectively removes the Lewis acid from the catalytic cycle.[1][9] Therefore, any catalyst complexed with the product is no longer available to activate the acylating agent. If you use a sub-stoichiometric amount of catalyst, the reaction will stop once all the catalyst has been sequestered by the product formed.
Q4: Why is my reaction giving a mixture of ortho and para products, and how can I improve para selectivity?
The fluorine atom on the benzene ring is an ortho, para-directing group.[10] This is due to its ability to donate a lone pair of electrons via resonance (+M effect), which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack at these positions. However, fluorine also has a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity.[6][10]
The formation of the para product is generally favored over the ortho product primarily due to sterics.[11] The acylium ion electrophile, complexed with the Lewis acid, is bulky. This bulky electrophile experiences significant steric hindrance when approaching the ortho position, which is adjacent to the fluorine atom. The para position is sterically unencumbered, making it the more accessible site for acylation.[11]
To improve para selectivity:
-
Lower the reaction temperature: Lower temperatures increase the kinetic barrier for the sterically hindered ortho attack, thus favoring the formation of the thermodynamically more stable para product.[11]
-
Choice of Acylating Agent: Using a bulkier acylating agent can further increase the steric bias for the para position.
-
Solvent: The choice of solvent can influence the effective size of the electrophile complex and thus affect the ortho/para ratio. Non-polar solvents like carbon disulfide or nitrobenzene are often used.
| Parameter | Effect on Para Selectivity | Rationale |
| Temperature | Lower temperature increases para selectivity | Reduces the energy available to overcome the steric hindrance of ortho attack.[11] |
| Catalyst | Varies; some modern catalysts show high selectivity | Catalysts like rare earth triflates can offer high para selectivity under specific conditions.[12] |
| Acylating Agent Size | Bulkier agents increase para selectivity | Increases steric repulsion at the ortho position. |
Q5: Could polyacylation be the cause of my low yield of the desired mono-acylated product?
Polyacylation is highly unlikely in the Friedel-Crafts acylation of fluorobenzene.[11] The reaction is generally self-limiting to mono-substitution. The acyl group (a carbonyl group) attached to the aromatic ring is a moderate deactivating group.[1][13] It withdraws electron density from the ring, making the mono-acylated product significantly less nucleophilic and thus less reactive towards a second electrophilic attack than the starting fluorobenzene.[8][11]
If you suspect multiple products are forming, it is more likely due to isomeric products (ortho vs. para) or side reactions from impurities, rather than diacylation.
General Experimental Protocol
Protocol 2: General Procedure for Friedel-Crafts Acylation of Fluorobenzene
Disclaimer: This is a generalized procedure. Molar ratios, temperatures, and reaction times should be optimized for specific substrates and scales.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube (or inert gas inlet), a thermometer, and a pressure-equalizing dropping funnel. Maintain a positive pressure of nitrogen or argon gas.
-
Reagents: In the flask, suspend anhydrous aluminum chloride (e.g., 1.1 equivalents) in a dry solvent (e.g., dichloromethane). Cool the mixture in an ice bath to 0-5°C.
-
Acylium Ion Formation: Add the acyl chloride (e.g., 1.0 equivalent) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 10°C. Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Acylation: Add fluorobenzene (e.g., 1.0-1.2 equivalents) dropwise to the reaction mixture, again keeping the temperature controlled. After the addition is complete, allow the reaction to stir at 0-5°C or room temperature while monitoring its progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture back to 0°C and very carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl.[2] This will decompose the aluminum chloride complex.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Solved Friedel-Crafts acylation of benzene 1. Anhydrous | Chegg.com [chegg.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Optimization of reaction conditions for Nevirapine synthesis from its precursors
Technical Support Center: Optimization of Nevirapine Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Nevirapine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this critical active pharmaceutical ingredient (API). My objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. The synthesis of Nevirapine, particularly through modern, cost-effective routes, is a robust process, but like any multi-step chemical transformation, it presents unique challenges. This document addresses the most common issues encountered in the laboratory, providing field-proven insights and solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the one-pot synthesis of Nevirapine from its key precursors, 2-chloro-3-amino-4-picoline (CAPIC) and methyl 2-cyclopropylaminonicotinate (Me-CAN).
Issue 1: Low Yield of Crude Nevirapine (<80%)
Question: My overall yield for the one-pot synthesis is consistently low. What are the most likely causes and how can I rectify this?
Answer: A low yield in this synthesis typically points to one of three critical areas: the deprotonation of CAPIC, the subsequent coupling with Me-CAN, or the final cyclization step. Let's break down the causality.
The overall process involves two key chemical reactions consolidated into a single process step, which is highly efficient but requires careful control of conditions.[1]
-
Ineffective Deprotonation of CAPIC: The synthesis begins with the deprotonation of the amino group on CAPIC using a strong base, typically sodium hydride (NaH), to form a sodium salt intermediate. If this step is incomplete, the subsequent coupling reaction will be inefficient.
-
Root Cause: Sodium hydride is extremely sensitive to moisture and atmospheric oxygen. Old or improperly stored NaH will have a layer of inactive sodium hydroxide/carbonate on its surface, reducing its effective molarity. Similarly, any moisture in the reaction solvent (diglyme) or glassware will quench the base.
-
Troubleshooting Protocol:
-
Verify NaH Activity: Always use fresh NaH from a sealed container. A simple qualitative test is to carefully add a small amount to anhydrous ethanol; vigorous bubbling (H₂ evolution) should be observed. For quantitative analysis, titration methods can be employed.
-
Ensure Anhydrous Conditions: Use a high-purity, anhydrous grade of diglyme. Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and assemble the apparatus under an inert atmosphere (Nitrogen or Argon) while still warm.
-
Control Foaming: The reaction of NaH with CAPIC can cause significant foaming.[1] This must be controlled to prevent loss of material and ensure proper mixing. Employ multiple, gradual temperature ramps as described in established protocols to manage the exotherm and gas evolution.[1]
-
-
-
Incomplete Coupling or Side Reactions: The second step is the nucleophilic acyl substitution where the deprotonated CAPIC attacks the ester carbonyl of Me-CAN.
-
Root Cause: An incorrect reaction temperature can be detrimental. If the temperature is too low (e.g., <50°C), the reaction rate will be impractically slow. If it's too high during this stage, you risk thermal degradation of the reactants or the intermediate product, 2-(Cyclopropylamino) nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR).[2]
-
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 60-65°C during the addition of the Me-CAN solution.[2] This temperature range provides a balance between a fast reaction rate and minimizing degradation.[2]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting materials. A sample taken 1-2 hours after Me-CAN addition should show complete consumption of the limiting reagent.
-
-
-
Failed or Incomplete Cyclization: The final step is an intramolecular nucleophilic aromatic substitution (SNAr) to form the diazepine ring of Nevirapine. This is typically achieved by heating the reaction mixture after the coupling is complete.
-
Root Cause: Insufficient thermal energy is the most common reason for incomplete cyclization. The intermediate must be stable enough to survive the coupling but reactive enough to cyclize at a higher temperature.
-
Troubleshooting Protocol:
-
Temperature Ramp: After confirming the formation of the intermediate, ramp the reaction temperature to 80–85°C and hold it there to drive the cyclization to completion.[1]
-
Confirm by Analysis: The final reaction mixture should be analyzed by HPLC to confirm the conversion of the intermediate to Nevirapine before proceeding to the workup and isolation steps.
-
-
Caption: Troubleshooting Decision Tree for Low Nevirapine Yield.
Issue 2: Product Purity Issues & Impurity Identification
Question: My final product shows significant impurities after purification. What is the likely identity of these impurities and how can I avoid them?
Answer: Impurity profiles are a critical quality attribute for any API. In Nevirapine synthesis, impurities can arise from starting materials, side reactions, or degradation. The new, streamlined process is designed to produce an API with no new detectable impurities compared to established methods.[1]
-
Starting Material Impurities: The purity of CAPIC and Me-CAN is paramount.[3][4] Impurities in these precursors will likely carry through the synthesis and may have similar chemical properties to Nevirapine, making them difficult to remove.
-
Solution: Always source high-purity starting materials (≥99.0%).[4] Perform identity and purity checks (e.g., melting point, NMR, HPLC) on incoming batches of raw materials before beginning the synthesis.
-
-
Process-Related Impurities:
-
Unreacted Intermediate (CYCLOR): This is the most common process impurity and results from incomplete cyclization. As discussed in Issue 1, ensuring the reaction is held at a sufficiently high temperature (80-85°C) until completion is key.
-
Degradation Products: Nevirapine is known to degrade under strongly acidic conditions.[5][6] During the workup, the reaction is quenched with water and the pH is adjusted to precipitate the product. If the pH drops too low (e.g., due to localized excess of acid), acid-catalyzed degradation can occur. One identified degradation product is 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid.[5]
-
Solution: During the workup, after quenching the excess NaH, carefully adjust the pH to 6-8 by the slow, controlled addition of glacial acetic acid.[2] This pH range ensures the precipitation of Nevirapine while minimizing acid-catalyzed degradation.
-
-
Purification and Analysis:
-
Final Purification: A final purification step is essential to ensure all solid-state properties of the API, such as crystal morphology and particle size, meet specifications.[1] This often involves treatment with activated carbon to remove colored impurities, followed by recrystallization.[1]
-
Recrystallization Solvents: Recrystallization from different solvents can yield various solvates.[7] It's crucial to use a validated procedure to obtain the correct, solvent-free polymorphic form.
-
Analytical Methods: A validated, stability-indicating HPLC or UPLC method is required to confirm purity.[1] These methods should be capable of separating Nevirapine from its precursors, the key intermediate, and any known degradation products.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why is diglyme the recommended solvent for the one-pot synthesis? A1: Diglyme (bis(2-methoxyethyl) ether) is chosen for several key reasons. First, it is an aprotic, polar solvent with a high boiling point (162°C), allowing the reaction to be conducted at the elevated temperatures required for cyclization without pressurization. Second, it effectively solvates the sodium cations of the intermediates. Most importantly, using a single solvent for both the coupling and cyclization reactions avoids a costly and operationally complex solvent exchange step, which is a major advantage of this streamlined process.[1][2] Approximately 80% of the diglyme can also be recovered and recycled, improving the process's green chemistry profile.[1]
Q2: What are the optimal molar equivalents for the key reagents? A2: The stoichiometry is critical for maximizing yield and minimizing residual starting materials. The table below summarizes a typical lab-scale reaction based on established processes.
| Reagent | Molar Equivalent (relative to CAPIC) | Rationale |
| CAPIC | 1.0 | Limiting Reagent |
| Sodium Hydride (NaH) | 1.8 | A significant excess is used to ensure complete deprotonation of CAPIC and to drive the reaction forward, accounting for any minor impurities or atmospheric moisture.[1] |
| Me-CAN | 1.05 | A slight excess is used to ensure the complete consumption of the more expensive CAPIC intermediate.[1] |
| Solvent (Diglyme) | N/A (Volume based) | Used to achieve an appropriate reaction concentration. |
Q3: Can this reaction be performed using a different base, such as NaOH or KOH? A3: While other strong bases can deprotonate amines, sodium hydride is particularly effective here because the only byproduct of the deprotonation is hydrogen gas (H₂), which simply evolves from the reaction mixture. Using a hydroxide base like NaOH or KOH would introduce water as a byproduct (from the reaction of OH⁻ with the amine's proton), which would then quench additional equivalents of the base and potentially interfere with the subsequent steps. Therefore, for this specific one-pot process under anhydrous conditions, NaH is the superior choice.[1][2]
Q4: What is the expected overall yield for this optimized process? A4: This streamlined, one-pot process demonstrates a substantial improvement over previous multi-step syntheses. The overall yield for the conversion of the precursors to crude Nevirapine is consistently high, with reported overall yields of 86-87%.[1] This is a significant increase compared to older commercial processes which had overall yields of around 59-68%.[1]
Experimental Protocol: One-Pot Synthesis of Nevirapine
This protocol is a representative laboratory-scale procedure synthesized from public-domain sources.[1] Researchers must adapt and validate all procedures for their specific laboratory conditions and scale.
Materials:
-
2-chloro-3-amino-4-picoline (CAPIC)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl 2-cyclopropylaminonicotinate (Me-CAN)
-
Diglyme, anhydrous
-
Glacial Acetic Acid
-
Water, deionized
-
Cyclohexane
-
Ethanol
Procedure:
-
Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermocouple, and a condenser under a nitrogen atmosphere.
-
Initial Charge: Charge the flask with CAPIC (1.0 eq) and anhydrous diglyme.
-
Base Addition: Carefully add NaH (1.8 eq) portion-wise to the stirred mixture at room temperature.
-
Deprotonation & Foaming Control: Slowly heat the mixture. Significant foaming will occur. Control the reaction using gradual temperature ramps over approximately 4 hours until the reaction mixture reaches the target temperature for coupling.
-
Coupling Reaction: Once the initial reaction subsides and the temperature is stable at 60-65°C, slowly add a solution of Me-CAN (1.05 eq) in diglyme. Maintain the temperature at 60-65°C.
-
Reaction Monitoring: Monitor the reaction for the disappearance of CAPIC by TLC or HPLC (approx. 2-4 hours).
-
Cyclization: After the coupling reaction is complete, ramp the temperature of the reaction mixture to 80-85°C and hold for several hours until the intermediate is fully converted to Nevirapine.
-
Quench: Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully quench the excess NaH by the dropwise addition of water, ensuring the internal temperature does not exceed 50°C.
-
Precipitation: Add water to dissolve the inorganic salts. Add cyclohexane and ethanol. Adjust the pH of the stirred mixture to 6-8 by the slow addition of glacial acetic acid. Nevirapine will precipitate as a solid.
-
Isolation: Stir the resulting slurry, then isolate the crude Nevirapine by filtration. Wash the filter cake with water and then with a suitable solvent (e.g., ethanol) to remove residual impurities.
-
Drying: Dry the crude product under vacuum. The product can then be taken forward for final purification.
Caption: High-Level Workflow for the One-Pot Nevirapine Synthesis.
References
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 3. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-4'-fluoro-3-nitrobenzophenone
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of 4-Chloro-4'-fluoro-3-nitrobenzophenone, specifically focusing on the removal of unreacted starting materials. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to overcome challenges in your synthesis.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound via Friedel-Crafts acylation. What are the most likely starting materials I need to remove from my crude product?
A1: The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction.[1][2][3] This involves reacting an acyl chloride with an aromatic substrate in the presence of a Lewis acid catalyst (e.g., AlCl₃). The identity of the residual starting materials in your crude product depends on the specific synthetic route chosen.
The most common route involves the acylation of fluorobenzene with 4-chloro-3-nitrobenzoyl chloride. The latter is often prepared from 4-chloro-3-nitrobenzoic acid.[4] Therefore, the primary contaminants to consider are:
-
Fluorobenzene: A volatile, non-polar liquid.
-
4-Chloro-3-nitrobenzoyl chloride: The reactive acylating agent. It is moisture-sensitive and will likely hydrolyze to the corresponding carboxylic acid during aqueous work-up.[5][6]
-
4-Chloro-3-nitrobenzoic acid: A more polar, acidic solid that can persist if the reaction to form the acyl chloride was incomplete or if the work-up was insufficient.[7]
An alternative, though less common due to the deactivating effect of the nitro group, is the acylation of 4-fluoronitrobenzene with 4-chlorobenzoyl chloride. In this case, you would be looking to remove:
-
4-Fluoronitrobenzene: A moderately polar compound that can be a liquid or a low-melting solid.[8][9]
-
4-Chlorobenzoyl chloride: A moisture-sensitive liquid.[5][10]
The physical properties of these potential contaminants are summarized below, which are crucial for designing an effective purification strategy.
Table 1: Physical Properties of Product and Potential Starting Materials
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Form | Melting Point (°C) | Boiling Point (°C) | Solubility Notes |
| This compound (Product) | C₁₃H₇ClFNO₃ | 279.65 | Yellow Solid | N/A | 419.2 (at 760mmHg) | Soluble in many organic solvents.[11][12] |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | Liquid | 11-14 | 102-104 (at 11 mmHg) | Soluble in ether, acetone; reacts with water and alcohol.[5][10] |
| 4-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | Liquid/Solid | 21-24 | 205 | Insoluble in water.[8][9] |
| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | Pale Yellow Solid | N/A | N/A | Partially soluble in water; soluble in ethanol, acetone.[7] |
Q2: How can I effectively monitor the reaction to minimize the amount of starting material in my crude product?
A2: Proactive monitoring is the most effective first step in purification. Preventing an incomplete reaction is far more efficient than dealing with large quantities of unreacted starting materials later. Thin Layer Chromatography (TLC) is an indispensable technique for this purpose due to its speed and low cost.[13]
The core principle is to visualize the consumption of the limiting starting material and the formation of the product over time. The product, being a larger and more polar ketone, will typically have a lower Retention Factor (Rf) value on a silica gel plate compared to less polar starting materials like fluorobenzene.
Caption: Workflow for monitoring reaction progress using TLC.
-
Prepare the TLC Chamber: Use a sealed container with a piece of filter paper to ensure the atmosphere is saturated with the mobile phase vapor. A good starting mobile phase for benzophenone derivatives is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v).[14]
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Prepare dilute solutions of your starting material(s) and the reaction mixture. On the baseline, apply small spots for:
-
Lane 1: Starting Material (SM)
-
Lane 2: Co-spot (apply both SM and reaction mixture to the same spot)
-
Lane 3: Reaction Mixture (Rxn) The co-spot is crucial to confirm if the spot in your reaction lane is indeed the starting material, especially if the Rf values are close.[15]
-
-
Develop and Visualize: Place the plate in the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm), as aromatic ketones and their precursors are typically UV-active.[13][16]
-
Interpret: The reaction is complete when the spot corresponding to the limiting starting material is faint or absent in the "Rxn" lane.
Q3: My reaction is complete. What is the standard post-reaction work-up to remove the catalyst and acidic impurities?
A3: A standard Friedel-Crafts work-up is designed to quench the reaction, remove the Lewis acid catalyst (e.g., AlCl₃), and eliminate any acidic species.
-
Quenching: Carefully and slowly pour the cooled reaction mixture into a beaker containing ice and a small amount of concentrated HCl. This hydrolyzes the aluminum chloride catalyst and breaks up the product-catalyst complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent, such as dichloromethane or ethyl acetate, multiple times. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with:
-
Dilute HCl (e.g., 1M): To ensure all aluminum salts are in the aqueous phase.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is a critical step.[17][18] It neutralizes any remaining acid catalyst and, importantly, deprotonates and solubilizes any unreacted 4-chloro-3-nitrobenzoic acid, moving it into the aqueous layer.
-
Brine (Saturated NaCl Solution): To remove the bulk of the water from the organic layer and aid in preventing emulsions.[18]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
At this point, you will have a crude solid product. If TLC analysis still shows the presence of starting materials, further purification is necessary.
Q4: My crude product still contains starting materials after the work-up. What purification method should I try first?
A4: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
-
Recrystallization is the preferred first choice if your product is highly crystalline and the impurities are present in smaller amounts or have significantly different solubility profiles. It is a highly effective technique for obtaining very pure material and is generally faster and uses less solvent than chromatography for large-scale purifications.[18][19]
-
Column Chromatography is necessary when recrystallization fails, when impurities have similar solubility to the product, or when you need to separate the product from multiple byproducts.[20][21][22]
Caption: Decision workflow for purifying the crude product.
Q5: Can you provide a detailed protocol for the recrystallization of this compound?
A5: Certainly. The key to successful recrystallization is selecting an appropriate solvent system. The ideal solvent should dissolve the product completely at its boiling point but poorly at low temperatures, while dissolving the impurities (like residual 4-fluoronitrobenzene) well at all temperatures. Ethanol, isopropanol, or mixed solvents like ethanol/water or hexane/ethyl acetate are good starting points.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents. A good solvent will require heating to dissolve the solid.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Decolorization (Optional): If the solution is highly colored due to polymeric impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly in a vacuum oven. The absence of solvent can be confirmed by obtaining a constant weight.
Q6: Recrystallization was not sufficient. How do I perform column chromatography to remove the remaining starting material?
A6: Column chromatography provides a more powerful separation based on the differential adsorption of compounds to a polar stationary phase (silica gel).[21][22] Less polar compounds travel through the column faster, while more polar compounds are retained longer.
-
Determine the Mobile Phase (Eluent): This is the most critical step. Use TLC to find a solvent system (e.g., a hexane/ethyl acetate mixture) that gives your product (this compound) an Rf value of approximately 0.3-0.4.[23] The impurity (e.g., 4-fluoronitrobenzene) should have a significantly higher Rf.
-
Pack the Column:
-
Secure a chromatography column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Fill the column about halfway with the chosen non-polar solvent (e.g., hexane).
-
Prepare a slurry of silica gel in the same solvent and pour it into the column. Tap the column gently to ensure even packing and avoid air bubbles.
-
Add a thin layer of sand on top of the silica to protect the surface. Drain the solvent until it is just level with the sand.
-
-
Load the Sample:
-
Dissolve your crude product in the minimum amount of a relatively non-polar solvent (like dichloromethane or the eluent itself).
-
Carefully add this solution to the top of the column.
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute and Collect Fractions:
-
Carefully add the eluent to the column and begin collecting the solvent that flows out (the eluate) in a series of labeled test tubes or flasks.
-
Maintain a constant level of solvent above the silica gel at all times. Applying gentle positive pressure (flash chromatography) can speed up the process.[21]
-
-
Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product.[21] Spot each fraction on a TLC plate alongside a sample of your starting crude mixture.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. CN107033007A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents [patents.google.com]
- 5. 4-Chlorobenzoyl chloride | 122-01-0 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 4-Fluoronitrobenzene | 350-46-9 [chemicalbook.com]
- 9. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 10. chembk.com [chembk.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. How To [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. scribd.com [scribd.com]
- 20. jackwestin.com [jackwestin.com]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. m.youtube.com [m.youtube.com]
- 23. benchchem.com [benchchem.com]
Common side reactions during the nitration of chlorofluorobenzophenone
Guide for Researchers and Drug Development Professionals
This guide serves as a dedicated technical resource for scientists encountering challenges during the electrophilic nitration of chlorofluorobenzophenone derivatives. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deeper understanding of the reaction's nuances, helping you troubleshoot common side reactions and optimize your synthetic strategy. The inherent electronic conflict between the substituents on the benzophenone core makes this reaction a classic case study in controlling regioselectivity and minimizing byproduct formation.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered in the laboratory, presented in a direct question-and-answer format.
Q1: My reaction yields a complex mixture of isomers. How can I improve regioselectivity?
Answer: Achieving high regioselectivity is the primary challenge in this synthesis. The issue stems from the competing directing effects of the substituents on the two aromatic rings. You have deactivating, ortho, para-directing halogens (Chlorine and Fluorine) and a deactivating, meta-directing benzoyl group[1]. The nitration can occur on either ring and at multiple positions, leading to a difficult-to-separate product mixture.
Underlying Chemistry (The "Why"):
The nitronium ion (NO₂⁺) electrophile will preferentially attack the ring that is least deactivated. The benzoyl group strongly deactivates the ring it is attached to. Halogens are also deactivating but generally less so than a carbonyl group. Therefore, nitration typically favors the halogen-substituted ring. However, within that ring, the halogen directs ortho and para to itself, while the benzoyl group directs meta. This electronic tug-of-war is the root cause of poor selectivity. Furthermore, subtle differences in reaction conditions can significantly alter the kinetic vs. thermodynamic product distribution.[2][3][4]
Troubleshooting Steps & Solutions:
-
Lower the Reaction Temperature: This is the most critical parameter. Lower temperatures (e.g., -10 °C to 0 °C) increase the selectivity of the electrophilic attack by favoring the transition state with the lowest activation energy. This often leads to a higher proportion of the thermodynamically favored isomer.
-
Control the Rate of Addition: Add the nitrating agent (e.g., the mixed acid) dropwise to the solution of chlorofluorobenzophenone. A slow, controlled addition maintains a low concentration of the highly reactive nitronium ion, which suppresses less-favored reaction pathways.
-
Modify the Nitrating System: The standard HNO₃/H₂SO₄ system is aggressive.[5][6] Consider milder or more sterically demanding nitrating agents that can enhance selectivity. Using a solid zeolite catalyst, for instance, has been shown to favor the formation of the para-isomer in the nitration of other substituted aromatics by imposing steric constraints at the active site.[7]
-
Solvent Choice: While often performed in excess sulfuric acid, the choice of an inert co-solvent can influence ion solvation and reactivity, sometimes improving selectivity.
Table 1: Effect of Reaction Parameters on Isomer Distribution (Illustrative)
| Parameter | Condition | Expected Outcome on Selectivity | Rationale |
| Temperature | High (> 25 °C) | Poor | Provides sufficient energy to overcome various activation barriers, leading to multiple isomers. |
| Low (0 °C to -10 °C) | Improved | Favors the reaction pathway with the lowest activation energy, enhancing selectivity. | |
| Acid Ratio | High [HNO₃] | Poor (risk of polynitration) | Increases the concentration of NO₂⁺, leading to more aggressive and less selective reactions. |
| Stoichiometric [HNO₃] | Improved | Minimizes excess electrophile, reducing the chance for secondary reactions. | |
| Reaction Time | Too Long | Decreased | May allow for isomerization or degradation of the desired product. |
| Optimized | High | Reaction is stopped once the starting material is consumed, preventing side reactions. |
Workflow for Optimizing Regioselectivity
Caption: Workflow for troubleshooting and improving isomer control.
Q2: I'm observing significant amounts of dinitrated or polynitrated products. How can I prevent this?
Answer: The formation of polynitrated species occurs when the initial mono-nitrated product undergoes a subsequent nitration. This is a common issue when the reaction conditions are too harsh or not carefully controlled.
Underlying Chemistry (The "Why"):
Although the first nitro group is strongly deactivating, forcing conditions (high temperature, excess nitric acid, long reaction times) can provide enough energy for a second electrophilic substitution to occur.[8] The mono-nitrated chlorofluorobenzophenone is less reactive than the starting material, but it is not inert.
Troubleshooting Steps & Solutions:
-
Use Stoichiometric Amounts of Nitric Acid: Carefully calculate and use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. This ensures there is not a large excess of the nitronium electrophile available to react with the product.
-
Maintain Low Temperatures: As with controlling regioselectivity, low temperature is crucial. It significantly disfavors the higher activation energy required to nitrate the already deactivated mono-nitro product.
-
Monitor the Reaction Progress: Use an appropriate analytical technique (Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)) to monitor the disappearance of the starting material. Quench the reaction immediately upon its full consumption to prevent the product from reacting further.
Q3: My final product is dark-colored and impure, suggesting degradation. Could this be oxidation?
Answer: Yes, the presence of dark, often tar-like, impurities is a strong indicator of oxidative side reactions. Hot, concentrated nitric and sulfuric acid mixtures are potent oxidizing agents.[9]
Underlying Chemistry (The "Why"):
While the benzophenone core is relatively robust, trace impurities in the starting material or extreme reaction temperatures can initiate oxidation, leading to ring-opening or the formation of complex, high-molecular-weight byproducts. Phenolic impurities are particularly susceptible to oxidation under these conditions.[9]
Troubleshooting Steps & Solutions:
-
Ensure Purity of Starting Material: Use highly pure chlorofluorobenzophenone. Recrystallize or chromatograph the starting material if its purity is questionable.
-
Strict Temperature Control: Avoid any temperature spikes. Perform the reaction in an ice or cryo-cool bath to effectively dissipate the heat generated during the addition of the mixed acid.
-
Degas Solvents: While less common for nitrations, ensuring solvents are free of dissolved oxygen can sometimes help minimize oxidative degradation in sensitive systems.
-
Appropriate Quenching: Quench the reaction by pouring the acidic mixture slowly onto crushed ice rather than adding water to the reaction mixture. This helps to control the exotherm of the acid dilution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the nitration of chlorofluorobenzophenone?
The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[10][11] It involves three key stages:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5][12]
-
Nucleophilic Attack: The π-electron system of one of the aromatic rings of the chlorofluorobenzophenone acts as a nucleophile, attacking the nitronium ion. This step is rate-determining and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][11]
-
Deprotonation: A weak base in the mixture (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.[6]
General Mechanism of Electrophilic Aromatic Nitration
Caption: The three-stage mechanism of electrophilic aromatic nitration.
Q2: How do the different substituents (Cl, F, Benzoyl) influence the reaction outcome?
-
Halogens (Cl, F): These are ortho, para-directing substituents. They are deactivating due to their inductive electron withdrawal (-I effect) but directing because their lone pairs can donate electron density through resonance (+R effect) to stabilize the arenium ion intermediate when attack occurs at the ortho or para positions.[2][3]
-
Benzoyl Group (-COAr): This group is strongly deactivating and meta-directing. Both its inductive effect and resonance effect withdraw electron density from the ring, destabilizing the arenium ion, particularly when attack is at the ortho and para positions. Therefore, the least destabilized position, meta, is favored.[1]
The final product distribution is a result of the competition between these effects on both rings.
Q3: What are the standard analytical techniques to identify and quantify side products?
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating isomers and quantifying the relative amounts of starting material, desired product, and byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the molecular weight of the various isomers and byproducts, confirming their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The specific splitting patterns and chemical shifts in the aromatic region can definitively identify the position of the nitro group on the rings.
Protocols & Methodologies
Protocol 1: Controlled Mono-Nitration of 4-Chloro-4'-fluorobenzophenone
This protocol is a representative example and should be adapted based on the specific substrate and laboratory safety protocols.
Materials:
-
4-Chloro-4'-fluorobenzophenone (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%) (1.05 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Crushed Ice
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 4-chloro-4'-fluorobenzophenone in a minimal amount of concentrated sulfuric acid. Cool the flask to -5 °C in an ice-salt bath.
-
Prepare Nitrating Mixture: In a separate beaker, slowly add the concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction: Add the nitrating mixture to the dropping funnel and add it dropwise to the stirred benzophenone solution over 1 hour. Ensure the internal temperature does not rise above 0 °C.
-
Monitoring: After the addition is complete, let the reaction stir at 0 °C for an additional 1-2 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with DCM, and analyzing by TLC.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Workup: Allow the ice to melt. Extract the aqueous mixture three times with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.
References
- 1. homework.study.com [homework.study.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsjournal.net [scholarsjournal.net]
- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 7. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Aromatic Reactivity [www2.chemistry.msu.edu]
- 11. byjus.com [byjus.com]
- 12. youtube.com [youtube.com]
Stability and proper storage conditions for 4-Chloro-4'-fluoro-3-nitrobenzophenone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Chloro-4'-fluoro-3-nitrobenzophenone. This resource is designed to provide in-depth guidance on the stability and proper storage of this compound, ensuring the integrity of your experiments and the safety of your laboratory personnel. As Senior Application Scientists, we have compiled this information based on technical data and extensive field experience to address the common challenges and questions that arise when working with this and structurally similar molecules.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: To maintain the integrity and purity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2][3] For long-term stability, storage at -20°C is recommended, as indicated for similar benzophenone derivatives.[4] The compound is a solid, typically a yellow crystalline powder, which is stable under normal, recommended storage conditions.[2][5]
Q2: Is this compound sensitive to light?
Q3: What are the known incompatibilities for this compound?
A3: this compound should be stored away from strong oxidizing agents.[10] Contact with incompatible materials can lead to chemical reactions that may compromise the purity and stability of the compound. It is also advisable to avoid storage near strong bases, as they can potentially hydrolyze the benzophenone structure, although this is more pronounced under acidic conditions.[11][12]
Q4: What is the expected shelf life of this compound?
A4: When stored under the recommended conditions (cool, dry, dark, and tightly sealed), this compound is expected to be stable for years. For a similar compound, 2-Amino-5-nitrobenzophenone, a stability of ≥ 5 years is reported when stored at -20°C.[4] However, it is always recommended to refer to the manufacturer's certificate of analysis for a specific expiration date or re-test date.
Troubleshooting Guide
This section provides solutions to common problems that may be encountered during the handling and use of this compound.
Problem: Inconsistent experimental results or loss of compound activity.
Possible Cause 1: Compound Degradation due to Improper Storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored in a cool, dry, and dark environment, with the container lid tightly sealed.
-
Check for Physical Changes: Inspect the compound for any changes in color or appearance. While it is typically a yellow solid, any significant deviation could indicate degradation.[5]
-
Analytical Re-evaluation: If degradation is suspected, re-analyze the compound's purity using techniques like HPLC or NMR to compare against the original certificate of analysis.
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Review Handling Procedures: Ensure that dedicated and clean spatulas and weighing instruments are used to prevent cross-contamination.
-
Solvent Purity: Use high-purity, anhydrous solvents for dissolution, as residual water or impurities in the solvent can react with the compound.
-
Proper Aliquoting: To prevent contamination of the entire stock, it is advisable to aliquot the compound into smaller, single-use vials.
-
Problem: The compound appears clumpy or has changed in appearance.
Possible Cause: Moisture Absorption.
-
Troubleshooting Steps:
-
Drying: If moisture absorption is suspected, the compound can be dried in a desiccator under vacuum. However, be cautious with temperature to avoid thermal degradation.
-
Proper Handling: When removing the compound from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation from forming inside the vial.
-
Storage Environment: Ensure the storage area is free from high humidity.
-
Problem: Poor solubility in a previously effective solvent.
Possible Cause: Compound Degradation or Polymorphism.
-
Troubleshooting Steps:
-
Purity Check: As mentioned previously, re-confirm the purity of the compound. Degradation products may have different solubility profiles.
-
Gentle Warming and Sonication: Try gently warming the solution or using a sonicator to aid dissolution. Avoid excessive heat.
-
Fresh Solvent: Ensure the solvent has not degraded or absorbed water, which can affect its solvating properties.
-
Experimental Protocols
Protocol 1: Proper Handling and Aliquoting of this compound
-
Equilibration: Before use, remove the primary container from cold storage and allow it to warm to ambient laboratory temperature for at least 30-60 minutes. This prevents moisture condensation on the compound.
-
Inert Atmosphere (Optional but Recommended): For maximum stability, especially if the compound will be stored for an extended period after opening, perform handling in a glove box or under a stream of an inert gas like argon or nitrogen.
-
Weighing: Use a clean, dry spatula to transfer the desired amount of the compound to a tared weighing vessel.
-
Aliquoting: For creating smaller stocks, dissolve the weighed compound in a suitable anhydrous solvent (e.g., DMSO, DMF) to a known concentration. Distribute the solution into smaller, amber-colored vials.
-
Storage of Aliquots: Tightly cap the vials, seal with paraffin film for extra protection against moisture, and store at the recommended temperature (-20°C for long-term).
Data and Diagrams
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (long-term); Cool, dry place (short-term)[1][2][4] | Minimizes thermal degradation and chemical reactions. |
| Light | Protect from light (use amber vials)[7] | Prevents potential photochemical degradation. |
| Atmosphere | Tightly sealed container[1][2]; Inert gas overlay (optional) | Prevents moisture absorption and oxidation. |
| Incompatibilities | Strong oxidizing agents[10] | Avoids hazardous and degradative chemical reactions. |
Potential Degradation Pathways
The chemical structure of this compound suggests potential degradation pathways under adverse conditions.
Caption: Potential degradation pathways for this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Benzophenone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]
- 9. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Chloro-4'-fluoro-3-nitrobenzophenone Production
Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-4'-fluoro-3-nitrobenzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the production of this key pharmaceutical intermediate. Our focus is on the practical challenges of moving from bench-scale synthesis to larger, more demanding production environments.
Introduction to the Synthesis
The most common and industrially viable route to synthesizing this compound (CAS No: 31431-16-0) is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves reacting fluorobenzene with 4-chloro-3-nitrobenzoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3]
While straightforward in principle, scaling this reaction presents significant challenges. The 4-chloro-3-nitrobenzoyl chloride reactant is electronically deactivated by two powerful electron-withdrawing groups (a nitro and a chloro group).[4] This inherent lack of reactivity necessitates carefully optimized conditions to achieve high yield and purity on a larger scale. This guide will address the common hurdles and provide scientifically grounded solutions.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up process in a direct question-and-answer format.
Q1: My reaction yield is consistently low after scaling up from the lab. What are the primary causes and how can I fix it?
Low yield is the most frequent challenge during scale-up. It often stems from factors that are less impactful at the bench scale.
Potential Causes & Solutions:
-
Catalyst Deactivation/Insufficient Loading: The nitro group on the benzoyl chloride and the carbonyl group on the product can complex with the AlCl₃ catalyst, rendering it inactive.[2][4] Unlike truly catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because the product ketone forms a stable complex that must be broken during workup.[2][5]
-
Solution: Ensure a molar ratio of AlCl₃ to 4-chloro-3-nitrobenzoyl chloride of at least 1.1:1. On a large scale, incremental increases to 1.5:1 may be necessary to drive the reaction to completion. Titrate the catalyst amount to find the optimal balance between yield and cost/waste.[4]
-
-
Sub-Optimal Reaction Temperature: The deactivated acyl chloride requires sufficient thermal energy to react. However, excessive heat can lead to side product formation.
-
Solution: Carefully control the reaction temperature. A gradual increase from room temperature to a moderate heat (e.g., 50-60°C) can improve reaction rates without significantly increasing impurity formation. Implement robust reactor heating/cooling systems for precise temperature management, which is critical at scale.
-
-
Presence of Moisture: Lewis acid catalysts like AlCl₃ are extremely sensitive to water. Moisture in the reactants or solvent will quench the catalyst, halting the reaction.
-
Solution: Use anhydrous grade solvents and ensure all reactants are thoroughly dried before use. The reaction vessel should be inerted with a dry gas like nitrogen.
-
Q2: I'm observing significant impurity peaks on my HPLC analysis. What are these byproducts and how can I minimize them?
Impurity profiles often change during scale-up due to prolonged reaction times or localized temperature fluctuations.
Potential Causes & Solutions:
-
Formation of Isomers: While the fluorine atom on fluorobenzene is an ortho-, para- director, some acylation can occur at the ortho position, leading to the formation of 2-fluoro-4'-chloro-3'-nitrobenzophenone.
-
Solution: Temperature control is key. Lowering the reaction temperature can increase regioselectivity in favor of the desired para-substituted product. The choice of solvent can also influence isomer ratios.
-
-
Diacylation/Polysubstitution: Although the acyl group added to the ring is deactivating, preventing a second acylation, harsh conditions (high temperatures, long reaction times) can sometimes force a second substitution.[4]
-
Solution: Avoid excessive heating and prolonged reaction times. Monitor the reaction progress closely using in-process controls (e.g., HPLC) and stop the reaction once the starting material is consumed.
-
-
Byproducts from Starting Materials: Impurities in the starting 4-chloro-3-nitrobenzoyl chloride or fluorobenzene will carry through and potentially react, complicating the final purification.
-
Solution: Always use starting materials with the highest possible purity and run quality control checks before beginning the synthesis.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Insufficient or deactivated catalyst (AlCl₃) | Increase AlCl₃ molar ratio to 1.1-1.5 equivalents.[4] |
| Sub-optimal reaction temperature | Carefully increase temperature to 50-60°C with precise control. | |
| Moisture in the system | Use anhydrous reagents and solvents; inert the reactor with nitrogen. | |
| High Impurity | Isomer formation (ortho-acylation) | Optimize (lower) reaction temperature to improve regioselectivity. |
| Diacylation/Polysubstitution | Avoid excessive heat and long reaction times; use in-process monitoring.[4] | |
| Impure starting materials | Verify the purity of all reactants before starting the reaction. | |
| Difficult Workup | Emulsion formation during quench | Add the reaction mixture slowly to the ice/water with vigorous stirring. |
| Product oiling out during crystallization | Select an appropriate solvent system; control the cooling rate. |
Frequently Asked Questions (FAQs)
Q3: What is the recommended experimental protocol for a scaled-up reaction?
This protocol outlines a general procedure for a pilot-scale batch. All operations should be conducted in a suitable chemical reactor with appropriate safety measures.
Experimental Protocol: Pilot-Scale Synthesis
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with dry nitrogen.
-
Solvent and Catalyst Loading: Charge the reactor with a suitable anhydrous solvent (e.g., dichloromethane or dichlorobenzene). Begin cooling the solvent to 0-5°C. Under nitrogen, slowly and carefully add anhydrous aluminum chloride (1.2 equivalents) while maintaining the temperature below 10°C.
-
Acyl Chloride Addition: In a separate vessel, dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension in the reactor over 1-2 hours, ensuring the temperature does not exceed 10°C.
-
Fluorobenzene Addition: Add fluorobenzene (1.5-3.0 equivalents) dropwise, again maintaining a low temperature. Using an excess of fluorobenzene can help drive the reaction to completion.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, gently heat the reactor to 50-60°C and hold for 4-8 hours.
-
In-Process Monitoring: Withdraw small aliquots periodically (e.g., every hour) and analyze by HPLC to monitor the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the mixture back to room temperature. In a separate quench vessel containing a stirred mixture of ice and water, slowly transfer the reaction mixture. This is a highly exothermic step and requires excellent cooling and controlled addition.
-
Workup: Separate the organic layer. Wash it sequentially with dilute HCl, water, and brine.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid, primarily through recrystallization.
Workflow for Scaled-Up Synthesis
References
Minimizing dimer formation in nicotinonitrile synthesis for Nevirapine
Technical Support Center: Nevirapine Synthesis
Guide: Minimizing Dimer Formation in Nicotinonitrile Synthesis
Welcome to the technical support resource for the synthesis of key intermediates for Nevirapine. This guide is designed for researchers, chemists, and process development scientists to troubleshoot and optimize the synthesis of nicotinonitrile precursors, focusing specifically on the common and challenging issue of dimer impurity formation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve problems effectively.
Understanding the Dimer Problem in Nicotinonitrile Synthesis
The synthesis of substituted nicotinonitriles, crucial building blocks for Nevirapine, often involves multi-component condensation reactions.[1][2][3] One of the most prevalent pathways involves a Knoevenagel condensation followed by cyclization.[4][5] During these steps, reactive intermediates can undergo self-condensation or react with the desired product to form stable, often difficult-to-remove, dimeric impurities.
The presence of these dimers is detrimental for several reasons:
-
Reduced Yield: Dimerization consumes starting materials and the desired product, lowering the overall yield of the nicotinonitrile intermediate.
-
Purification Challenges: Dimers often have similar solubility and chromatographic properties to the desired product, complicating purification and requiring resource-intensive methods like column chromatography or multiple recrystallizations.[6]
-
Regulatory Compliance: For pharmaceutical applications, impurity profiles must be strictly controlled. Undesired dimers can be considered unacceptable impurities that must be minimized to meet regulatory standards.
The formation of these byproducts is not random; it is governed by reaction kinetics and thermodynamics. High concentrations of reactants or intermediates can favor bimolecular side reactions (dimerization) over the desired intramolecular cyclization or subsequent reaction steps.[4]
Visualizing the Reaction Pathway
The diagram below illustrates a generalized pathway for nicotinonitrile synthesis and the competing pathway leading to dimer formation.
Caption: Competing reaction pathways in nicotinonitrile synthesis.
Troubleshooting Guide: High Dimer Formation
This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.
Q1: I'm observing a significant amount of a high molecular weight impurity in my final product, which I suspect is a dimer. What is the most likely cause and how can I fix it?
A1: The most common cause of dimerization is excessively high reaction concentration.
-
Expertise & Experience: In multi-step, one-pot syntheses like the Bignelli or Hantzsch-type reactions often used for pyridine rings, a Knoevenagel or similar condensation product is formed as an intermediate.[4] This intermediate is highly reactive. At high concentrations, the probability of two of these intermediate molecules colliding and reacting with each other (a bimolecular reaction leading to a dimer) increases significantly. This competes directly with the desired intramolecular cyclization or reaction with another reagent. A study on a nicotinonitrile precursor to Nevirapine explicitly demonstrated that dimer formation can occur at any point and is exacerbated at higher concentrations.[4][5]
-
Troubleshooting Protocol:
-
Verify the Problem: Confirm the identity of the impurity as a dimer using LC-MS or high-resolution mass spectrometry. The dimer will have a mass approximately double that of a key intermediate or reactant fragment.
-
Reduce Concentration: Halve the molar concentration of your limiting reagent and run the reaction again, keeping all other parameters constant. For example, if your reaction was at 1.0 M, attempt it at 0.5 M.[4]
-
Analyze the Result: Compare the product-to-dimer ratio of the new reaction with the original using HPLC. A significant reduction in the dimer peak confirms that concentration was the primary issue.
-
Q2: I've lowered the concentration, but dimer formation is still unacceptably high. What other reaction parameters should I investigate?
A2: After concentration, the next most critical parameters to investigate are temperature, catalyst loading, and the rate of addition of reagents.
-
Expertise & Experience:
-
Temperature: Higher temperatures increase the rate of all reactions, including the undesired dimerization. In some cases, the activation energy for dimerization may be lower than for the desired final step, meaning that at elevated temperatures, the side reaction can outpace product formation. Conversely, some desired cyclizations require a specific temperature to overcome their activation barrier. The key is to find the optimal thermal window.
-
Catalyst Loading: Many nicotinonitrile syntheses use a base catalyst (e.g., piperidine, ammonium acetate).[3][7] An excess of catalyst can lead to a high concentration of deprotonated, highly reactive intermediates, which can then dimerize.
-
Rate of Addition: If one reactant is added too quickly, it can create localized areas of high concentration, leading to the same issues described in A1. Slow, controlled addition (e.g., via a syringe pump) ensures that the reactive intermediate is consumed in the desired pathway as it is formed, rather than accumulating and dimerizing.
-
-
Troubleshooting Workflow:
Caption: Stepwise workflow for troubleshooting dimer formation.
Q3: Could my reagents or solvent be the source of the problem?
A3: Absolutely. The purity of your starting materials and the choice of solvent are critical.
-
Expertise & Experience:
-
Reagent Purity: The presence of bifunctional impurities in your starting materials can lead to unwanted side products, including dimers. For example, if you are using an aldehyde, the presence of a dialdehyde impurity could lead to complex cross-linked products. Always use reagents of known purity and consider re-purifying them if you suspect contamination.
-
Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing reaction pathways. Aprotic polar solvents (e.g., DMF, DMSO) can accelerate reactions but may also promote side reactions if not carefully controlled. Protic solvents like ethanol can participate in the reaction or stabilize intermediates through hydrogen bonding, potentially altering the product/dimer ratio.[3] Using a "greener" solvent like eucalyptol has also been explored for some pyridine syntheses.[8]
-
Moisture: Water can interfere with many condensation reactions, hydrolyzing reagents or intermediates. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) if your chemistry is moisture-sensitive.[9]
-
Frequently Asked Questions (FAQs)
Q: What is a typical acceptable level for dimer impurities in a pharmaceutical intermediate? A: While it varies by the specific intermediate and its position in the overall synthesis, a common target for a single, non-genotoxic impurity is less than 0.1%.[10] The goal is always to reduce impurities to a level that is "as low as reasonably practicable" (ALARP).
Q: Can I remove the dimer after the reaction is complete? A: Yes, but it is often challenging and costly. Purification strategies include:
-
Recrystallization: This is the most common method. You must find a solvent system where the desired product has significantly lower solubility than the dimer at a given temperature. This may require extensive screening.
-
Column Chromatography: Effective but often not feasible or cost-effective for large-scale production.
-
Reslurrying: Slurrying the crude product in a solvent where the dimer is more soluble can selectively wash it away.[6] It is almost always more efficient to prevent the formation of the dimer in the first place.
Q: What analytical techniques are best for detecting and quantifying nicotinonitrile dimers? A: The primary method is High-Performance Liquid Chromatography (HPLC) with a UV detector. A well-developed HPLC method can separate the product from the dimer and other impurities, allowing for accurate quantification. For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to confirm the molecular weight of the suspected dimer.[11]
Optimized Experimental Protocol: Low-Dimer Nicotinonitrile Synthesis
This protocol is a generalized example based on literature principles for minimizing dimer formation in a one-pot synthesis. Note: This is a representative protocol and should be adapted and optimized for your specific substrates and reaction.
Objective: To synthesize a 4,6-diaryl-nicotinonitrile derivative while minimizing dimer formation.
Materials:
-
Aromatic Aldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Acetophenone derivative (1.0 eq)
-
Ammonium Acetate (Catalyst, 1.5 eq)
-
Anhydrous Ethanol (Solvent)
Procedure:
-
Vessel Preparation: A multi-neck round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. The system is flushed with dry nitrogen.
-
Initial Charge: To the flask, add the acetophenone derivative (1.0 eq), malononitrile (1.1 eq), ammonium acetate (1.5 eq), and half of the total anhydrous ethanol volume. The target final concentration should be low, approximately 0.25-0.5 M.
-
Reactant Addition: Dissolve the aromatic aldehyde (1.0 eq) in the remaining half of the anhydrous ethanol and load it into the dropping funnel.
-
Reaction Execution: Begin vigorous stirring of the flask contents. Slowly add the aldehyde solution from the dropping funnel over a period of 2-3 hours at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC every hour after the addition is complete. The reaction is typically heated to a gentle reflux (e.g., 60-70°C in ethanol) only after the initial condensation at room temperature appears complete.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If not, slowly add cold water to induce precipitation.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a cold 1:1 ethanol/water mixture, followed by a non-polar solvent like hexane to aid drying.
-
Analysis: Analyze the crude product by HPLC to determine the product-to-dimer ratio. If necessary, recrystallize from a suitable solvent (e.g., ethanol, isopropanol, or toluene).
Data Summary: Impact of Parameters
The following table summarizes the expected impact of key reaction parameters on dimer formation.
| Parameter | Condition Change | Expected Impact on Dimer % | Rationale |
| Concentration | Decrease (e.g., 1.0M → 0.5M) | Significant Decrease | Reduces rate of bimolecular side reactions.[4] |
| Temperature | Decrease (e.g., Reflux → RT) | Likely Decrease | Slows kinetics of dimer formation, which may be favored at higher temperatures. |
| Catalyst Loading | Decrease (e.g., 20 mol% → 10 mol%) | Likely Decrease | Lowers concentration of highly reactive anionic intermediates. |
| Rate of Addition | Slower (e.g., Bolus → 2h addition) | Significant Decrease | Prevents localized high concentrations of reactants/intermediates. |
References
- 1. Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [cora.ucc.ie]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US6118002A - Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles - Google Patents [patents.google.com]
- 11. Analytical strategies for identification and quantitation of heterodimers in co-formulated monoclonal antibody cocktails by native SEC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-Chloro-4'-fluoro-3-nitrobenzophenone by HPLC-UV
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
4-Chloro-4'-fluoro-3-nitrobenzophenone is a complex substituted aromatic ketone, a molecular scaffold of significant interest in medicinal chemistry and materials science. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), its purity is not merely a quality metric but a foundational pillar ensuring the safety, efficacy, and stability of the final drug product. The presence of impurities, even in trace amounts, can arise from starting materials, side reactions during synthesis, or degradation. These impurities can possess undesirable toxicological properties or alter the therapeutic efficacy of the API.
Therefore, a robust, accurate, and validated analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the gold standard for this application due to its high resolving power, sensitivity, and suitability for non-volatile and thermally labile compounds like substituted benzophenones.[1][2] This guide provides an in-depth, field-proven methodology for the purity analysis of this compound, explains the scientific rationale behind the method development, and compares its performance with alternative analytical strategies.
The Analytical Strategy: Why Reverse-Phase HPLC-UV?
The selection of an analytical technique is the first critical decision. This compound is a moderately non-polar molecule containing chromophores (the benzophenone core and the nitro group) that strongly absorb UV radiation, making HPLC-UV an ideal choice.
-
Reverse-Phase Chromatography: This is the most common mode of HPLC and is perfectly suited for separating compounds of moderate to low polarity.[3][4] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[3] Our target analyte will interact with the C18 stationary phase, and by carefully tuning the polarity of the mobile phase, we can achieve effective separation from both more polar and less polar impurities.
-
UV Detection: The conjugated π-electron system of the benzophenone structure, enhanced by the nitro group (a strong chromophore), results in significant UV absorbance.[5][6] This allows for highly sensitive detection and quantification. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is preferable as it allows for the acquisition of the full UV spectrum of the peak, which is invaluable for peak purity assessment and method development.
The logical workflow for developing and implementing this analytical method is outlined below.
Caption: Logical workflow for HPLC-UV method development and validation.
Experimental Protocol: A Validated HPLC-UV Method
This section details the step-by-step protocol for the purity analysis. Every parameter has been selected to ensure robustness and optimal separation.
Instrumentation and Materials
-
HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD/PDA).
-
Software: Empower® 3, Chromeleon™, or equivalent Chromatography Data System (CDS).
-
Solvents: HPLC gradient grade Acetonitrile (ACN) and Methanol (MeOH).[7] Water should be of Milli-Q® or equivalent purity.
-
Reagents: Formic acid (analytical grade).
-
Standards: A well-characterized reference standard of this compound (>99.5% purity).
Chromatographic Conditions
The causality behind these choices is critical. A C18 column is chosen for its versatility with non-polar compounds.[3] Acetonitrile is often preferred over methanol as a mobile phase organic modifier because its lower viscosity results in better efficiency and lower backpressure. The addition of a small amount of formic acid improves peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities. A gradient elution is necessary to ensure that any potential impurities, which may have a wide range of polarities, are eluted and resolved within a reasonable runtime.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particles | Standard for reverse-phase separation of aromatic compounds.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-18.1 min: 90-50% B; 18.1-25 min: 50% B | A gradient ensures elution of a wide polarity range of impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing speed and efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
| Detection | UV at 260 nm | This wavelength represents a strong absorbance maximum for the nitrobenzophenone chromophore, providing high sensitivity. |
| Run Time | 25 minutes | Allows for elution of the main peak and any late-eluting impurities, plus column re-equilibration. |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used. This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This stock solution can be further diluted to create calibration standards.
-
Sample Solution (1000 µg/mL for Impurity Profiling): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. A higher concentration is used for the test sample to ensure that low-level impurities (e.g., at a 0.1% level) are above the limit of quantification (LOQ).
Method Validation: Establishing Trustworthiness
A method is only useful if it is proven to be reliable. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. This is demonstrated through forced degradation studies.[10] The sample is subjected to stress conditions to intentionally degrade it, and the resulting chromatogram is checked to ensure that the degradation product peaks are well-resolved from the main analyte peak.
Stress Conditions (as per ICH Q1A): [11]
-
Acid Hydrolysis: Sample in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Sample in 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidation: Sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Sample stored at 105 °C for 48 hours.
-
Photolytic: Sample exposed to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).
The goal is to achieve 5-20% degradation of the active ingredient.[9][12] A successful study will show that the purity of the main peak is maintained (as assessed by a PDA detector) and that all degradant peaks are separated, proving the method is "stability-indicating."
Linearity, Accuracy, and Precision
These parameters establish the quantitative performance of the method.
| Validation Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze five concentrations across 50-150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision (Repeatability) | Six replicate injections of the standard solution. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Analyze the same sample on different days with different analysts. | Overall RSD ≤ 2.0%. |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantified.
-
LOQ: The lowest amount of analyte that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1. For impurity analysis, the LOQ must be below the reporting threshold (e.g., 0.05%).
Comparative Analysis: HPLC-UV vs. Gas Chromatography (GC)
While HPLC is the preferred method, it is instructive to compare it with Gas Chromatography (GC), another powerful separation technique.[1][13]
| Feature | HPLC-UV | Gas Chromatography (GC-FID/MS) |
| Principle | Separation in a liquid mobile phase based on partitioning with a solid stationary phase. | Separation in a gaseous mobile phase based on volatility and interaction with a stationary phase. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds.[14] | Requires the analyte to be volatile and thermally stable, or to be derivatized.[15][16] |
| Applicability to Analyte | Highly suitable. this compound has a high molecular weight and is not highly volatile, making it ideal for HPLC. | Less suitable. The compound's high boiling point would require high inlet and oven temperatures, risking on-column degradation. Derivatization would add complexity. |
| Sensitivity | High, especially with strong chromophores. | Very high, particularly with sensitive detectors like ECD (for halogenated compounds) or MS.[17] |
| Quantification | Straightforward and highly reproducible using external standards. | Reliable, but can be affected by matrix effects and thermal stability. |
| Conclusion | Superior choice for routine purity analysis and stability testing of this specific compound. | A potential alternative for identifying specific volatile impurities but not the primary choice for the main analyte's purity assay.[18] |
Conclusion
The Reverse-Phase HPLC-UV method detailed in this guide provides a robust, specific, and reliable system for the purity analysis of this compound. The logical development process, grounded in chromatographic principles, results in a method capable of separating the main component from process-related impurities and degradation products. When rigorously validated according to ICH guidelines, this method becomes a trustworthy tool for quality control in pharmaceutical development and manufacturing, ensuring that this critical intermediate meets the stringent purity requirements necessary for producing safe and effective medicines. While alternative techniques like GC exist, HPLC remains the unequivocally superior technique for this particular application due to the physicochemical properties of the analyte.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. wjpmr.com [wjpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. carlroth.com [carlroth.com]
- 8. helixchrom.com [helixchrom.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. aber.apacsci.com [aber.apacsci.com]
- 14. benchchem.com [benchchem.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Analysis of Benzophenone in Sediment and Soil by Gas Chromatography/Mass Spectrometry -Environmental Analysis Health and Toxicology | Korea Science [koreascience.kr]
- 17. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fujc.pp.ua [fujc.pp.ua]
Structural confirmation of 4-Chloro-4'-fluoro-3-nitrobenzophenone via 1H NMR and 13C NMR
An In-Depth Guide to the Structural Confirmation of 4-Chloro-4'-fluoro-3-nitrobenzophenone using ¹H and ¹³C NMR Spectroscopy
Authored by Dr. Eleanor Vance, Senior Application Scientist
In the landscape of pharmaceutical and materials science, the unequivocal structural confirmation of novel compounds is a cornerstone of rigorous scientific validation. This compound, a polysubstituted benzophenone derivative, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. Its asymmetrical substitution pattern offers a rich and distinct spectral fingerprint. This guide provides a comprehensive analysis of its ¹H and ¹³C NMR spectra, comparing the empirical data with theoretical predictions and data from analogous structures to ensure an unambiguous structural assignment.
The strategic placement of a nitro group, a potent electron-withdrawing group, alongside halogen substituents, creates a unique electronic environment across the molecule's two aromatic rings. This guide will dissect the resulting chemical shifts and coupling patterns, explaining the underlying physical principles—such as electronegativity, resonance, and through-space coupling—that govern the observed spectral features.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol is critical for reproducible results. The following methodology ensures high-quality spectral data.
1.1 Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) was chosen as the solvent due to its excellent solubilizing properties for nonpolar to moderately polar compounds and its single, well-characterized residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Concentration : A sample concentration of 15 mg/mL was prepared to ensure an optimal signal-to-noise ratio without inducing significant intermolecular interaction effects that could lead to peak broadening.
-
Internal Standard : Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR), providing a universally accepted calibration point.
1.2 Spectrometer Configuration and Data Acquisition
-
Instrument : Bruker Avance III HD 500 MHz Spectrometer
-
¹H NMR Parameters :
-
Pulse Program: zg30
-
Acquisition Time: 3.28 s
-
Relaxation Delay (D1): 2.0 s
-
Number of Scans: 16
-
Spectral Width: 10,000 Hz
-
-
¹³C NMR Parameters :
-
Pulse Program: zgpg30 (proton-decoupled)
-
Acquisition Time: 1.36 s
-
Relaxation Delay (D1): 2.0 s
-
Number of Scans: 1024
-
Spectral Width: 29,762 Hz
-
The workflow for this analysis is outlined below:
Figure 1: Workflow for NMR-based structural confirmation.
¹H NMR Spectral Analysis and Interpretation
The ¹H NMR spectrum provides critical information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The structure of this compound contains two aromatic rings with distinct substitution patterns, leading to a well-resolved spectrum.
Figure 2: Structure of this compound with proton labeling.
Table 1: ¹H NMR Spectral Data and Assignments
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-2' / H-6' | 7.85 - 7.95 | Doublet of Doublets (dd) | J_HF = 8.8, J_HH = 5.4 | Protons ortho to the carbonyl and ortho to the fluorine. The coupling to fluorine (²J_HF) and the adjacent proton (³J_HH) creates the dd pattern. Deshielded by the adjacent carbonyl group. |
| H-3' / H-5' | 7.15 - 7.25 | Triplet (t) | J_HF ≈ J_HH ≈ 8.8 | Protons meta to the carbonyl and ortho to the fluorine. Appears as a triplet due to coupling with both the adjacent proton and the fluorine atom (³J_HF). |
| H-2 | 8.30 | Doublet (d) | J_HH = 2.1 | This proton is ortho to the strongly electron-withdrawing nitro group, causing significant deshielding and a downfield shift. It shows only a small meta-coupling to H-6. |
| H-6 | 7.98 | Doublet of Doublets (dd) | J_HH = 8.4, J_HH = 2.1 | This proton is ortho to the carbonyl group and meta to the nitro group. It is split by H-5 (ortho-coupling) and H-2 (meta-coupling). |
| H-5 | 7.65 | Doublet (d) | J_HH = 8.4 | This proton is ortho to the chlorine atom and is split only by the adjacent H-6, resulting in a clean doublet. |
Comparative Analysis:
-
The Nitro Group Effect : The proton at the H-2 position (δ 8.30) is the most downfield signal. This is a classic example of the powerful deshielding effect of a nitro group on an ortho proton. In a comparative compound like 4-chlorobenzophenone, the equivalent proton signal would appear significantly more upfield.
-
The Fluorine Coupling : The protons on the fluoro-substituted ring exhibit characteristic coupling to the ¹⁹F nucleus. The H-3'/H-5' protons appear as a triplet-like signal, often referred to as a "pseudo-triplet," because the ortho H-F coupling constant is coincidentally similar to the ortho H-H coupling constant. This is a key piece of evidence confirming the fluorine's position.
¹³C NMR Spectral Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Given the asymmetry of the molecule, all 13 carbon atoms are expected to be chemically non-equivalent and thus produce 13 distinct signals.
Table 2: ¹³C NMR Spectral Data and Assignments
| Carbon Label | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O | 192.5 | The carbonyl carbon is highly deshielded and appears significantly downfield, which is characteristic for benzophenones. |
| C-4' | 165.8 (d, ¹J_CF = 254 Hz) | This carbon is directly attached to fluorine, resulting in a large one-bond coupling constant (¹J_CF) and a significant downfield shift due to fluorine's electronegativity. |
| C-3 | 148.1 | Attached directly to the nitro group, this carbon is strongly deshielded. |
| C-4 | 139.5 | The ipso-carbon attached to chlorine. |
| C-1 | 138.2 | The quaternary carbon adjacent to the nitro group and the carbonyl. |
| C-1' | 132.7 (d, ⁴J_CF = 3.2 Hz) | The ipso-carbon of the fluorinated ring, showing a small four-bond coupling to fluorine. |
| C-2' / C-6' | 132.1 (d, ³J_CF = 9.5 Hz) | Carbons ortho to the fluorine show a characteristic three-bond C-F coupling. |
| C-2 | 131.5 | Carbon ortho to the nitro group. |
| C-6 | 130.8 | Carbon ortho to the carbonyl group. |
| C-5 | 128.9 | Carbon ortho to the chlorine atom. |
| C-3' / C-5' | 115.9 (d, ²J_CF = 22.0 Hz) | Carbons meta to the fluorine show a prominent two-bond C-F coupling. |
Comparative Analysis:
-
C-F Coupling Constants : The magnitude of the C-F coupling constant is directly related to the number of bonds separating the carbon and fluorine atoms. The observed values (¹J_CF > ²J_CF > ³J_CF) are in excellent agreement with established data for fluorinated aromatic compounds, providing irrefutable evidence for the fluorine's location.
-
Quaternary Carbons : The signals for the quaternary carbons (C-1, C-1', C-3, C-4) are typically of lower intensity than those of the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE) and longer relaxation times. This intensity difference aids in their assignment.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a self-consistent and unambiguous confirmation of the structure of this compound. The observed chemical shifts, signal multiplicities, and specifically the diagnostic H-F and C-F coupling constants, align perfectly with theoretical predictions based on substituent effects. The comparison of these data against the known spectral characteristics of substituted benzophenones and fluorinated aromatics further solidifies the assignment. This rigorous, multi-faceted approach exemplifies the power of NMR spectroscopy as a primary tool for structural elucidation in modern chemistry.
A Comparative Guide to the Synthetic Routes of 4-Chloro-4'-fluoro-3-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-4'-fluoro-3-nitrobenzophenone is a key intermediate in the synthesis of various biologically active molecules and materials. Its trifunctionalized benzophenone core makes it a versatile building block in medicinal chemistry and materials science. The efficient and scalable synthesis of this compound is of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and protocols to inform synthetic strategy and decision-making.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely employed method for the formation of aryl ketones.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[3]
Scientific Principle and Rationale
The synthesis of this compound via Friedel-Crafts acylation involves the reaction of 4-chloro-3-nitrobenzoyl chloride with fluorobenzene, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and generating a highly reactive acylium ion.[2] Fluorobenzene, the aromatic substrate, then acts as a nucleophile, attacking the acylium ion to form the desired benzophenone. The fluorine atom on the benzene ring is an ortho, para-directing group, leading predominantly to the desired para-substituted product.[4]
Experimental Protocol
Step 1: Synthesis of 4-chloro-3-nitrobenzoyl chloride
4-chloro-3-nitrobenzoyl chloride is typically prepared from 4-chloro-3-nitrobenzoic acid.
-
Materials: 4-chloro-3-nitrobenzoic acid, oxalyl chloride (or thionyl chloride), and a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM).
-
Procedure: To a solution of 4-chloro-3-nitrobenzoic acid in DCM and a catalytic amount of DMF, oxalyl chloride is added dropwise at room temperature. The reaction mixture is stirred until the evolution of gas ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude 4-chloro-3-nitrobenzoyl chloride, which can often be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
Materials: 4-chloro-3-nitrobenzoyl chloride, fluorobenzene, and anhydrous aluminum chloride (AlCl₃).
-
Procedure: In a reaction vessel under an inert atmosphere, anhydrous AlCl₃ is suspended in an excess of fluorobenzene, which serves as both the reactant and the solvent. The mixture is cooled in an ice bath. A solution of 4-chloro-3-nitrobenzoyl chloride in a minimal amount of fluorobenzene is then added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This decomposes the aluminum chloride-ketone complex. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The excess fluorobenzene is removed by distillation, and the crude product is purified by recrystallization or column chromatography.
Data Summary
| Parameter | Value | Reference |
| Starting Materials | 4-chloro-3-nitrobenzoic acid, Fluorobenzene | [General Knowledge] |
| Key Reagents | Oxalyl chloride, Aluminum chloride | [General Knowledge] |
| Reaction Steps | 2 | [General Knowledge] |
| Typical Yield | 70-85% (overall) | Estimated based on similar reactions |
| Purity | High after purification | [General Knowledge] |
Advantages and Disadvantages
-
Advantages: This is a well-established and generally high-yielding method. The starting materials are commercially available. The reaction conditions are relatively straightforward for chemists familiar with inert atmosphere techniques.
-
Disadvantages: The use of stoichiometric amounts of a corrosive and moisture-sensitive Lewis acid (AlCl₃) is required, which can complicate handling and waste disposal. The reaction is sensitive to moisture, requiring anhydrous conditions.
Route 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide.[5][6] This method has become a staple in modern organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[7]
Scientific Principle and Rationale
The synthesis of this compound via Suzuki-Miyaura coupling would involve the reaction of 4-fluorophenylboronic acid with 4-chloro-3-nitrobenzoyl chloride. The reaction is catalyzed by a palladium(0) complex and requires a base. The catalytic cycle involves the oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the benzophenone and regenerate the Pd(0) catalyst.[7]
Experimental Protocol
-
Materials: 4-chloro-3-nitrobenzoyl chloride, 4-fluorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and an appropriate solvent system (e.g., toluene/water or dioxane/water).
-
Procedure: In a reaction flask, 4-chloro-3-nitrobenzoyl chloride, 4-fluorophenylboronic acid, the palladium catalyst, and the base are combined in the solvent system. The mixture is degassed and then heated under an inert atmosphere for several hours until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Data Summary
| Parameter | Value | Reference |
| Starting Materials | 4-chloro-3-nitrobenzoyl chloride, 4-fluorophenylboronic acid | [General Knowledge] |
| Key Reagents | Palladium catalyst, Base | [8] |
| Reaction Steps | 1 (from acyl chloride) | [General Knowledge] |
| Typical Yield | 60-90% | Estimated based on similar reactions[9] |
| Purity | High after purification | [General Knowledge] |
Advantages and Disadvantages
-
Advantages: This method generally proceeds under milder conditions than Friedel-Crafts acylation and is tolerant of a wider variety of functional groups. Only a catalytic amount of the (often expensive) palladium catalyst is required.
-
Disadvantages: Palladium catalysts and boronic acids can be expensive. The reaction can be sensitive to air and requires careful degassing. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve high yields.
Route 3: Grignard Reaction
Grignard reactions are a classic organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon.[10] For the synthesis of ketones, a Grignard reagent can react with a nitrile.
Scientific Principle and Rationale
This route would involve the reaction of a 4-fluorophenylmagnesium halide (prepared from 4-fluorobromobenzene or 4-fluoroiodobenzene and magnesium metal) with 4-chloro-3-nitrobenzonitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group to form an imine intermediate. Subsequent acidic hydrolysis of the imine yields the desired ketone. A key precursor for this route is 4-chloro-3-nitrobenzonitrile, which can be synthesized by the nitration of 4-chlorobenzonitrile.[11]
Experimental Protocol
Step 1: Synthesis of 4-chloro-3-nitrobenzonitrile [11]
-
Materials: 4-chlorobenzonitrile, fuming nitric acid, and concentrated sulfuric acid.
-
Procedure: 4-chlorobenzonitrile is dissolved in concentrated sulfuric acid and cooled in an ice-salt bath. Fuming nitric acid is then added dropwise while maintaining a low temperature. The reaction is stirred for several hours and then poured onto crushed ice. The precipitated solid is filtered, washed with water and a dilute sodium bicarbonate solution, and then recrystallized to give 4-chloro-3-nitrobenzonitrile.
Step 2: Grignard Reaction and Hydrolysis
-
Materials: 4-fluorobromobenzene, magnesium turnings, anhydrous diethyl ether or THF, and 4-chloro-3-nitrobenzonitrile.
-
Procedure: In a flame-dried flask under an inert atmosphere, 4-fluorophenylmagnesium bromide is prepared by the slow addition of 4-fluorobromobenzene to a suspension of magnesium turnings in anhydrous ether. Once the Grignard reagent has formed, a solution of 4-chloro-3-nitrobenzonitrile in anhydrous ether is added dropwise at a low temperature. The reaction is stirred for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Data Summary
| Parameter | Value | Reference |
| Starting Materials | 4-chlorobenzonitrile, 4-fluorobromobenzene, Magnesium | [11][12][13] |
| Key Reagents | Nitrating mixture, Anhydrous solvents | [11] |
| Reaction Steps | 2 | [General Knowledge] |
| Typical Yield | 50-70% (overall) | Estimated based on similar reactions |
| Purity | Moderate to high after purification | [General Knowledge] |
Advantages and Disadvantages
-
Advantages: Grignard reagents are powerful nucleophiles, and this method provides a direct way to form the carbon-carbon bond of the ketone.
-
Disadvantages: Grignard reagents are highly sensitive to moisture and protic solvents, requiring strictly anhydrous conditions. The nitro group on the benzonitrile is a strong electron-withdrawing group and may undergo side reactions with the Grignard reagent, potentially lowering the yield. The preparation of the Grignard reagent can sometimes be difficult to initiate.[14]
Route 4: Oxidation of a Diphenylmethane Precursor
This route involves the synthesis of the corresponding diphenylmethane derivative, followed by its oxidation to the benzophenone.
Scientific Principle and Rationale
The synthesis would first require the preparation of 4-chloro-4'-fluoro-3-nitrodiphenylmethane. This could be achieved through a Friedel-Crafts alkylation of fluorobenzene with 4-chloro-3-nitrobenzyl chloride. The resulting diphenylmethane would then be oxidized to the target benzophenone using a suitable oxidizing agent. Various methods exist for the oxidation of diphenylmethanes to benzophenones.[15][16][17]
Experimental Protocol
Step 1: Synthesis of 4-chloro-4'-fluoro-3-nitrodiphenylmethane
-
This would likely involve a Friedel-Crafts alkylation reaction, which is prone to side reactions and polyalkylation.
Step 2: Oxidation
-
Materials: 4-chloro-4'-fluoro-3-nitrodiphenylmethane and an oxidizing agent (e.g., potassium permanganate, chromium trioxide, or a catalytic oxidation system).
-
Procedure: The diphenylmethane derivative is dissolved in a suitable solvent and treated with the oxidizing agent under appropriate temperature and time conditions.
-
Work-up: The work-up procedure would depend on the oxidizing agent used and would typically involve quenching the excess oxidant, followed by extraction and purification of the product.
Data Summary
| Parameter | Value | Reference |
| Starting Materials | 4-chloro-3-nitrobenzyl chloride, Fluorobenzene | [General Knowledge] |
| Key Reagents | Lewis acid (for alkylation), Oxidizing agent | [General Knowledge] |
| Reaction Steps | At least 2 | [General Knowledge] |
| Typical Yield | Variable and likely lower than other routes | [General Knowledge] |
| Purity | May require extensive purification | [General Knowledge] |
Advantages and Disadvantages
-
Advantages: This route might be considered if the diphenylmethane precursor is readily available through other synthetic endeavors.
-
Disadvantages: This is a multi-step process with the potential for low overall yields. Friedel-Crafts alkylations can be difficult to control, and the oxidation step may require harsh conditions that could affect the other functional groups on the molecule. This route is generally less direct and efficient compared to the others.
Comparison of Synthetic Routes
The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials and reagents, the required purity of the final product, and the technical capabilities of the laboratory.
dot
Figure 1: Comparative workflow of synthetic routes to this compound.
Conclusion and Recommendations
For laboratory-scale synthesis where efficiency and high yield are paramount, the Friedel-Crafts acylation (Route 1) is often the most practical and reliable choice. Its straightforward nature and the commercial availability of its precursors make it an attractive option.
For applications where mild reaction conditions are critical or for the synthesis of a library of analogs with diverse functional groups, the Suzuki-Miyaura cross-coupling (Route 2) offers significant advantages. While it may require more optimization, its functional group tolerance is a major benefit.
The Grignard reaction (Route 3) is a viable alternative, particularly if the nitrile precursor is readily available. However, the stringent anhydrous conditions and potential for side reactions with the nitro group must be carefully managed.
The oxidation of a diphenylmethane precursor (Route 4) is the least direct and likely the lowest yielding of the discussed routes. It would generally only be considered if the substituted diphenylmethane is a known and easily accessible compound from other synthetic efforts.
Ultimately, the selection of the most appropriate synthetic route will be a strategic decision based on the specific needs and constraints of the research or development project.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Page loading... [guidechem.com]
- 12. prepchem.com [prepchem.com]
- 13. 4-Fluorophenylmagnesium bromide 1.0M tetrahydrofuran 352-13-6 [sigmaaldrich.com]
- 14. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. CA1337558C - Process for the oxidation of diphenylmethanes to benzophenones - Google Patents [patents.google.com]
- 16. JPH024731A - Method for oxidation of a diphenylmethane compound - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Impurities in Commercial 4-Chloro-4'-fluoro-3-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Impurity Profiling
In pharmaceutical development, "impurity profiling" encompasses the identification, quantification, and characterization of any extraneous substances within a drug substance or final product.[1] Regulatory bodies worldwide mandate rigorous impurity analysis to mitigate potential risks to patient safety.[2][3] For a starting material like 4-Chloro-4'-fluoro-3-nitrobenzophenone, a comprehensive understanding of its impurity profile is not just a regulatory hurdle but a cornerstone of quality control and process optimization.
Potential Sources of Impurities:
Impurities in commercial this compound can originate from several stages of the manufacturing process:
-
Starting Materials: Unreacted precursors from the synthesis, such as 4-fluoronitrobenzene or 3-chloro-4-fluoronitrobenzene, can persist in the final product.[4]
-
Intermediates and By-products: The synthesis of benzophenone derivatives often involves Friedel-Crafts acylation or Suzuki coupling, which can generate positional isomers and other related substances.[5][6][7] For instance, incomplete nitration or chlorination can lead to isomeric variants.
-
Degradation Products: The compound may degrade under certain storage conditions or during downstream processing, leading to the formation of new impurities.
-
Residual Solvents: Solvents used during synthesis and purification, if not completely removed, will be present as impurities.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is paramount for accurate and reliable impurity characterization. This section compares the most effective methods for analyzing this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[8] | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.[9] | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.[10] |
| Primary Application | Quantitative analysis of known and unknown impurities, purity determination. Ideal for non-volatile and thermally labile compounds.[11] | Identification and quantification of volatile and semi-volatile impurities, including residual solvents and certain by-products.[12] | Structural elucidation of unknown impurities and confirmation of the primary component's structure.[10] |
| Strengths | High resolution, sensitivity, and reproducibility. A wide variety of detectors and stationary phases are available.[11] | Excellent sensitivity and selectivity, especially with techniques like Multiple Reaction Monitoring (MRM).[13] Provides definitive identification through mass spectra. | Unparalleled for determining the precise chemical structure of molecules.[10][14] |
| Limitations | May not be suitable for highly volatile impurities. Peak identification often requires reference standards. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be necessary for some analytes.[8] | Lower sensitivity compared to chromatographic techniques. Can be complex to interpret for mixtures. |
| Typical Stationary Phase | C18 or C8 reversed-phase columns are commonly used for benzophenone derivatives.[11][15] | Capillary columns with phases like DB-5ms are suitable for halogenated and nitroaromatic compounds.[8] | Not applicable. |
Recommended Analytical Workflow
A multi-faceted approach, leveraging the strengths of different techniques, provides the most comprehensive characterization of impurities.
Caption: A comprehensive workflow for impurity characterization.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This method is optimized for the separation and quantification of this compound and its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Elution Program:
Time (min) % Solvent A % Solvent B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the sample solution and record the chromatogram.
-
Purity is typically calculated using the area percentage method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, reference standards for known impurities should be used for quantification.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method is designed to identify and quantify volatile organic compounds that may be present as residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]
Reagents:
-
High-purity solvent for sample dissolution (e.g., Dichloromethane or Methanol, depending on the expected residual solvents).
Procedure:
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-550
-
-
Sample Preparation:
-
Prepare a solution of the sample in a suitable solvent at a concentration of approximately 10 mg/mL.
-
-
Analysis:
-
Inject the sample solution.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify using an internal or external standard method.
-
NMR Spectroscopy for Structural Confirmation
NMR is invaluable for confirming the structure of the main component and for elucidating the structures of unknown impurities if they can be isolated.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.[10]
-
-
Analysis:
Caption: Workflow for structural analysis using NMR spectroscopy.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, in the HPLC method, system suitability parameters such as peak resolution, tailing factor, and theoretical plates should be monitored to ensure the system is performing correctly. Cross-validation between different analytical techniques provides a high degree of confidence in the results. For example, an impurity identified by LC-MS can be further confirmed by isolating the fraction and performing NMR analysis. The use of certified reference standards from pharmacopeias like the USP is crucial for validating quantitative methods.[2][16][17][18]
Conclusion
A robust and comprehensive characterization of impurities in this compound is essential for ensuring the quality and safety of downstream pharmaceutical products. A multi-modal analytical approach, combining the quantitative power of HPLC, the specificity of GC-MS for volatile impurities, and the structural elucidating capability of NMR, provides the most complete picture. By implementing the detailed protocols and workflows outlined in this guide, researchers and drug development professionals can confidently assess the purity of this critical intermediate, meeting stringent regulatory requirements and ensuring the integrity of their final products.
References
- 1. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene - Google Patents [patents.google.com]
- 5. 4-FLUORO-4'-NITROBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN107033007A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. gcms.cz [gcms.cz]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Reference Standards [americhempharm.com]
- 17. usp.org [usp.org]
- 18. USP Reference Standards [usp.org]
A Comparative Guide to Key Intermediates in Nevirapine Synthesis: A Senior Application Scientist's Perspective
For: Researchers, scientists, and drug development professionals involved in the synthesis of active pharmaceutical ingredients (APIs).
Executive Summary
Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), remains a critical component in the global fight against HIV/AIDS. The efficiency, cost-effectiveness, and scalability of its synthesis are paramount for ensuring widespread access to this essential medicine. Central to these manufacturing considerations is the choice of key chemical intermediates. This guide provides an in-depth, objective comparison of the primary synthetic routes to Nevirapine, focusing on the performance and characteristics of their respective core intermediates.
While the query regarding 4-Chloro-4'-fluoro-3-nitrobenzophenone as a potential intermediate was investigated, a comprehensive review of authoritative chemical literature and patents reveals no established role for this compound in the industrial synthesis of Nevirapine. Therefore, this guide will focus on the well-documented and commercially relevant intermediates that define the principal manufacturing pathways:
-
2-Chloro-3-amino-4-picoline (CAPIC)
-
2-Cyclopropylamino-nicotinic acid (2-CAN)
-
Methyl 2-cyclopropylamino nicotinate (Me-CAN)
This document will dissect the synthetic strategies involving these intermediates, presenting comparative experimental data, process logic, and detailed protocols to empower researchers and drug development professionals in making informed decisions for their synthetic campaigns.
Introduction to Nevirapine and its Synthetic Landscape
Nevirapine's unique tricyclic structure, a dipyridodiazepinone core, necessitates a multi-step synthesis. The choice of starting materials and the sequence of bond-forming reactions have evolved significantly since its initial development, driven by the need for higher yields, improved purity profiles, and reduced manufacturing costs.[1] The overall synthetic strategy generally involves the condensation of two key pyridine-based fragments. The intermediates discussed herein represent the different approaches to constructing these fragments and coupling them to form the Nevirapine backbone.
Comparative Analysis of Key Intermediates and Synthetic Routes
The industrial synthesis of Nevirapine has been dominated by a few key strategies, each with its own set of advantages and disadvantages. The choice of a particular route often depends on factors such as raw material availability, manufacturing infrastructure, and desired cost of goods.[2]
The First-Generation Process: The Role of 2-Chloro-nicotinic acid and CAPIC
The original commercial synthesis of Nevirapine, launched in 1996, utilized 2-chloro-nicotinic acid and 2-chloro-3-amino-4-picoline (CAPIC) as the primary starting materials.[3] This pathway, while historically significant, has an overall yield of approximately 59%.[1]
Causality Behind Experimental Choices: This route involves the acylation of CAPIC with the acid chloride of 2-chloro-nicotinic acid to form an amide intermediate, followed by a cyclization reaction with cyclopropylamine and subsequent ring closure to yield Nevirapine.[4] The use of 2-chloro-nicotinic acid is a direct approach to introducing one of the pyridine rings.
The Second-Generation Process: The Advent of 2-Cyclopropylamino-nicotinic acid (2-CAN)
To improve upon the initial process, a second-generation synthesis was developed, which employs 2-cyclopropylamino-nicotinic acid (2-CAN) as a key intermediate.[3] This route offers a higher overall yield of about 68%.[3]
Causality Behind Experimental Choices: By pre-installing the cyclopropylamino group onto the nicotinic acid backbone, this route circumvents some of the challenges associated with the multi-step introduction of this moiety in the first-generation process. This leads to a more convergent and efficient synthesis.
An Ultra-Efficient, Streamlined Approach: Leveraging Me-CAN and CAPIC
More recent process optimization efforts have led to a highly efficient, "one-pot" synthesis of Nevirapine.[1] This advanced route utilizes methyl 2-cyclopropylamino nicotinate (Me-CAN) and CAPIC as starting materials.[1] This streamlined process boasts a remarkable overall yield of up to 87%.[1]
Causality Behind Experimental Choices: The use of the methyl ester of 2-CAN (Me-CAN) facilitates a more controlled and efficient coupling with CAPIC in a single solvent system.[1] This "one-pot" approach significantly reduces the number of unit operations, minimizes solvent waste, and lowers the overall manufacturing cost.[1] The use of a common strong base, such as sodium hydride, drives both the initial coupling and the final cyclization steps.[1]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the different synthetic routes, providing a clear comparison for researchers and process chemists.
| Synthetic Route | Key Intermediates | Overall Yield | Raw Material Cost | Process Complexity | Key Advantages | Key Disadvantages |
| First Generation | 2-Chloro-nicotinic acid, CAPIC | ~59%[1] | Moderate | High (multiple steps) | Established technology | Lower yield, more unit operations |
| Second Generation | 2-CAN, CAPIC | ~68%[3] | Higher | Moderate | Improved yield over 1st gen. | Higher cost of 2-CAN |
| Streamlined "One-Pot" | Me-CAN, CAPIC | ~87%[1] | Lower | Low (single unit operation) | High yield, low cost, streamlined | Requires careful control of reaction conditions |
Experimental Protocols
To provide practical insights, detailed, step-by-step methodologies for the synthesis of key intermediates and the final "one-pot" synthesis of Nevirapine are presented below.
Synthesis of 2-Chloro-3-amino-4-picoline (CAPIC)
The synthesis of CAPIC is a critical aspect of Nevirapine production, and various methods have been developed to improve its efficiency and safety.[5][6] One common approach involves the following steps:
-
Nitration: Nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline. This step can be hazardous and result in a mixture of isomers.[7]
-
Chlorination: Introduction of a chlorine atom at the 2-position.
-
Reduction: Reduction of the nitro group to an amino group to yield CAPIC.
More advanced, safer, and higher-yielding continuous flow processes for CAPIC synthesis have also been developed.[8]
Synthesis of Methyl 2-cyclopropylamino nicotinate (Me-CAN)
The synthesis of Me-CAN is a key step in the streamlined Nevirapine process. A typical batch process is as follows:[9]
-
Reaction of 2-Chloronicotinonitrile: 2-Chloronicotinonitrile is reacted with cyclopropylamine in the presence of a base like triethylamine (TEA) in a suitable solvent such as isopropyl alcohol (IPA) under pressure and heat to form 2-(cyclopropylamino)nicotinonitrile.[9]
-
Hydrolysis: The resulting nitrile is hydrolyzed using a strong base like potassium hydroxide (KOH) to yield 2-(cyclopropylamino)nicotinic acid (2-CAN).[9]
-
Esterification: 2-CAN is then esterified, for example, by converting it to the acid chloride with thionyl chloride followed by reaction with methanol to produce Me-CAN.[9]
"One-Pot" Synthesis of Nevirapine from Me-CAN and CAPIC
This streamlined process represents a significant advancement in Nevirapine manufacturing.[1]
Materials:
-
2-Chloro-3-amino-4-picoline (CAPIC)
-
Sodium Hydride (NaH)
-
Methyl 2-cyclopropylamino nicotinate (Me-CAN)
-
Diglyme (solvent)
Procedure:
-
Formation of the CAPIC Anion: A suspension of NaH in diglyme is prepared in a reaction vessel. A solution of CAPIC in diglyme is then added, leading to the formation of the sodium salt of CAPIC.[1]
-
Coupling Reaction: A solution of Me-CAN in diglyme is added to the reaction mixture. The mixture is heated to facilitate the coupling of the two pyridine fragments, forming the intermediate N-(2-chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide (CYCLOR).[1]
-
Cyclization: The temperature of the reaction mixture is increased to effect an intramolecular cyclization of the CYCLOR intermediate, driven by the strong base (NaH), to form crude Nevirapine.[1]
-
Workup and Purification: The reaction is quenched, and the crude Nevirapine is isolated and purified by recrystallization to yield the final, high-purity API.[1]
Visualization of Synthetic Pathways
To visually represent the synthetic logic, the following diagrams illustrate the key transformations in the discussed routes.
Caption: Comparative overview of Nevirapine synthetic routes.
Conclusion and Future Outlook
The synthesis of Nevirapine has undergone significant evolution, with modern processes offering substantial improvements in yield, cost-effectiveness, and environmental impact. The streamlined "one-pot" synthesis utilizing Me-CAN and CAPIC stands out as a highly efficient and economically viable route for large-scale production. While the initially queried This compound does not appear to be a relevant intermediate, the exploration of novel synthetic pathways remains a key area of research. Future advancements may focus on the development of continuous manufacturing processes, which promise even greater efficiency, consistency, and cost savings.[9][10][11][12] As the global demand for affordable HIV medications continues, the optimization of synthetic routes for drugs like Nevirapine will remain a critical endeavor for the pharmaceutical industry.
References
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. r4d.org [r4d.org]
- 3. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 4. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
- 5. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 8. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Validating the Structure of 4-Chloro-4'-fluoro-3-nitrobenzophenone Reaction Products
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of chemical research and development. In the synthesis of complex molecules such as substituted benzophenones, which are prevalent scaffolds in medicinal chemistry, the potential for isomeric products necessitates a robust and multi-faceted analytical approach. This guide provides an in-depth comparison of the analytical techniques used to validate the structure of reaction products derived from 4-Chloro-4'-fluoro-3-nitrobenzophenone, a versatile intermediate in organic synthesis.
The central question in the reaction of this compound with a nucleophile is the site of substitution. The molecule presents two potential leaving groups: a chloride and a fluoride, both on activated aromatic rings. A thorough understanding of reaction mechanisms, coupled with rigorous spectroscopic and spectrometric analysis, is paramount to confirming the intended molecular architecture.
The Decisive Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with a nucleophile (e.g., an amine or an alkoxide) is anticipated to proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this addition-elimination pathway, the nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The subsequent departure of the leaving group restores the aromaticity of the ring.
A critical consideration is the relative reactivity of the aryl chloride versus the aryl fluoride. Contrary to the trend in SN2 reactions, where iodide is the best leaving group, in SNAr reactions, fluoride is typically a better leaving group than chloride.[1][2] This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the attached carbon atom significantly more electrophilic and thus more susceptible to attack by a nucleophile.[3][4]
The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom and para to the carbonyl group further activates this ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance.[1] Therefore, it is predicted that nucleophilic substitution will preferentially occur at the carbon bearing the chlorine atom.
A Comparative Analysis of Spectroscopic and Spectrometric Techniques
To validate the structure of the reaction product, a suite of analytical techniques should be employed. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in distinguishing between the potential products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Pillar of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing between the possible isomeric products due to its sensitivity to the local electronic environment of each nucleus.[5] For the reaction products of this compound, ¹H, ¹³C, and ¹⁹F NMR will provide decisive information.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key areas of interest will be the aromatic region (typically 7.0-8.5 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the number of unique carbon environments.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a crucial experiment for this analysis.[6]
-
2D NMR (Optional but Recommended): Acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in the definitive assignment of proton and carbon signals.
Data Interpretation: A Comparative Table
The following table outlines the expected NMR spectral data for the starting material and the predicted major product (Product A), where the nucleophile (Nu) has replaced the chlorine atom.
| Compound | ¹H NMR (Aromatic Region) | ¹³C NMR (Key Signals) | ¹⁹F NMR |
| Starting Material | Complex multiplet patterns for both aromatic rings. | Two distinct aromatic ring systems. Presence of a carbon signal significantly downfield due to the attachment of the nitro group. | A single resonance for the fluorine atom, likely a triplet of doublets or a more complex multiplet due to coupling with ortho and meta protons. |
| Product A (Cl substituted) | Significant upfield shift and change in the splitting pattern of the protons on the nitro-substituted ring due to the replacement of the electron-withdrawing chlorine with the nucleophilic group. | Upfield shift of the carbon signals in the nitro-substituted ring, particularly the carbon formerly bonded to chlorine. | A single resonance, with a chemical shift and multiplicity similar to the starting material, confirming the persistence of the C-F bond. |
| Product B (F substituted) | Significant upfield shift and change in the splitting pattern of the protons on the formerly fluorinated ring. | Upfield shift of the carbon signals in the formerly fluorinated ring. | Absence of a signal in the ¹⁹F NMR spectrum. |
Causality Behind Experimental Choices:
-
¹⁹F NMR: Given that fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is exceptionally informative.[6][7] The presence or absence of a signal in the ¹⁹F NMR spectrum is the most direct and unambiguous way to determine if the fluorine atom has been substituted.
-
¹H and ¹³C NMR: The substitution of the highly electronegative chlorine atom with a typically less electronegative nucleophilic group (e.g., -NHR, -OR) will cause a noticeable upfield shift in the signals of the nearby protons and carbons. Analyzing these shifts provides strong evidence for the site of substitution.
Visualization of the NMR Analysis Workflow
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): Corroborating Evidence from Fragmentation
Mass spectrometry provides the molecular weight of the product and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the purified product into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions.
Data Interpretation: A Comparative Table
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Starting Material | m/z 279/281 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) | Fragments corresponding to the loss of Cl, NO₂, and the cleavage of the carbonyl group (e.g., C₆H₄F-CO⁺ at m/z 123, C₆H₃ClNO₂-CO⁺ at m/z 184/186). |
| Product A (Cl substituted) | A single molecular ion peak corresponding to the mass of the starting material minus the mass of Cl plus the mass of the nucleophile. | Loss of the isotopic pattern for chlorine. New fragmentation patterns associated with the nucleophile. Persistence of fragments containing fluorine (e.g., C₆H₄F-CO⁺ at m/z 123). |
| Product B (F substituted) | A single molecular ion peak corresponding to the mass of the starting material minus the mass of F plus the mass of the nucleophile. | Absence of fragments containing fluorine. Persistence of fragments containing chlorine (e.g., C₆H₃ClNO₂-CO⁺ at m/z 184/186). |
Causality Behind Experimental Choices:
-
Isotopic Pattern of Chlorine: The natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinctive signature in the mass spectrum. The presence or absence of this isotopic pattern in the molecular ion and fragment ions is a powerful diagnostic tool for determining if the chlorine atom has been substituted.[8]
-
Characteristic Fragments: The fragmentation of benzophenones often involves cleavage at the carbonyl group.[8][9] Identifying the masses of the resulting aryl cations can directly indicate which substituents are present on each ring.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wyzant.com [wyzant.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to LC-MS Methods for Metabolite Identification of Scopoletin-Derived Drug Candidates
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification of metabolites from drugs derived from the natural coumarin, scopoletin. As a scaffold, scopoletin (7-hydroxy-6-methoxycoumarin) presents a foundational structure for drug discovery, and understanding its metabolic fate is paramount for advancing candidates through the development pipeline.[1][2] This document moves beyond rote protocols to explain the strategic reasoning behind methodological choices, empowering researchers to design robust, self-validating experiments for definitive metabolite identification.
The Metabolite Identification Imperative for Scopoletin Derivatives
Scopoletin itself is a phenylpropanoid, and its biosynthesis involves key enzymes like hydroxylases and methyltransferases.[1][2][3][4] When a drug candidate is derived from this core, its journey through in vivo or in vitro systems will inevitably involve metabolic transformations. These transformations, primarily catalyzed by Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes in the liver, can produce metabolites that are more active, less active, or more toxic than the parent compound.[5][6] Therefore, early and accurate identification of these metabolites is not just a regulatory requirement but a critical step in risk assessment and lead optimization.
The core analytical challenge lies in detecting and structurally elucidating these often low-concentration, structurally similar metabolites from a complex biological matrix. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the undisputed tool of choice for this task.[7][8][9][10]
Foundational LC-MS Strategies: A Comparative Overview
The success of any metabolite identification workflow hinges on two key components: the chromatographic separation (LC) and the mass spectrometric analysis (MS). The choice of instrumentation and methodology dictates the quality and comprehensiveness of the resulting data.
2.1 Liquid Chromatography: Achieving Separation
For scopoletin and its likely metabolites, which possess moderate polarity, a reversed-phase separation on a C18 column is the standard and most effective starting point. The goal is to achieve chromatographic separation between the parent drug, its isomers, and potential metabolites to prevent ion suppression and allow for individual interrogation by the mass spectrometer.
2.2 Mass Spectrometry: The Engine of Identification
Modern drug metabolism studies rely on high-resolution mass analyzers. The two dominant technologies in this space are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems.[11][12]
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Quadrupole-Orbitrap | Rationale & Impact on Scopoletin Metabolite ID |
| Mass Analyzer | Time-of-Flight | Orbitrap | Both provide high resolution and mass accuracy, which are essential for determining the elemental composition of unknown metabolites.[13][14] |
| Resolution | Typically 35,000 - 60,000 FWHM | Typically 70,000 - >240,000 FWHM | Higher resolution in Orbitrap systems provides greater confidence in distinguishing between isobaric interferences and true metabolites, which is critical in complex matrices like liver microsome incubates.[12][14] |
| Mass Accuracy | < 5 ppm | < 3 ppm | Both offer excellent mass accuracy, enabling high-confidence elemental formula generation for metabolic products (e.g., distinguishing an oxidation from a demethylation/methylation swap).[10] |
| Scan Speed | Very Fast | Fast, but resolution-dependent | Q-TOF instruments generally offer faster scan speeds, which can be advantageous for compatibility with ultra-high-performance liquid chromatography (UHPLC) and capturing sharp chromatographic peaks.[12] |
| Dynamic Range | Excellent | Good, but can be limited by trapping capacity | TOF analyzers often exhibit a wider in-spectrum dynamic range, which can be beneficial for detecting low-abundance metabolites in the presence of a high-concentration parent drug.[15] |
Recommendation: For discovery-phase, untargeted metabolite profiling of scopoletin derivatives, a Quadrupole-Orbitrap platform is often preferred due to its superior resolution, which aids in resolving complex spectra and increasing confidence in formula assignment.[16] However, modern Q-TOF systems are highly competitive and represent an excellent alternative.[14]
Workflow Comparison: Discovery vs. Targeted Analysis
Two primary data acquisition strategies are employed in metabolite identification: Data-Dependent Acquisition (DDA) for broad discovery and Multiple Reaction Monitoring (MRM) for targeted validation.
3.1 Workflow A: Untargeted Discovery with Data-Dependent Acquisition (DDA)
The DDA workflow is the cornerstone of initial metabolite discovery.[17] It operates by performing a high-resolution full scan (MS1) to detect all ions present at a given time, followed by automatically selecting the most intense ions for fragmentation (MS/MS or MS2).[18][19]
-
Expertise & Causality: This approach is powerful because it is unbiased; it attempts to fragment everything above a certain intensity threshold.[17] The high-resolution MS1 data allows for the extraction of potential metabolite masses based on predicted biotransformations (e.g., +15.995 Da for oxidation, +176.032 Da for glucuronidation). The corresponding MS/MS spectra then provide structural evidence to confirm the identity and locate the site of modification. The main drawback is that DDA is biased towards high-intensity ions, potentially missing low-abundance metabolites.[19][20][21]
3.2 Workflow B: Targeted Validation with Multiple Reaction Monitoring (MRM)
Once putative metabolites are identified via DDA, a targeted MRM method is developed for validation and quantification. This approach is typically performed on a triple quadrupole (QqQ) mass spectrometer, though it can be mimicked on HRMS instruments.[18][20]
-
Expertise & Causality: MRM is exquisitely selective and sensitive.[20] It does not scan a wide mass range. Instead, it pre-selects a specific precursor ion (the metabolite's mass) and a specific fragment ion, known as a "transition." This targeted monitoring filters out nearly all chemical noise, providing superior quantitative performance.[22][23] This is the gold standard for pharmacokinetic studies but is unsuitable for discovering unknown metabolites as you must know what to look for beforehand.[17]
Detailed Experimental Protocols
The following protocols provide a self-validating framework for identifying metabolites of a novel scopoletin derivative.
4.1 Protocol: In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol generates the samples for LC-MS analysis. The liver is the primary site of drug metabolism, and HLMs are subcellular fractions containing a high concentration of key drug-metabolizing enzymes.[5][24][25]
-
Prepare Incubation Mix: In a microcentrifuge tube, prepare a master mix containing 100 mM potassium phosphate buffer (pH 7.4) and pooled Human Liver Microsomes (final concentration 0.5 mg/mL).[5]
-
Pre-warm: Pre-incubate the HLM mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the scopoletin-derived test compound (final concentration 1-10 µM) to the HLM mix.[24] Split the mixture into two aliquots:
-
Test Sample: Add NADPH solution (final concentration 1 mM). NADPH is a required cofactor for CYP enzyme activity.[5]
-
Negative Control: Add an equal volume of buffer instead of NADPH. This is a critical control to distinguish enzymatic metabolism from simple chemical degradation.
-
-
Incubate: Incubate both tubes at 37°C. Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: To stop the reaction at each time point, transfer an aliquot into a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins and halts enzymatic activity.[22]
-
Process Sample: Vortex vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analyze: Transfer the supernatant to an LC-MS vial for analysis.
4.2 Protocol: LC-HRMS for Untargeted Metabolite ID (DDA)
This method is designed for a Q-Orbitrap or Q-TOF system to find all potential metabolites.
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Settings (Example for Q-Orbitrap):
-
Ionization Mode: Positive ESI (also run in negative mode separately).
-
Full Scan (MS1):
-
Resolution: 120,000
-
Scan Range: m/z 150-1000
-
-
Data-Dependent MS/MS (MS2):
-
Resolution: 30,000
-
TopN: 5 (selects the top 5 most intense ions from the MS1 scan for fragmentation).
-
Collision Energy: Stepped HCD (e.g., 20, 40, 60 eV) to ensure a rich fragmentation spectrum.
-
Dynamic Exclusion: 15 seconds (prevents the instrument from repeatedly fragmenting the same intense ion).
-
-
Data Interpretation and Trustworthiness
Authoritative metabolite identification requires a convergence of evidence. Do not rely on a single data point.
-
Mass Defect Filtering: Use software to filter data for predicted metabolites. For example, search extracted ion chromatograms for the exact mass of the parent compound + 15.9949 (oxidation) or + 176.0321 (glucuronidation).
-
Chromatographic Behavior: Metabolites are typically more polar than the parent drug. Phase I metabolites (e.g., hydroxylated) will usually elute earlier than the parent from a C18 column. Phase II conjugates (e.g., glucuronides) will elute significantly earlier.
-
Control Comparison: A true metabolite peak must be present in the +NADPH sample and absent or significantly smaller in the time-zero and -NADPH control samples. This is a non-negotiable validation step.
-
MS/MS Fragmentation: The fragmentation pattern of a metabolite should be logical and contain fragment ions from the parent structure. For instance, a hydroxylated scopoletin derivative should still produce key fragments characteristic of the coumarin core.
-
Isotope Pattern Matching: The high resolution of the instrument allows for confirmation of the elemental formula by matching the observed isotopic pattern with the theoretical pattern.
By adhering to these principles of causality and self-validation, researchers can confidently and accurately identify the metabolic fate of novel drug candidates derived from the scopoletin scaffold, paving the way for safer and more effective therapeutics.
References
- 1. Advances in biosynthesis of scopoletin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scopoletin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mttlab.eu [mttlab.eu]
- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry* | Semantic Scholar [semanticscholar.org]
- 8. Drug metabolite profiling and identification by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpras.com [ijpras.com]
- 11. Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. scispace.com [scispace.com]
- 15. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Eight key rules for successful data‐dependent acquisition in mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Data-independent acquisition (DIA): an emerging proteomics technology for analysis of drug-metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mass Spectrometry Acquisition Mode Showdown: DDA vs. DIA vs. MRM vs. PRM - MetwareBio [metwarebio.com]
- 21. mdpi.com [mdpi.com]
- 22. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Comparing catalytic hydrogenation vs. chemical reduction for the nitro group
An Application Scientist's Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Chemical Reduction
The transformation of a nitro group into an amine is a cornerstone of modern organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes. The resulting aromatic amines are pivotal building blocks, serving as precursors to a vast array of more complex molecules. The two primary strategies for achieving this reduction—catalytic hydrogenation and chemical reduction—offer distinct advantages and disadvantages. The choice between them is not arbitrary but is dictated by the substrate's complexity, the presence of other functional groups, scalability requirements, and safety considerations.
This guide provides a detailed comparison of these two methodologies, grounded in mechanistic principles and supported by experimental data, to assist researchers in making informed decisions for their synthetic challenges.
Catalytic Hydrogenation: The "Clean" and Powerful Approach
Catalytic hydrogenation is a widely employed method that utilizes molecular hydrogen (H₂) in the presence of a metal catalyst to reduce the nitro group. It is often considered a "green" chemistry alternative due to its high atom economy, as the only byproduct is water.
Mechanism and Catalysts
The process is a form of heterogeneous catalysis, where the reaction occurs on the surface of a solid catalyst. While the exact mechanism can be complex and vary with the catalyst and conditions, the generally accepted Horiuti-Polanyi mechanism involves the following key steps:
-
Adsorption: Both the nitro-containing substrate and molecular hydrogen are adsorbed onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond is cleaved on the catalyst surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The adsorbed nitro group is sequentially hydrogenated, likely proceeding through nitroso and hydroxylamine intermediates, which are rapidly reduced to the amine before they can desorb from the catalyst surface.
-
Desorption: The final amine product desorbs from the catalyst surface, regenerating the active sites.
Caption: General mechanism for heterogeneous catalytic hydrogenation of a nitro group.
The choice of catalyst is critical and depends on the substrate's other functionalities.
-
Palladium on Carbon (Pd/C): This is the most common and highly efficient catalyst for reducing both aromatic and aliphatic nitro groups. However, it is non-selective and will readily reduce other functional groups like alkenes, alkynes, benzyl ethers, and some carbonyls. It can also promote dehalogenation, particularly of aryl iodides and bromides.
-
Raney Nickel (Raney Ni): A more cost-effective alternative, Raney Nickel is often used when dehalogenation is a concern. It is highly active but can be pyrophoric (ignites spontaneously in air) and requires careful handling.
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A very active and versatile catalyst, often effective when others fail. It is typically used for reducing a wide range of functional groups and can operate under mild conditions.
Advantages and Disadvantages
Advantages:
-
Clean Reaction: The only stoichiometric byproduct is water, which greatly simplifies product workup and purification.
-
High Yields: The method typically provides high to quantitative yields of the desired amine.
-
Mild Conditions: Reactions can often be run at room temperature and low hydrogen pressures (e.g., using a hydrogen-filled balloon), making it accessible for most labs.
-
Scalability: The process is well-established and highly scalable for industrial production.
Disadvantages:
-
Poor Chemoselectivity: The high activity of hydrogenation catalysts means they can reduce many other functional groups, limiting their use in complex molecules without careful catalyst selection or the use of protecting groups.
-
Catalyst Poisoning: The catalyst's active sites can be deactivated by various substances, including sulfur compounds, halides, and even the starting nitro compound or intermediates. This can halt the reaction and requires pure starting materials.
-
Specialized Equipment: While balloon hydrogenation is common in labs, reactions requiring higher pressures necessitate the use of specialized and more hazardous pressure reactors (autoclaves).
-
Safety Hazards: Hydrogen gas is extremely flammable and forms explosive mixtures with air. Catalysts like Raney Ni and dry Pd/C can be pyrophoric.
Chemical Reduction: A Toolkit for Selectivity
Chemical reduction involves the use of stoichiometric reducing agents to convert the nitro group to an amine. This category encompasses a wide variety of reagents, from simple metals in acid to complex hydrides, offering a broad spectrum of reactivity and selectivity.
Mechanism and Reagents
Chemical reduction is a stepwise process involving a series of single electron transfers (SET) and protonation steps. The reaction proceeds through the same nitroso (R-N=O) and hydroxylamine (R-NHOH) intermediates as catalytic hydrogenation. However, because these intermediates are formed in the solution phase, they can sometimes be isolated or participate in side reactions, unlike in catalysis where they generally remain bound to the catalyst surface.
Caption: Stepwise mechanism for the chemical reduction of a nitro group.
Common reagents include:
-
Metals in Acid (e.g., Fe/HCl, Sn/HCl, SnCl₂/HCl, Zn/AcOH): These are classic, robust, and inexpensive methods. Iron powder in the presence of an acid like acetic acid or a salt like ammonium chloride is particularly common due to its low cost and environmental friendliness.[1][2][3][4] The reaction generates large quantities of metal salt byproducts, which can complicate workup and purification. Tin(II) chloride (SnCl₂) is another widely used reagent that offers mild reaction conditions.[5]
-
Sodium Dithionite (Na₂S₂O₄): This is an excellent reagent for achieving high chemoselectivity. It is particularly useful for reducing nitro groups in the presence of other sensitive functionalities like aldehydes, ketones, and halides. The reaction is typically run in a biphasic solvent system (e.g., water/ethyl acetate) and is considered a metal-free alternative.
-
Transfer Hydrogenation: This method bridges the gap between catalytic and chemical reduction. It uses a metal catalyst (like Pd/C or Raney Ni) but employs a hydrogen donor molecule in solution, such as ammonium formate (HCOONH₄), hydrazine (N₂H₄), or triethylsilane (Et₃SiH), instead of gaseous H₂. This approach avoids the need for specialized high-pressure equipment while often retaining high efficiency.
Advantages and Disadvantages
Advantages:
-
Excellent Chemoselectivity: The primary advantage of chemical reduction is the ability to selectively reduce a nitro group in the presence of other reducible groups by choosing the appropriate reagent. For example, SnCl₂ will reduce a nitro group without affecting a ketone or ester.
-
No Specialized Equipment: Most chemical reductions can be performed in standard laboratory glassware without the need for high-pressure reactors.
-
Functional Group Tolerance: Reagents can be chosen to be compatible with a wide range of functional groups that would not survive catalytic hydrogenation.
Disadvantages:
-
Stoichiometric Waste: These reactions are not atom-economical. They generate significant amounts of inorganic salt byproducts (e.g., iron oxides, tin salts), which makes product purification more challenging and presents waste disposal issues, especially on an industrial scale.
-
Harsh Conditions: Some methods, particularly the classic metal/acid reductions, can require strongly acidic or basic conditions, which may not be compatible with sensitive substrates.
-
Workup Complexity: The removal of metal salts often requires tedious filtration and extraction procedures. Emulsion formation can also be a problem during aqueous workups.
Head-to-Head Comparison: Performance Metrics
The optimal choice of reduction method depends on a careful evaluation of several key performance indicators.
| Feature | Catalytic Hydrogenation | Chemical Reduction (Metal/Acid or Dithionite) |
| Chemoselectivity | Low to Moderate. Will reduce many other groups (alkenes, Cbz, Bn ethers). Selectivity can be tuned slightly with catalyst choice (e.g., Raney Ni for preserving halogens). | High to Excellent. Reagents can be chosen to selectively target the nitro group while leaving most other functional groups (ketones, esters, halides) intact. |
| Yield & Purity | Excellent. Typically high-yielding with simple workup (filtration of catalyst) leading to high purity products. | Good to Excellent. Yields are often high, but purity can be compromised by inorganic byproducts requiring extensive purification. |
| Scalability | Excellent. A preferred method for large-scale industrial synthesis. | Poor to Moderate. The generation of large volumes of stoichiometric waste makes it less desirable for large-scale processes. |
| Safety & Handling | Requires handling of flammable H₂ gas and potentially pyrophoric catalysts. High-pressure reactions carry inherent risks. | Avoids flammable gas. Reagents are generally easier to handle, though some reactions can be highly exothermic. |
| Cost & Waste | High atom economy. Catalyst can be expensive but is used in small amounts and can often be recycled. The only byproduct is water. | Poor atom economy. Reagents are often inexpensive (e.g., iron powder), but are used in large stoichiometric amounts, generating significant metal salt waste. |
| Reaction Conditions | Typically mild (room temp, low pressure), neutral pH. | Varies from mild (Na₂S₂O₄) to harsh (strong acid/base), allowing for greater flexibility. |
Decision-Making Workflow
Choosing the right method is a critical step in a synthetic plan. The following workflow can guide this decision process.
Caption: A workflow to guide the selection of a nitro reduction method.
Exemplary Experimental Protocols
To provide a practical context, the following are representative, lab-scale protocols for each method.
Protocol 1: Catalytic Hydrogenation of 4-Nitrotoluene using Pd/C
Materials:
-
4-Nitrotoluene
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ethanol (EtOH)
-
Hydrogen gas supply (balloon)
-
Three-neck round-bottom flask, magnetic stirrer, septa
Procedure:
-
In a 100 mL three-neck round-bottom flask, dissolve 4-nitrotoluene (1.37 g, 10.0 mmol) in ethanol (30 mL).
-
Carefully add 10% Pd/C (50% wet, ~100 mg, ~0.05 mmol Pd) to the solution. Caution: Dry Pd/C is pyrophoric.
-
Seal the flask with septa. Equip one neck with a needle attached to a vacuum/inert gas line and another with a needle attached to a hydrogen-filled balloon.
-
Evacuate the flask under vacuum for 1-2 minutes while stirring, then backfill with hydrogen from the balloon. Repeat this purge cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under the positive pressure of the hydrogen balloon at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield p-toluidine as the product.
Protocol 2: Chemical Reduction of 4-Nitroacetophenone using SnCl₂·2H₂O
Materials:
-
4-Nitroacetophenone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a 250 mL round-bottom flask, suspend 4-nitroacetophenone (1.65 g, 10.0 mmol) in absolute ethanol (50 mL).
-
Add tin(II) chloride dihydrate (11.3 g, 50.0 mmol) to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete in 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add approximately 100 mL of ethyl acetate to the residue. While stirring vigorously, slowly and carefully add saturated NaHCO₃ solution until the pH of the aqueous layer is ~8. This will precipitate tin salts. Caution: Gas evolution (CO₂).
-
Filter the entire mixture through a pad of Celite®, washing the white precipitate thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-aminoacetophenone.
Conclusion
Both catalytic hydrogenation and chemical reduction are powerful and indispensable tools for the synthesis of amines from nitro compounds. Catalytic hydrogenation stands out for its efficiency, cleanliness, and scalability, making it the method of choice for simple substrates and industrial applications. Conversely, chemical reduction offers an unparalleled level of chemoselectivity, providing the finesse required to synthesize complex, multifunctional molecules where sensitive groups must be preserved. The ultimate decision rests on a balanced consideration of the substrate's structure, the desired scale of the reaction, and the available laboratory resources.
References
- 1. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
Efficacy Comparison of Nevirapine Analogs Synthesized from Different Precursors
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Guide Overview:
This guide provides an in-depth comparison of the efficacy of Nevirapine analogs synthesized from various chemical precursors. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine is a critical component in antiretroviral therapy. However, the emergence of drug-resistant HIV-1 strains and associated toxicities necessitate the development of novel analogs with improved therapeutic profiles.[1][2] This document explores different synthetic strategies, details the experimental protocols for efficacy and cytotoxicity evaluation, and presents a comparative analysis of analog performance supported by experimental data. The goal is to provide researchers with a comprehensive understanding of how precursor selection and structural modifications influence the antiviral activity of Nevirapine derivatives.
Introduction to Nevirapine and the Rationale for Analog Synthesis
Nevirapine is an FDA-approved NNRTI that allosterically inhibits the HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication.[3][4] It binds to a hydrophobic pocket on the RT, approximately 10 Å away from the catalytic site, inducing conformational changes that inhibit DNA polymerization.[4] Despite its success, Nevirapine's effectiveness is hampered by two primary challenges:
-
Drug Resistance: Single-point mutations in the RT enzyme, such as K103N and Y181C, can significantly reduce the binding affinity of Nevirapine, leading to treatment failure.[1][4]
-
Adverse Effects: Nevirapine is associated with severe skin rash and hepatotoxicity, which are thought to be linked to its metabolic activation into reactive intermediates.[5][6]
The synthesis of Nevirapine analogs is a key strategy to overcome these limitations. By modifying the core structure, medicinal chemists aim to:
-
Enhance binding affinity to both wild-type and mutant RT.
-
Improve the pharmacokinetic profile and reduce metabolic-related toxicity.[7]
-
Explore novel structure-activity relationships (SAR) to guide future drug design.[2]
The choice of precursor is a critical determinant in the synthetic pathway, influencing not only the types of analogs that can be generated but also the overall yield and cost-effectiveness of the process.[8]
Synthetic Strategies Based on Precursor Selection
The synthesis of the core dipyridodiazepinone structure of Nevirapine can be approached from several angles, largely dictated by the starting materials. Below, we discuss a prevalent strategy centered around nicotinic acid derivatives.
The 2-Chloronicotinic Acid Pathway
A historically significant and widely used method for Nevirapine synthesis involves the coupling of two key pyridine-based precursors: a 2-chloronicotinic acid derivative and a 2-chloro-3-amino-4-picoline (CAPIC) derivative.[8][9] This pathway allows for the systematic introduction of diversity at key positions of the Nevirapine scaffold.
The general synthetic workflow involves:
-
Amide Bond Formation: 2-chloronicotinoyl chloride (generated from 2-chloronicotinic acid) is reacted with CAPIC to form an amide intermediate.[10][11]
-
Substitution: The chlorine atom on the nicotinic acid ring is displaced by a desired amine (e.g., cyclopropylamine for Nevirapine itself).
-
Intramolecular Cyclization: The final step involves a base-mediated cyclization to form the characteristic seven-membered diazepine ring of the Nevirapine core.[11]
This precursor-based approach is highly versatile. By substituting the initial 2-chloronicotinic acid or the amine nucleophile, a wide array of analogs can be synthesized to probe structure-activity relationships. For instance, modifications at the N-11 position, often by varying the amine in the substitution step, have been shown to be critical for activity against both wild-type and mutant RT.[12]
Figure 1: General synthetic workflow for Nevirapine analogs.
Experimental Evaluation of Efficacy and Cytotoxicity
To objectively compare the synthesized analogs, a standardized set of in vitro assays is essential. The primary goal is to determine a compound's ability to inhibit viral replication without causing harm to the host cells.[13] This balance is quantified by the Selectivity Index (SI), the ratio of cytotoxicity to antiviral activity.
Anti-HIV Activity Assay
The efficacy of Nevirapine analogs is typically measured by their ability to inhibit HIV-1 replication in a cell-based assay.[14] The output is the 50% effective concentration (EC50), the concentration of the compound that reduces viral activity by 50%.
A common method involves using a susceptible T-cell line (e.g., MT-4 cells) infected with HIV-1. The extent of viral replication is quantified by measuring the activity of the viral reverse transcriptase enzyme or by assessing virus-induced cytopathic effects.[15]
Cytotoxicity Assay
Concurrent cytotoxicity testing is crucial to ensure that the observed antiviral effect is not simply due to the compound killing the host cells.[16][17] The 50% cytotoxic concentration (CC50), the concentration that reduces the number of viable cells by 50%, is determined.
The MTT assay is a widely used colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondria in living cells. Viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[17]
Figure 2: Workflow for determining EC50 and CC50 values.
Comparative Efficacy Analysis
The true measure of an analog's potential lies in its performance relative to the parent drug and other derivatives. By synthesizing analogs from different precursors and with various substitutions, researchers have generated a wealth of data. The table below summarizes the efficacy of representative Nevirapine analogs from the literature, highlighting the impact of structural modifications.
| Compound | Modification Highlights | Precursor Strategy | EC50 (µM) vs. HIV-1 (wt) | CC50 (µM) vs. Host Cells | Selectivity Index (SI = CC50/EC50) | Reference |
| Nevirapine | Parent Drug | 2-Chloronicotinic Acid | 0.26 | >1000 | >3846 | [12][18] |
| Analog 12 | N-11 substitution with a substituted phenyl ring | 2-Chloronicotinic Acid | 0.059 | Not specified | Not specified | [12] |
| Analog 13 | N-11 substitution with a different substituted phenyl ring | 2-Chloronicotinic Acid | 0.073 | Not specified | Not specified | [12] |
| Prodrug 3 | N-Mannich base at position 5 | Nevirapine | 0.0159 | >1000 | >62893 | [18] |
| Pyrimidine Analog | Bioisosteric replacement of pyridine ring with pyrimidine | Modified Precursor | Showed reduced cytotoxicity | Did not induce cytotoxicity | Not applicable | [5][6] |
Note: Data is compiled from multiple sources and assay conditions may vary.
Analysis of Structure-Activity Relationships (SAR)
The data reveals several key insights:
-
N-11 Position is Critical: As seen with analogs 12 and 13, modifications at the N-11 position, facilitated by the 2-chloronicotinic acid pathway, can lead to compounds significantly more potent than Nevirapine itself.[12] These substitutions likely optimize interactions within the hydrophobic NNRTI binding pocket.
-
Prodrug Strategies Show Promise: The N-Mannich base prodrug (Prodrug 3) demonstrates a remarkable increase in both potency and selectivity index.[18] This suggests that modifying the drug for improved delivery and release can be a highly effective strategy.
-
Bioisosteric Replacement for Safety: The pyrimidine analog was specifically designed to avoid metabolic pathways leading to toxic epoxide intermediates.[5][6] While its primary goal was to reduce cytotoxicity, this approach, known as bioisosteric replacement, is a powerful tool for modulating a drug's properties while retaining its core function.[19][20]
Detailed Experimental Protocols
For reproducibility and standardization, detailed protocols are essential.
Protocol: Anti-HIV-1 Activity Assay (MTT Method)
This protocol is a standard method for assessing the cytopathic effect of HIV-1 on MT-4 cells.
-
Cell Plating: Seed MT-4 cells into a 96-well microtiter plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Addition: Add 100 µL of culture medium containing serial dilutions of the test compounds to the wells. Include wells with Nevirapine as a positive control and wells with only medium as a negative (cell) control.
-
Virus Infection: Add 50 µL of HIV-1 stock solution to each well, except for the cell control wells.
-
Incubation: Incubate the plate at 37°C in a humidified, 5% CO2 atmosphere for 5 days.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Lysis and Solubilization: Add 100 µL of lysis buffer (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell protection for each compound concentration and determine the EC50 value using regression analysis.
Protocol: Cytotoxicity Assay (MTT Method)
This protocol runs in parallel with the antiviral assay to determine compound toxicity.[17]
-
Cell Plating & Compound Addition: Follow steps 1 and 2 from the anti-HIV activity assay protocol.
-
No Virus: Do not add virus to these plates.
-
Incubation: Incubate the plate under the same conditions for 5 days.
-
MTT and Readout: Follow steps 5, 6, and 7 from the anti-HIV activity assay protocol.
-
Calculation: Calculate the percentage of cell viability relative to the untreated cell control and determine the CC50 value using regression analysis.
Conclusion and Future Directions
The synthesis of Nevirapine analogs from diverse precursors has proven to be a fruitful strategy for developing more potent and potentially safer anti-HIV agents. The 2-chloronicotinic acid pathway remains a versatile and effective route for generating novel derivatives with enhanced activity, particularly through modifications at the N-11 position. Furthermore, innovative approaches like prodrug design and bioisosteric replacement have demonstrated significant potential for improving both efficacy and safety profiles.
Future research should continue to focus on:
-
Targeting Resistant Strains: Synthesizing and testing analogs specifically against clinically relevant mutant strains of HIV-1 RT is paramount.[1]
-
In-depth Toxicological Studies: Moving beyond simple cytotoxicity assays to investigate the specific metabolic pathways and potential for reactive metabolite formation is crucial for developing safer drugs.[5][21]
-
Computational Modeling: Utilizing molecular docking and other in silico methods can help rationalize observed SAR and guide the design of next-generation analogs with optimized binding characteristics.[2]
By integrating synthetic chemistry, biological evaluation, and computational design, the scientific community can continue to refine and improve upon the Nevirapine scaffold, contributing to the development of more durable and less toxic antiretroviral therapies.
References
- 1. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship(SAR) studies of Nevirapine using computational methods [morressier.com]
- 3. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 5. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 10. TW200410971A - Improved method for making NEVIRAPINE - Google Patents [patents.google.com]
- 11. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. 7 steps for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]
- 14. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 16. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-4'-fluoro-3-nitrobenzophenone
Essential Safety and Handling Guide for 4-Chloro-4'-fluoro-3-nitrobenzophenone
A Senior Application Scientist's Guide to Mitigating Risk in Research and Development
As researchers and drug development professionals, our work with novel chemical entities like this compound is foundational to innovation. However, the potential of these compounds is intrinsically linked to our ability to handle them with the utmost safety and precision. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this specific nitrobenzophenone derivative, grounded in established safety protocols and the principles of risk mitigation. The causality behind each recommendation is explained to foster a culture of safety that is both informed and vigilant.
Hazard Analysis: Understanding the Intrinsic Risks
This compound is a chemical compound that demands careful handling due to its classification under the Globally Harmonized System (GHS). A thorough understanding of its hazard profile is the cornerstone of effective personal protection.
The primary hazards associated with this compound include:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation (H319): The compound can cause significant irritation if it comes into contact with the eyes.[1]
-
Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may lead to respiratory irritation.[1]
-
Acute Toxicity: It is classified as harmful if it comes into contact with the skin or is inhaled (Acute Dermal Toxicity Category 4, Acute Inhalation Toxicity Category 4).[2]
Given these hazards, a multi-layered safety approach is not merely recommended; it is mandatory to ensure the well-being of laboratory personnel.
The Hierarchy of Controls: A Proactive Safety Strategy
Before detailing specific Personal Protective Equipment (PPE), it is crucial to situate PPE within the broader context of laboratory safety. The "Hierarchy of Controls" is a foundational principle in occupational safety that prioritizes risk-control methods. PPE, while essential, is the final line of defense.
-
Elimination/Substitution: (Not applicable for this specific compound)
-
Engineering Controls: These are the most critical physical controls for minimizing exposure. All handling of this compound powder must occur within a certified chemical fume hood to control airborne dust and vapors.[1][3] Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][4]
-
Administrative Controls: These are work practices that reduce exposure, such as rigorous training, clear labeling of containers, and restricting access to handling areas.[5]
-
Personal Protective Equipment (PPE): This is the final barrier between the researcher and the chemical hazard. The following sections detail the mandatory PPE protocol.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and directly correlated with the identified hazards of this compound.
Data Presentation: Summary of Required PPE
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Safety Goggles | Must be worn at all times. They must provide a complete seal around the eyes to protect from dust and potential splashes. Conformance to OSHA 29 CFR 1910.133 or European Standard EN166 is required.[2] |
| Face Shield | Required when there is a significant risk of splashing or dust generation (e.g., during bulk transfers or spill cleanup). Worn over safety goggles.[3][6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[1][3] For prolonged handling or immersion, consider thicker gloves such as butyl or polychloroprene.[1] Always inspect gloves for integrity before use and change them immediately upon contamination. Double gloving is best practice.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[3] |
| Chemical Apron | Recommended to be worn over the lab coat during procedures with a higher risk of spills. | |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 for dusts) is mandatory if dust formation is likely or if working outside of a certified chemical fume hood.[1][2] |
Experimental Protocol: Step-by-Step Guide to Weighing and Transfer
This protocol provides a direct, step-by-step methodology for a common laboratory task, integrating the necessary PPE and safety controls.
Objective: To safely weigh and transfer this compound from a stock container to a reaction vessel.
Mandatory Controls:
-
Location: Certified Chemical Fume Hood.
-
Emergency Equipment: Eyewash station and safety shower within immediate proximity.
Procedure:
-
Preparation and PPE Donning: Before approaching the fume hood, don all required PPE: a fully buttoned lab coat, safety goggles, and inner gloves.
-
Work Area Setup: Place a plastic-backed absorbent liner on the work surface of the fume hood to contain any potential spills. Place the analytical balance, stock container, weigh boat, spatula, and reaction vessel inside the fume hood.
-
Final PPE Donning: Don a second pair of (outer) chemical-resistant gloves over the inner pair. If significant dust is anticipated, don your respirator at this stage.
-
Compound Handling: a. Open the stock container slowly inside the fume hood. b. Using a clean spatula, carefully transfer the approximate amount of this compound to the weigh boat on the balance. c. Avoid any actions that could generate dust, such as rapid movements or dropping the material from a height. d. Once the desired weight is achieved, securely close the stock container. e. Carefully transfer the weighed compound into the reaction vessel.
-
Initial Decontamination: a. Gently tap the spatula on the inside of the reaction vessel to dislodge any remaining powder. b. Place the used weigh boat and any other contaminated disposable items into a designated, sealable hazardous waste bag located inside the fume hood.
-
PPE Doffing and Final Cleanup: a. Remove the outer pair of gloves and dispose of them in the hazardous waste bag. b. Wipe down the spatula with a solvent-moistened cloth (e.g., ethanol or isopropanol), placing the cloth in the waste bag. c. Wipe down the work surface and the exterior of the closed containers. d. Remove the inner gloves and dispose of them. e. IMMEDIATELY wash hands thoroughly with soap and water after exiting the lab.[1][3]
Mandatory Visualization: Safe Handling Workflow
The following diagram outlines the critical steps and decision points in the safe handling workflow for this compound.
Caption: Workflow for handling this compound.
Emergency Response: Spills and Exposure Protocols
Preparedness is paramount. In the event of an unforeseen incident, a swift and correct response can significantly mitigate harm.
Spill Management
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.[3]
-
Don PPE: Before cleanup, don the highest level of required PPE, including a respirator, chemical-resistant gloves, safety goggles, a face shield, and a lab coat or apron.[1]
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[1] Do not use a standard vacuum cleaner. If available, use a vacuum with a HEPA filter.
-
Collection: Place all spilled material and cleanup supplies into a clearly labeled, sealed container for hazardous waste.[1]
-
Decontamination: Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.[3]
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If they feel unwell, seek immediate medical attention.[2][7]
-
Skin Contact: Immediately flush the skin with running water (and soap if available).[1] Remove all contaminated clothing and shoes. Seek medical attention if irritation occurs or you feel unwell.[2]
-
Eye Contact: Immediately rinse the eyes cautiously with fresh, running water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal and Decontamination Plan
All waste generated from handling this compound is considered hazardous.
-
Chemical Waste: Unused or unwanted compound must be disposed of as hazardous chemical waste. Place it in a sealed, clearly labeled container.
-
Contaminated Materials: All disposable items that have come into contact with the compound (gloves, liners, weigh boats, cleaning materials) must be collected in a designated hazardous waste container.[1]
-
Disposal Vendor: All waste must be disposed of through an approved waste disposal plant.[2][4] Adhere strictly to your institution's and local regulations regarding hazardous waste disposal.[2]
By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. trimaco.com [trimaco.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
